Product packaging for 3-Methoxy-5-methylpyridine(Cat. No.:CAS No. 78210-42-1)

3-Methoxy-5-methylpyridine

Cat. No.: B1603579
CAS No.: 78210-42-1
M. Wt: 123.15 g/mol
InChI Key: VLPWXHZDGMUMBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Methoxy-5-methylpyridine is a useful research compound. Its molecular formula is C7H9NO and its molecular weight is 123.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO B1603579 3-Methoxy-5-methylpyridine CAS No. 78210-42-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-3-7(9-2)5-8-4-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPWXHZDGMUMBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609539
Record name 3-Methoxy-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78210-42-1
Record name 3-Methoxy-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Methoxy-5-methylpyridine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methoxy-5-methylpyridine is a substituted pyridine derivative of significant interest in the fields of medicinal chemistry and drug development. As a key structural motif, it is incorporated into a variety of complex molecules, including pharmaceutical agents and agrochemicals, where the specific arrangement of the methoxy and methyl groups on the pyridine core imparts crucial physicochemical and biological properties. The development of efficient, scalable, and reliable synthetic pathways to this compound is therefore a critical objective for researchers in both academic and industrial settings.

This guide provides an in-depth analysis of the primary synthetic strategies for this compound. It is designed for an audience of professional researchers and scientists, moving beyond simple procedural descriptions to explain the underlying chemical principles, the rationale behind experimental choices, and the practical considerations for each major pathway.

Overview of Primary Synthetic Strategies

The synthesis of this compound can be approached from several distinct strategic directions, primarily dictated by the choice of starting materials and the sequence of bond-forming events. The three most logical and field-proven strategies are:

  • Pathway 1: Hydroxypyridine Methylation: A classic and robust approach that involves the initial synthesis of a 3-hydroxy-5-methylpyridine intermediate, followed by a standard Williamson ether synthesis to install the methoxy group.

  • Pathway 2: C-O Cross-Coupling: A modern approach utilizing transition metal catalysis (e.g., Ullmann or Buchwald-Hartwig type reactions) to directly form the C-O bond between a 3-bromo-5-methylpyridine precursor and a methoxide source.

  • Pathway 3: Sequential Substitution of Dihalopyridine: A strategy that begins with a 3,5-dihalopyridine and proceeds through two sequential substitution reactions: a nucleophilic aromatic substitution (SNAr) to introduce the methoxy group, followed by a metal-catalyzed cross-coupling to add the methyl group.

The choice between these pathways often depends on factors such as starting material availability, cost, desired scale, and tolerance for specific reaction conditions or metal catalysts.

Synthetic_Strategies cluster_1 Pathway 1 cluster_2 Pathway 2 cluster_3 Pathway 3 Target This compound P1_Start 2-Amino-5-methylpyridine P1_Mid 3-Hydroxy-5-methylpyridine P1_Start->P1_Mid Diazotization / Hydrolysis P1_Mid->Target Methylation (Williamson) P2_Start 3-Bromo-5-methylpyridine P2_Start->Target C-O Coupling (Ullmann / Buchwald) P3_Start 3,5-Dibromopyridine P3_Mid 3-Bromo-5-methoxypyridine P3_Start->P3_Mid SNAr (Methoxylation) P3_Mid->Target C-C Coupling (e.g., Suzuki)

Caption: Overview of the three primary synthetic pathways to this compound.

Pathway 1: Synthesis via Hydroxypyridine Methylation

This pathway is arguably the most traditional, relying on fundamental and well-established organic reactions. Its logic lies in constructing the stable pyridine core with the correct substitution pattern first (hydroxyl and methyl), followed by a high-yielding etherification.

Mechanism and Rationale

The synthesis begins with a commercially available precursor, 2-amino-5-methylpyridine. The amino group is not easily displaced directly, but it can be converted into an excellent leaving group, dinitrogen gas (N₂), via diazotization.

  • Step 1: Diazotization and Hydrolysis. The primary amine is treated with a nitrous acid source (generated in situ from sodium nitrite and a strong acid like H₂SO₄) at low temperatures to form a diazonium salt. This intermediate is highly unstable and is not isolated. Upon warming in the aqueous acidic medium, the diazonium group is readily displaced by water in an SN1-like mechanism, which, after deprotonation, yields the desired 3-hydroxy-5-methylpyridine. The choice of a strong, non-nucleophilic acid like sulfuric acid is crucial to prevent the formation of unwanted side products from anion capture (e.g., halides).

  • Step 2: Williamson Ether Synthesis. The phenolic proton of 3-hydroxy-5-methylpyridine is moderately acidic and can be removed by a suitable base (e.g., sodium hydride, potassium carbonate) to generate a pyridinoxide anion. This potent nucleophile then displaces a halide or other leaving group from a methylating agent (e.g., methyl iodide, dimethyl sulfate) in a classic SN2 reaction to form the final ether product. The choice of a polar aprotic solvent like DMF or acetone facilitates the SN2 reaction by solvating the cation of the base without hydrogen-bonding to the nucleophile.

Experimental Protocol

Step 1: Synthesis of 3-Hydroxy-5-methylpyridine (Adapted from Fraser et al.[1][2])

  • In a two-necked round-bottomed flask equipped with a thermometer and magnetic stirrer, carefully add concentrated sulfuric acid (40 g) to water (150 mL). Cool the solution to below 0°C in an ice/acetone bath.

  • To the cold acid solution, add 2-amino-5-methylpyridine (18.2 g, 168 mmol) portion-wise, ensuring the internal temperature remains below 5°C.

  • Prepare a solution of sodium nitrite (15.4 g, 223 mmol) in water (30 mL). Add this solution dropwise to the reaction mixture, maintaining the temperature between 0-5°C.

  • After the addition is complete, stir the mixture at 0°C for an additional 45 minutes.

  • Remove the cooling bath and carefully heat the reaction mixture to 95°C for 15-20 minutes, at which point vigorous nitrogen evolution will occur.

  • Cool the mixture to room temperature and neutralize to a pH of ~7 by the slow addition of a 50% w/w aqueous sodium hydroxide solution.

  • Heat the neutralized solution to 60°C and extract with ethyl acetate (4 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude solid can be purified by recrystallization from hot ethyl acetate to yield 3-hydroxy-5-methylpyridine as crystalline needles.

Step 2: Methylation to this compound

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous dimethylformamide (DMF).

  • Add a solution of 3-hydroxy-5-methylpyridine (1.0 eq) in anhydrous DMF dropwise at 0°C.

  • Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

  • Cool the mixture back to 0°C and add methyl iodide (CH₃I, 1.2 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

  • Quench the reaction by the slow addition of water. Extract the product with diethyl ether or ethyl acetate (3x volume).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain this compound.

Pathway_1_Workflow Start 2-Amino-5-methylpyridine Step1 Diazotization (NaNO₂, H₂SO₄, 0°C) Start->Step1 Intermediate1 Diazonium Salt Intermediate Step1->Intermediate1 Step2 Hydrolysis (H₂O, 95°C) Intermediate1->Step2 Intermediate2 3-Hydroxy-5-methylpyridine Step2->Intermediate2 Step3 Deprotonation (NaH, DMF) Intermediate2->Step3 Intermediate3 Pyridinoxide Anion Step3->Intermediate3 Step4 SN2 Attack (CH₃I) Intermediate3->Step4 Product This compound Step4->Product

Caption: Workflow for the synthesis of this compound via Pathway 1.

Pathway 2: Synthesis via C-O Cross-Coupling

This approach leverages the power of modern transition metal catalysis to form the key C-O bond directly. It requires a pre-functionalized starting material, 3-bromo-5-methylpyridine, which serves as the electrophilic partner in the coupling reaction.

Mechanism and Rationale

The formation of a C(aryl)-O bond can be efficiently catalyzed by either copper (Ullmann reaction) or palladium (Buchwald-Hartwig reaction).[3][4]

  • Ullmann Condensation: The traditional Ullmann reaction requires harsh conditions (high temperatures, stoichiometric copper).[5] Modern protocols utilize a catalytic amount of a copper(I) salt (e.g., CuI) with a ligand (e.g., 1,10-phenanthroline) that stabilizes the copper intermediates and facilitates the catalytic cycle at lower temperatures. The reaction involves the formation of a copper(I) methoxide species, which then undergoes oxidative addition to the C-Br bond of the pyridine, followed by reductive elimination to form the product and regenerate the catalyst.

  • Buchwald-Hartwig C-O Coupling: This palladium-catalyzed reaction has become a cornerstone of modern synthesis.[6][7] The catalytic cycle begins with the oxidative addition of the active Pd(0) catalyst into the C-Br bond of 3-bromo-5-methylpyridine to form a Pd(II) complex. Coordination of methoxide (from a source like sodium methoxide or methanol with a strong base) and subsequent reductive elimination forms the C-O bond and regenerates the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) are typically required to promote both the oxidative addition and the final reductive elimination steps. A strong, non-nucleophilic base like sodium tert-butoxide or cesium carbonate is necessary to generate the active methoxide nucleophile.

Experimental Protocol

Step 1: Synthesis of 3-Bromo-5-methylpyridine

This precursor can be synthesized from 3-amino-5-methylpyridine via a Sandmeyer-type reaction.

  • Dissolve 3-amino-5-methylpyridine in an aqueous solution of hydrobromic acid (HBr).

  • Cool the solution to 0°C and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

  • Add copper(I) bromide (CuBr) to the solution and warm to promote the decomposition of the diazonium salt and installation of the bromine atom.

  • Work-up involves neutralization, extraction, and purification by distillation or chromatography.

Step 2: Buchwald-Hartwig Methoxylation (General Protocol)

  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BrettPhos, 4.4 mol%), and the base (e.g., Cs₂CO₃, 1.5 eq).

  • Add 3-bromo-5-methylpyridine (1.0 eq).

  • Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) followed by anhydrous methanol (2.0 eq).

  • Seal the tube and heat the reaction mixture to the specified temperature (typically 80-110°C) for 12-24 hours, monitoring by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Pathway_2_Workflow Start 3-Bromo-5-methylpyridine Step1 Oxidative Addition Start->Step1 Catalyst Pd(0)Lₙ Catalyst Catalyst->Step1 Intermediate1 Pd(II) Intermediate (Ar-Pd(II)-Br) Step1->Intermediate1 Step2 Ligand Exchange / Base Action (+ CH₃O⁻) Intermediate1->Step2 Intermediate2 Pd(II) Amido Complex (Ar-Pd(II)-OCH₃) Step2->Intermediate2 Step3 Reductive Elimination Intermediate2->Step3 Step3->Catalyst Regeneration Product This compound Step3->Product

Caption: Catalytic cycle for the Buchwald-Hartwig methoxylation in Pathway 2.

Pathway 3: Synthesis via Sequential Substitution of a Dihalopyridine

This pathway is an efficient strategy when 3,5-dihalopyridines are readily available. It relies on the differential reactivity of the C-X bonds or the ability to perform two distinct types of transformations sequentially.

Mechanism and Rationale
  • Step 1: Nucleophilic Aromatic Substitution (SNAr). The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions.[8][9] However, with a strong nucleophile like sodium methoxide and thermal activation, substitution can also occur at the C-3 and C-5 positions.[10] Starting with 3,5-dibromopyridine, the reaction with one equivalent of sodium methoxide in a solvent like DMF or methanol leads to the mono-substituted product, 3-bromo-5-methoxypyridine. The reaction proceeds via a high-energy Meisenheimer-like intermediate.[11][12] Controlling the stoichiometry is key to preventing the formation of the di-methoxy byproduct.

  • Step 2: Suzuki Cross-Coupling. With the methoxy group installed, the remaining C-Br bond is an ideal handle for a subsequent C-C bond-forming reaction. The Suzuki-Miyaura coupling is a highly versatile and functional-group-tolerant method for this purpose.[13] The reaction couples 3-bromo-5-methoxypyridine with a methylboronic acid or its ester equivalent (e.g., methylboronic acid pinacol ester) in the presence of a palladium catalyst and a base. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation from the boron species to the palladium center, and reductive elimination.

Experimental Protocol

Step 1: Synthesis of 3-Bromo-5-methoxypyridine [10]

  • Prepare sodium methoxide by carefully adding sodium metal (1.0 eq) to anhydrous methanol under an inert atmosphere. Alternatively, use commercially available sodium methoxide.

  • To a solution of 3,5-dibromopyridine (1.0 eq) in anhydrous DMF, add the sodium methoxide solution.

  • Heat the reaction mixture at 70-90°C for several hours, monitoring the reaction progress by GC-MS.

  • Upon completion, cool the mixture and pour it into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum. The crude product can be purified by chromatography or recrystallization to yield 3-bromo-5-methoxypyridine.

Step 2: Suzuki Coupling for Methylation (General Protocol)

  • In a flask, combine 3-bromo-5-methoxypyridine (1.0 eq), methylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., aqueous K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction to 80-100°C under the inert atmosphere until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to afford the final product.

Pathway_3_Workflow Start 3,5-Dibromopyridine Step1 SNAr Reaction (1 eq. NaOCH₃, DMF, Heat) Start->Step1 Intermediate 3-Bromo-5-methoxypyridine Step1->Intermediate Step2 Suzuki Coupling (CH₃B(OH)₂, Pd Catalyst, Base) Intermediate->Step2 Product This compound Step2->Product

Caption: Workflow for the synthesis of this compound via Pathway 3.

Comparative Analysis of Synthetic Pathways

FeaturePathway 1 (Hydroxypyridine)Pathway 2 (C-O Coupling)Pathway 3 (Sequential Substitution)
Starting Materials 2-Amino-5-methylpyridine3-Bromo-5-methylpyridine3,5-Dibromopyridine
Key Reactions Diazotization, Williamson Ether SynthesisBuchwald-Hartwig or Ullmann C-O CouplingSNAr, Suzuki C-C Coupling
Number of Steps 21 (from bromo-precursor)2
Reagent Cost Generally low-cost, classic reagents.Palladium catalysts and ligands can be expensive.Palladium catalysts and boronic acids can be expensive.
Scalability Good. Diazotization requires careful temperature control but is scalable.Excellent. Metal-catalyzed reactions are widely used in industry.Good, but requires control of stoichiometry in the first step.
Advantages Robust, well-understood reactions. Avoids expensive transition metal catalysts for the key steps.Highly efficient and direct. Tolerant of many functional groups.Convergent and modular approach.
Disadvantages Use of potentially hazardous diazonium salts. Requires careful handling of NaH.Cost of catalyst/ligands. Requires rigorous exclusion of air/moisture. Potential for metal contamination in the final product.Potential for di-substitution in the first step. Requires two separate catalytic systems.

Conclusion

The synthesis of this compound can be accomplished through several effective and logical pathways.

  • Pathway 1 represents a classic, cost-effective approach that is well-suited for laboratory-scale synthesis where the cost of specialized catalysts is a concern.

  • Pathway 2 offers the most direct route from a halogenated precursor, embodying the efficiency of modern organometallic chemistry. It is likely the preferred method for rapid analog synthesis and library generation, provided the necessary catalytic systems are available.

  • Pathway 3 provides a flexible and modular strategy that is particularly advantageous if 3,5-dihalopyridines are more accessible or cost-effective than other starting materials.

The optimal choice of synthesis will ultimately be guided by the specific constraints and objectives of the research or development program, including scale, budget, timeline, and available chemical feedstock. Each pathway presented here offers a validated and scientifically sound method for obtaining this valuable chemical intermediate.

References

3-Methoxy-5-methylpyridine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 3-Methoxy-5-methylpyridine

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, a substituted pyridine derivative of interest to researchers and professionals in drug development and synthetic organic chemistry. The information is presented to not only detail its characteristics but also to explain the causality behind its chemical behavior and synthetic utility.

Core Chemical and Physical Properties

This compound is a heterocyclic compound featuring a pyridine ring substituted with a methoxy and a methyl group. These substitutions significantly influence the electron density of the aromatic ring, thereby dictating its reactivity and potential as a synthetic building block.

A summary of its key physical and chemical properties is presented below.

PropertyValueSource
Molecular Formula C₇H₉NO
Molecular Weight 123.15 g/mol [1]
CAS Number 78210-42-1[1]
Appearance Not specified (likely a liquid or low-melting solid)
InChI Key VLPWXHZDGMUMBR-UHFFFAOYSA-N[1]

Spectroscopic Characterization: A Validating Framework

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The expected spectral data serve as a self-validating system for its synthesis and subsequent reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and methoxy substituents. The protons on the pyridine ring will appear as multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The methoxy group protons will present as a singlet around δ 3.8-4.0 ppm, and the methyl group protons will appear as a singlet around δ 2.3-2.5 ppm. The exact chemical shifts and coupling constants would provide definitive structural confirmation.

  • ¹³C NMR: The carbon NMR spectrum will display seven unique signals corresponding to each carbon atom in the molecule. The carbons of the pyridine ring will resonate in the downfield region (δ 120-150 ppm), while the methoxy and methyl carbons will appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by several key absorption bands. C-H stretching vibrations from the aromatic ring and the methyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. A prominent C-O stretching band for the methoxy group should be observable around 1000-1300 cm⁻¹.[2]

Mass Spectrometry (MS)

Mass spectrometry would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 123.15). The fragmentation pattern would be indicative of the pyridine structure, with initial loss of methyl or methoxy groups being common fragmentation pathways.

Synthesis and Reactivity

The synthesis of this compound can be approached through various strategies, often involving the modification of a pre-existing pyridine ring.

Proposed Synthetic Pathway

A plausible synthesis could start from 3,5-dibromopyridine. A nucleophilic aromatic substitution reaction with sodium methoxide can introduce the methoxy group, followed by a coupling reaction (e.g., Suzuki or Stille coupling) to introduce the methyl group.

Synthesis_Workflow A 3,5-Dibromopyridine B Sodium Methoxide (Nucleophilic Substitution) A->B Step 1 C 3-Bromo-5-methoxypyridine B->C D Organometallic Reagent (e.g., CH3B(OH)2, Pd catalyst) (Suzuki Coupling) C->D Step 2 E This compound D->E Application_Pathway A This compound (Building Block) B Further Functionalization (e.g., Halogenation, Lithiation, Coupling) A->B C Key Intermediate B->C D Synthesis of Agrochemicals C->D E Synthesis of Pharmaceutical APIs C->E F Materials Science Applications C->F

References

Spectroscopic Profile of 3-Methoxy-5-methylpyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 3-methoxy-5-methylpyridine (CAS No. 78210-42-1). In the absence of publicly available experimental spectra, this document leverages advanced in-silico prediction methodologies to present a thorough characterization of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. To ensure scientific rigor and provide a reliable frame of reference, a comparative analysis with the experimentally determined spectra of its structural analogs, 3-methoxypyridine and 3-methylpyridine, is integrated throughout the guide. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development by providing a detailed spectroscopic roadmap for the identification and characterization of this compound.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. A comprehensive understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings. This guide is structured to provide a detailed, scientifically grounded spectroscopic profile of this compound, empowering researchers to confidently identify and utilize this compound in their work. The core of this guide is a multi-faceted approach, combining predictive spectroscopy with a robust comparative analysis against experimentally verified data of its constituent analogs.

Molecular Structure

The structural formula of this compound is presented below. The numbering of the pyridine ring is crucial for the assignment of spectroscopic signals.

Figure 1: 2D structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of experimental NMR data for this compound, the following analyses are based on predicted spectra, corroborated by experimental data from 3-methoxypyridine and 3-methylpyridine.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in Table 1.

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.15s1HH-2
~7.98s1HH-6
~7.05s1HH-4
~3.85s3HO-CH₃
~2.30s3HC₅-CH₃

Table 1: Predicted ¹H NMR data for this compound.

Expertise & Experience in Spectral Interpretation:

  • Aromatic Protons (H-2, H-4, H-6): The protons on the pyridine ring are expected to appear in the downfield region (7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The electron-withdrawing nature of the nitrogen atom further deshields the α-protons (H-2 and H-6). The methoxy group at C-3 is electron-donating through resonance, which would slightly shield the ortho (H-2, H-4) and para (H-6) protons. Conversely, the methyl group at C-5 is weakly electron-donating, shielding the ortho (H-4, H-6) and para (H-2) protons. The predicted singlets for all three aromatic protons are a consequence of the substitution pattern, which eliminates vicinal proton-proton coupling.

  • Methoxy Protons (O-CH₃): The singlet at approximately 3.85 ppm is characteristic of methoxy protons attached to an aromatic ring.

  • Methyl Protons (C₅-CH₃): The singlet around 2.30 ppm is typical for a methyl group attached to a pyridine ring.

Comparative Analysis with Analogs:

  • 3-Methoxypyridine: Experimental ¹H NMR data for 3-methoxypyridine shows signals for the aromatic protons, which can be compared to the predicted values for the target molecule. The presence of the additional methyl group in this compound is expected to cause a slight upfield shift for the aromatic protons due to its electron-donating nature.

  • 3-Methylpyridine: The experimental spectrum of 3-methylpyridine provides a reference for the chemical shift of the methyl group and the influence of a methyl substituent on the pyridine ring protons.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum of this compound is detailed in Table 2.

Predicted Chemical Shift (ppm)Assignment
~155.0C-3
~145.0C-2
~142.0C-6
~130.0C-5
~120.0C-4
~55.0O-CH₃
~18.0C₅-CH₃

Table 2: Predicted ¹³C NMR data for this compound.

Expertise & Experience in Spectral Interpretation:

  • Aromatic Carbons: The carbon atoms of the pyridine ring are expected to resonate in the range of 120-155 ppm. The carbon attached to the electronegative oxygen (C-3) is predicted to be the most downfield. The carbons adjacent to the nitrogen (C-2 and C-6) are also significantly deshielded.

  • Aliphatic Carbons: The methoxy carbon (O-CH₃) is anticipated around 55 ppm, and the methyl carbon (C₅-CH₃) is expected at a more upfield position, around 18 ppm.

Comparative Analysis with Analogs:

  • 3-Methoxypyridine: The experimental ¹³C NMR data for 3-methoxypyridine serves as a baseline for the chemical shifts of the pyridine ring carbons and the methoxy carbon. The introduction of the methyl group at the C-5 position in our target molecule is expected to influence the chemical shifts of the surrounding carbons, particularly C-4, C-5, and C-6.

  • 3-Methylpyridine: The spectrum of 3-methylpyridine helps in validating the predicted chemical shift for the C₅-CH₃ group and understanding the electronic effects of a methyl substituent on the carbon chemical shifts of the pyridine ring.

Experimental Protocol for NMR Data Acquisition

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

Instrumentation and Parameters:

  • Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64 (to achieve adequate signal-to-noise).

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 0 to 180 ppm.

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed in Table 3.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H stretchingAromatic C-H
~2950-2850C-H stretchingAliphatic C-H (CH₃)
~1600-1580C=C and C=N stretchingPyridine ring
~1480-1440C-H bendingAliphatic C-H (CH₃)
~1250-1200C-O stretchingAryl-alkyl ether
~1100-1000C-O stretchingAryl-alkyl ether

Table 3: Predicted IR data for this compound.

Expertise & Experience in Spectral Interpretation:

  • Aromatic C-H Stretch: The peaks in the 3100-3000 cm⁻¹ region are characteristic of C-H stretching vibrations in aromatic rings.

  • Aliphatic C-H Stretch: The absorptions between 2950 and 2850 cm⁻¹ are due to the C-H stretching of the methoxy and methyl groups.

  • Pyridine Ring Vibrations: The strong bands in the 1600-1580 cm⁻¹ region are indicative of the C=C and C=N stretching vibrations within the pyridine ring.

  • C-O Stretching: The strong absorption bands in the 1250-1000 cm⁻¹ range are characteristic of the asymmetric and symmetric C-O stretching of the aryl-alkyl ether linkage.

Comparative Analysis with Analogs:

  • 3-Methoxypyridine: The experimental IR spectrum of 3-methoxypyridine will show the characteristic aromatic C-H and C-O stretching bands.

  • 3-Methylpyridine: The IR spectrum of 3-methylpyridine will display the characteristic aliphatic C-H stretching and bending frequencies of the methyl group, which will be present in the spectrum of this compound.

Experimental Protocol for IR Data Acquisition

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small drop of liquid this compound or a few milligrams of the solid compound directly onto the ATR crystal.

  • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Instrumentation and Parameters:

  • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the clean, empty ATR crystal should be collected before running the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): The molecular formula of this compound is C₇H₉NO, which corresponds to a molecular weight of 123.15 g/mol . The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z = 123.

  • Major Fragmentation Pathways: The fragmentation of this compound is predicted to proceed through several key pathways, as illustrated in Figure 2.

G M [M]⁺˙ m/z = 123 M_minus_H [M-H]⁺ m/z = 122 M->M_minus_H -H• M_minus_CH3 [M-CH₃]⁺ m/z = 108 M->M_minus_CH3 -CH₃• M_minus_OCH3 [M-OCH₃]⁺ m/z = 92 M->M_minus_OCH3 -OCH₃• Fragment_94 [C₆H₆N]⁺ m/z = 94 M_minus_CH3->Fragment_94 -CO Fragment_65 [C₅H₅]⁺ m/z = 65 Fragment_94->Fragment_65 -HCN

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

Expertise & Experience in Fragmentation Analysis:

  • Loss of a Hydrogen Radical ([M-H]⁺): A peak at m/z = 122 can arise from the loss of a hydrogen radical, likely from the methyl or methoxy group.

  • Loss of a Methyl Radical ([M-CH₃]⁺): A significant peak at m/z = 108 is expected due to the loss of a methyl radical from the methoxy group, which is a common fragmentation pathway for methoxy-substituted aromatics. The subsequent loss of carbon monoxide (CO) from this fragment can lead to a peak at m/z = 80.

  • Loss of a Methoxy Radical ([M-OCH₃]⁺): Cleavage of the C-O bond can result in the loss of a methoxy radical, giving rise to a peak at m/z = 92.

  • Pyridine Ring Fragmentation: Fragmentation of the pyridine ring itself can lead to smaller fragments, such as the pyridinium ion at m/z = 78 after rearrangement, or other characteristic fragments.

Comparative Analysis with Analogs:

  • 3-Methoxypyridine: The mass spectrum of 3-methoxypyridine will show a molecular ion at m/z = 109 and a prominent fragment from the loss of a methyl radical at m/z = 94.

  • 3-Methylpyridine: The mass spectrum of 3-methylpyridine will exhibit a molecular ion at m/z = 93 and a base peak at m/z = 92 due to the loss of a hydrogen atom to form a stable pyridylmethyl cation.

Experimental Protocol for Mass Spectrometry Data Acquisition

Instrumentation and Parameters (Electron Ionization - EI):

  • Mass Spectrometer: A gas chromatograph coupled to a mass spectrometer (GC-MS) is ideal for volatile compounds like this compound.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40-300.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Injection: Split injection of a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Temperature Program: A temperature gradient from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) to ensure good separation and peak shape.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By integrating in-silico predictions with comparative analysis of experimentally verified data for its structural analogs, this document offers a robust and scientifically sound resource for the identification and structural elucidation of this compound. The detailed experimental protocols provided herein offer a standardized approach for the future acquisition of empirical data, which will be invaluable for validating and refining the predictive models presented. It is the author's hope that this guide will serve as a valuable tool for researchers and accelerate scientific progress in fields where this compound is of interest.

An In-depth Technical Guide to the Synthesis of 3-Methoxy-5-methylpyridine: Starting Materials and Strategic Execution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Methoxy-5-methylpyridine is a key heterocyclic scaffold found in a variety of pharmacologically active compounds and advanced materials. Its synthesis is a critical step in the development of new chemical entities. This guide provides an in-depth analysis of the primary synthetic strategies for obtaining this target molecule, with a core focus on the selection and rationale of starting materials. We will explore methodologies beginning from pre-functionalized pyridine rings, including nucleophilic aromatic substitution on halopyridines and O-alkylation of hydroxypyridines, as well as classical ring-forming cyclocondensation reactions from acyclic precursors. Each strategy is evaluated based on mechanistic principles, experimental practicality, and the commercial availability of precursors, offering researchers a comprehensive playbook for efficient synthesis.

Introduction: The Significance of the 3,5-Disubstituted Pyridine Motif

Pyridines and their derivatives are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs.[1] The specific 3,5-disubstitution pattern, as seen in this compound, offers a unique electronic and steric profile. The methoxy group at the 3-position acts as a hydrogen bond acceptor and influences the molecule's metabolic stability, while the methyl group at the 5-position provides a lipophilic anchor and can engage in van der Waals interactions within biological targets. Consequently, mastering the synthesis of this scaffold is of considerable interest to professionals in drug discovery and process development. This guide dissects the synthetic landscape, moving from retrosynthetic logic to practical, field-proven protocols.

Retrosynthetic Analysis: Deconstructing the Target

A logical retrosynthetic analysis of this compound reveals three primary disconnection points, which form the basis of our strategic discussion. These approaches involve either the late-stage installation of the methoxy group onto a pre-formed pyridine ring or the total synthesis of the ring from acyclic components.

G cluster_0 Retrosynthetic Strategies cluster_1 Precursors from Strategy 1 cluster_2 Precursors from Strategy 2 TM Target Molecule This compound Disconnect_CN Disconnect C-O Bond (Strategy 1) TM->Disconnect_CN Disconnect_Ring Disconnect Ring Bonds (Strategy 2) TM->Disconnect_Ring SM1a Starting Material 1A: 3-Halo-5-methylpyridine Disconnect_CN->SM1a SM1b Starting Material 1B: 3-Hydroxy-5-methylpyridine Disconnect_CN->SM1b SM2 Starting Material 2: Acyclic Precursors (e.g., 1,5-Dicarbonyls) Disconnect_Ring->SM2

Caption: Retrosynthetic analysis of this compound.

Strategy 1: Functionalization of a Pre-existing Pyridine Core

The most direct routes to the target molecule involve modifying a commercially available or readily synthesized 3,5-disubstituted pyridine. This approach leverages the well-established chemistry of the pyridine ring and is often preferred for its predictability and scalability.

Approach A: Nucleophilic Aromatic Substitution from 3-Halo-5-methylpyridine

This strategy relies on the displacement of a halide (chloro or bromo) at the C-3 position with a methoxide source. The choice of starting material is often dictated by commercial availability and cost.

  • Starting Materials: 3-Chloro-5-methylpyridine[2][3] or 3-Bromo-5-methylpyridine. Both are available from various chemical suppliers.

  • Causality of Experimental Choice: The pyridine ring is electron-deficient, which can facilitate nucleophilic aromatic substitution (SNAr), although positions 3 and 5 are less activated than positions 2, 4, and 6. Consequently, classical SNAr requires forcing conditions (high temperature and pressure). A more reliable and milder alternative is the use of transition metal catalysis, such as the Ullmann condensation, which is well-suited for forming C-O bonds.[4][5]

Key Transformation: Copper-Catalyzed Methoxylation (Ullmann Condensation)

The Ullmann reaction utilizes a copper catalyst to facilitate the coupling of an aryl halide with an alcohol.[4][6] The reaction proceeds via an oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the alkoxide and subsequent reductive elimination. Modern protocols often use soluble copper sources and ligands to improve efficiency and lower reaction temperatures.[4][7]

G Start Starting Material: 3-Bromo-5-methylpyridine Reaction Reaction Step: Ullmann Condensation Heat (e.g., 70-120 °C) Start->Reaction Reagents Reagents: Sodium Methoxide (NaOMe) Cu(I) Catalyst (e.g., CuI) Solvent (e.g., DMF) Reagents->Reaction Workup Workup & Purification: Aqueous Quench Extraction Chromatography Reaction->Workup Product Final Product: This compound Workup->Product

Caption: Workflow for Ullmann-type methoxylation.

Experimental Protocol: Synthesis of this compound from 3-Bromo-5-methylpyridine

This protocol is adapted from analogous procedures for the methoxylation of bromopyridines.[8]

  • Preparation of Methoxide: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add dry methanol. Carefully add sodium metal in small portions. After complete dissolution, remove the excess methanol under reduced pressure to obtain dry sodium methoxide.

  • Reaction Setup: To the flask containing sodium methoxide, add a copper(I) iodide (CuI) catalyst (5-10 mol%). Add dry N,N-Dimethylformamide (DMF) as the solvent, followed by 3-bromo-5-methylpyridine.

  • Reaction Execution: Heat the reaction mixture to 90-110 °C and monitor the reaction progress by TLC or GC-MS. The reaction typically runs for 4-12 hours.

  • Workup: Cool the mixture to room temperature and carefully quench by pouring it into ice-water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the final product.

Approach B: O-Methylation of 3-Hydroxy-5-methylpyridine

This is arguably the most straightforward approach if the starting hydroxypyridine is available, as it involves a classical Williamson ether synthesis.

  • Starting Material: 3-Hydroxy-5-methylpyridine (also known as 5-methyl-3-pyridinol).[9][10][11]

  • Causality of Experimental Choice: The phenolic hydroxyl group of 3-hydroxy-5-methylpyridine is acidic and can be readily deprotonated by a suitable base to form a pyridinolate anion. This potent nucleophile can then displace a leaving group from a methylating agent (e.g., iodide from methyl iodide) in an SN2 reaction to form the desired ether.

Key Transformation: Williamson Ether Synthesis

This method involves deprotonation of the hydroxyl group followed by alkylation. The choice of base is critical; strong bases like sodium hydride (NaH) ensure complete and irreversible deprotonation, while weaker bases like potassium carbonate (K₂CO₃) can also be effective, often requiring slightly higher temperatures or longer reaction times.

G Start Starting Material: 3-Hydroxy-5-methylpyridine Reaction Reaction Step: Williamson Ether Synthesis 0 °C to RT Start->Reaction Reagents Reagents: Base (e.g., NaH, K₂CO₃) Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) Solvent (e.g., DMF, Acetone) Reagents->Reaction Workup Workup & Purification: Aqueous Quench Extraction Chromatography Reaction->Workup Product Final Product: This compound Workup->Product

Caption: Workflow for Williamson ether synthesis.

Experimental Protocol: Synthesis of this compound from 3-Hydroxy-5-methylpyridine

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 3-hydroxy-5-methylpyridine and a dry polar aprotic solvent like DMF or THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.

  • Alkylation: Add methyl iodide (CH₃I, 1.2 equivalents) dropwise via syringe. Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Workup: Carefully quench the reaction at 0 °C by the slow addition of water.

  • Extraction: Extract the product into ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to afford this compound.

Strategy 2: Pyridine Ring Construction via Cyclocondensation

For cases where suitably substituted pyridine precursors are unavailable or expensive, constructing the ring from acyclic starting materials is a powerful alternative. These methods, such as the Hantzsch or Guareschi-Thorpe syntheses, build the heterocyclic core in one or more steps.[12][13]

  • Starting Materials: Simple, often commodity chemicals like β-ketoesters, enamines, aldehydes, and an ammonia source.

  • Causality of Experimental Choice: Cyclocondensation reactions offer high convergence, building molecular complexity rapidly.[14] The challenge lies in designing a sequence where the chosen fragments assemble with the correct regiochemistry to place the methyl and methoxy (or a precursor) groups at the desired C5 and C3 positions, respectively.

Key Transformation: Bohlmann-Rahtz Pyridine Synthesis Variation

A plausible route involves the condensation of an enamine with an α,β-unsaturated carbonyl compound (a Michael addition), followed by cyclization and aromatization. To achieve the desired substitution, one could react an enamine derived from a β-ketoester (to install the methyl group) with a methoxy-substituted Michael acceptor.

Experimental Protocol: Conceptual Pathway via Cyclocondensation

  • Enamine Formation: React a β-aminocrotonate (e.g., ethyl 3-aminobut-2-enoate, which serves as the C4-C5-C6 fragment with the methyl group precursor) with a methoxy-substituted α,β-unsaturated aldehyde or ketone.

  • Michael Addition & Cyclization: The initial Michael addition forms a 1,5-dicarbonyl equivalent.

  • Dehydration & Aromatization: Upon heating, this intermediate undergoes intramolecular condensation (cyclodehydration) to form a dihydropyridine.

  • Oxidation: The dihydropyridine is then oxidized to the final aromatic pyridine. This oxidation can sometimes occur spontaneously in air or may require a dedicated oxidizing agent (e.g., nitric acid, DDQ).[13]

Comparative Summary of Synthetic Routes

Strategy Starting Material(s) Key Reagents Typical Yields Advantages Disadvantages
1A: Ullmann Condensation 3-Bromo-5-methylpyridineNaOMe, CuI, DMF60-80%[8]Reliable, good yields, functional group tolerance.Requires transition metal catalyst, sometimes high temperatures.
1B: Williamson Synthesis 3-Hydroxy-5-methylpyridineNaH, CH₃I, DMF70-95%High yielding, simple procedure, mild conditions.Availability/cost of the starting hydroxypyridine.
2: Cyclocondensation Acyclic Carbonyls, AmmoniaVaries (Acid/Base catalyst)40-70%[12]Builds complexity quickly from simple precursors.Can suffer from regioselectivity issues, may require multiple steps.

Conclusion

The synthesis of this compound can be approached from several effective angles, each with distinct advantages. For laboratory-scale synthesis and rapid access to analogues, the O-methylation of 3-hydroxy-5-methylpyridine (Strategy 1B) is often the most efficient route due to its simplicity and high yields, provided the precursor is readily accessible. For larger-scale preparations or when the hydroxypyridine is not available, the copper-catalyzed methoxylation of 3-bromo-5-methylpyridine (Strategy 1A) presents a robust and reliable alternative. While more complex, cyclocondensation strategies (Strategy 2) offer the flexibility to construct diverse pyridine cores from fundamental building blocks and remain a cornerstone of heterocyclic chemistry. The optimal choice will ultimately depend on the specific project goals, scale, budget, and the synthetic chemist's expertise.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 3-Methoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, bonding, and physicochemical properties of 3-Methoxy-5-methylpyridine. Intended for researchers, scientists, and professionals in drug development, this document delves into the nuanced electronic effects of the methoxy and methyl substituents on the pyridine ring. While direct experimental data on this specific molecule is limited in publicly accessible literature, this guide synthesizes information from theoretical principles, computational studies of related substituted pyridines, and spectroscopic data of analogous compounds to present a robust and insightful overview. The synthesis, reactivity, and potential applications of this compound as a key intermediate in medicinal chemistry are also explored, offering a foundational resource for its utilization in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of Substituted Pyridines in Drug Discovery

Pyridine and its derivatives are fundamental heterocyclic scaffolds that feature prominently in a vast array of pharmaceuticals, agrochemicals, and materials.[1] The nitrogen atom in the pyridine ring imparts unique electronic properties, including a dipole moment and a region of high electron density, which can engage in crucial hydrogen bonding interactions with biological targets.[2] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of its steric and electronic properties, profoundly influencing its reactivity, metabolic stability, and pharmacological activity.[3]

This compound, a disubstituted pyridine, presents an interesting case study in the interplay of electronic effects. The methoxy group at the 3-position and the methyl group at the 5-position exert distinct influences on the electron distribution within the aromatic ring, thereby modulating its chemical behavior and potential as a pharmacophore. This guide aims to provide a detailed understanding of the molecular architecture and bonding of this specific molecule, offering valuable insights for its application in synthetic and medicinal chemistry.

Molecular Structure and Bonding

The molecular structure of this compound is defined by a six-membered aromatic ring composed of five carbon atoms and one nitrogen atom, with a methoxy group (-OCH₃) substituted at the C3 position and a methyl group (-CH₃) at the C5 position.

Geometric Parameters: An Analog-Based Postulation

The methoxy and methyl substituents will influence the local geometry. The C3-O bond of the methoxy group is expected to have a typical C-O single bond length, and the O-CH₃ bond will also be a standard single bond. The methyl group's C5-C bond will be a typical sp²-sp³ carbon-carbon single bond. The bond angles within the pyridine ring are expected to be close to 120°, with some deviation due to the presence of the substituents.

Electronic Structure and Bonding: A Theoretical Perspective

The electronic structure of this compound is a product of the interplay between the π-electron system of the pyridine ring and the electronic effects of the methoxy and methyl substituents.

  • Hybridization: All ring atoms (five carbons and one nitrogen) are sp² hybridized, contributing one p-orbital each to the delocalized π-system. The nitrogen's lone pair of electrons resides in an sp² hybrid orbital in the plane of the ring and is responsible for the basicity of pyridine.[2] The oxygen atom of the methoxy group is also sp² hybridized, with one p-orbital participating in resonance with the pyridine ring and the other two sp² orbitals forming sigma bonds with the C3 carbon and the methyl group's carbon, and holding two lone pairs. The carbon atom of the methyl group is sp³ hybridized.

  • Inductive and Resonance Effects:

    • Methoxy Group (-OCH₃): The oxygen atom is highly electronegative and exerts a -I (negative inductive) effect, withdrawing electron density through the sigma bond framework. Conversely, the lone pairs on the oxygen atom can be delocalized into the pyridine ring, exerting a +M (positive mesomeric or resonance) effect. In the case of a 3-substituted pyridine, this resonance effect increases electron density at the ortho (C2 and C4) and para (C6) positions relative to the methoxy group.

    • Methyl Group (-CH₃): The methyl group is an electron-donating group, primarily through a +I (positive inductive) effect. It also exhibits a weak hyperconjugation effect, which further donates electron density to the ring.

The combination of these effects results in a nuanced electron distribution. The electron-donating character of both substituents, albeit through different mechanisms, generally increases the electron density of the pyridine ring compared to unsubstituted pyridine, which can influence its reactivity towards electrophiles and its coordination to metal centers.

Molecular Electrostatic Potential (MEP) Analysis

Computational studies on substituted pyridines have shown that the molecular electrostatic potential (MEP) is a valuable tool for predicting reactivity.[2] The MEP map visualizes the electrostatic potential on the electron density surface of a molecule, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the most negative potential is expected to be localized on the nitrogen atom, confirming it as the primary site for protonation and Lewis acid coordination. The electron-donating methoxy and methyl groups are expected to increase the negative potential on the nitrogen compared to unsubstituted pyridine. The MEP would also show regions of slightly increased negative potential on the aromatic ring, particularly at the positions ortho and para to the methoxy group, reflecting the influence of its +M effect.

MEP_Concept cluster_molecule This compound cluster_mep Molecular Electrostatic Potential (MEP) Molecule Pyridine Ring - Methoxy (C3) - Methyl (C5) Nitrogen Nitrogen Atom (Most Negative Potential) Molecule->Nitrogen Primary site for protonation & coordination Ring Aromatic Ring (Modulated Potential) Molecule->Ring Influenced by substituents

Caption: Conceptual MEP of this compound.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of this compound

PropertyPredicted/Reported ValueSource/Analogy
Molecular Formula C₇H₉NO-
Molecular Weight 123.15 g/mol [4]
CAS Number 78210-42-1[4]
Appearance Expected to be a liquid or low-melting solidAnalogy with similar substituted pyridines
Boiling Point Estimated to be in the range of 180-200 °CAnalogy with methoxypyridines and methylpyridines
Solubility Expected to be soluble in common organic solventsGeneral property of small, substituted aromatic compounds
Predicted Spectroscopic Data

The ¹H NMR spectrum is a powerful tool for structural elucidation. The predicted chemical shifts for the protons of this compound are as follows:

  • Aromatic Protons: Three distinct signals are expected in the aromatic region (typically δ 7.0-8.5 ppm). The protons at C2, C4, and C6 will have chemical shifts influenced by the electronic effects of the substituents. The proton at C6, being ortho to the nitrogen, is expected to be the most deshielded.

  • Methoxy Protons (-OCH₃): A singlet integrating to three protons is expected around δ 3.8-4.0 ppm.

  • Methyl Protons (-CH₃): A singlet integrating to three protons is expected around δ 2.3-2.5 ppm.

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms:

  • Aromatic Carbons: Five signals in the aromatic region (typically δ 120-160 ppm). The carbon atom attached to the methoxy group (C3) will be significantly shielded, while the carbons ortho and para to the nitrogen (C2 and C6) will be deshielded.

  • Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

  • Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around δ 15-20 ppm.

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

  • C-H stretching (aromatic): Above 3000 cm⁻¹

  • C-H stretching (aliphatic): Below 3000 cm⁻¹

  • C=C and C=N stretching (aromatic ring): In the region of 1600-1450 cm⁻¹

  • C-O stretching (aryl ether): Strong bands in the region of 1250-1000 cm⁻¹

  • C-H bending: Various bands in the fingerprint region below 1500 cm⁻¹

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 123. Fragmentation patterns would likely involve the loss of a methyl radical from the methoxy group (M-15), loss of formaldehyde (M-30), and cleavage of the pyridine ring.[5]

Synthesis and Reactivity

Proposed Synthetic Strategies

While a specific, detailed protocol for the synthesis of this compound is not widely published, several viable synthetic routes can be proposed based on established pyridine chemistry.

A common method for introducing a methoxy group onto a pyridine ring is through nucleophilic aromatic substitution (SₙAr) of a suitable leaving group, such as a halide.

SNAr_Synthesis Reactant 3-Halo-5-methylpyridine (e.g., 3-Bromo-5-methylpyridine) Product This compound Reactant->Product Nucleophilic Aromatic Substitution Reagent Sodium Methoxide (CH₃ONa) Reagent->Product Methoxide Source DrugDevWorkflow Start This compound (Building Block) Step1 Functionalization (e.g., Halogenation, Lithiation) Start->Step1 Step2 Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Step1->Step2 Step3 Lead Compound Synthesis Step2->Step3 Step4 Lead Optimization Step3->Step4 End Drug Candidate Step4->End

References

Reactivity of 3-Methoxy-5-methylpyridine with electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic Reactivity of 3-Methoxy-5-methylpyridine

Abstract

This technical guide provides a comprehensive analysis of the reactivity of this compound with various electrophiles. As a substituted pyridine, its chemical behavior is governed by a nuanced interplay between the inherent electron-deficient nature of the pyridine ring and the electron-donating effects of its methoxy and methyl substituents. This document elucidates the core principles of its reactivity, predicts regiochemical outcomes, and provides field-proven insights into specific electrophilic substitution reactions. Detailed mechanistic discussions, experimental protocols, and quantitative data are presented to serve as a vital resource for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Principles: Understanding the Electronic Landscape

The pyridine ring is intrinsically electron-deficient due to the high electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons both inductively and via resonance.[1] This deactivation makes electrophilic aromatic substitution (EAS) on pyridine significantly more challenging than on benzene, generally requiring harsh reaction conditions.[2][3][4] For unsubstituted pyridine, electrophilic attack preferentially occurs at the 3-position (meta-position) because the cationic intermediates (σ-complexes) resulting from attack at the 2-, 4-, or 6-positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom.[2][4]

However, the reactivity of this compound is profoundly altered by its substituents. The directing effects are as follows:

  • 3-Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group.[5][6] Through its potent +R (resonance) effect, the oxygen's lone pair donates electron density into the pyridine ring, particularly at positions 2, 4, and 6. This effect significantly outweighs its -I (inductive) electron-withdrawing effect.

  • 5-Methyl Group (-CH₃): This is a weakly activating, ortho, para-directing group. It donates electron density through a combination of the +I (inductive) effect and hyperconjugation.[7] It directs incoming electrophiles to positions 2, 4, and 6.

The confluence of these effects transforms the pyridine core. Both substituents work in concert to activate the same positions (2, 4, and 6), strongly countering the ring's inherent deactivation. The methoxy group, being the more powerful activator, is the dominant directing influence. Therefore, electrophilic attack is overwhelmingly directed to the C2, C4, and C6 positions.

G cluster_molecule Resonance Contributors of this compound cluster_arrows mol   a1 a1 a2 a2 a1->a2 Donation to C2, C4, C6

Caption: Resonance donation increasing electron density at C2, C4, and C6.

The predicted order of reactivity for the ring positions is C4 > C2 ≈ C6 .

  • C4: Activated by both the para-directing methoxy group and an ortho-directing methyl group. It is sterically accessible.

  • C2: Activated by the ortho-directing methoxy and methyl groups. However, it is sterically hindered by the adjacent methoxy group and the ring nitrogen.

  • C6: Activated by the ortho-directing methoxy and para-directing methyl groups. Steric hindrance is less than at C2.

Key Electrophilic Substitution Reactions

Nitration

Nitration is a classic EAS reaction that introduces a nitro (-NO₂) group onto the aromatic ring. Due to the deactivating nature of the pyridine nitrogen, this typically requires strong nitrating agents, such as a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). For substituted, activated pyridines, milder conditions can sometimes be employed. The formation of a pyridinium ion by protonation of the nitrogen further deactivates the ring, making the reaction more difficult.

The introduction of the electron-donating methoxy and methyl groups in this compound facilitates nitration compared to unsubstituted pyridine. The reaction is expected to yield a mixture of isomers, with substitution occurring at the activated 2, 4, and 6 positions.

ReactionReagentsKey ConditionsExpected Major Product(s)
Nitration HNO₃ / H₂SO₄0 °C to reflux3-Methoxy-5-methyl-4-nitropyridine
Experimental Protocol: Nitration of an Activated Pyridine

This protocol is a representative procedure adapted from the nitration of similarly substituted pyridines and should be optimized for the specific substrate.[8]

  • Preparation: To a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add this compound (1.0 eq). Cool the flask to 0 °C in an ice-salt bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (3.0 eq) while maintaining the temperature below 10 °C.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (1.2 eq) to concentrated sulfuric acid (2.0 eq) at 0 °C.

  • Reaction: Add the nitrating mixture dropwise to the solution of the pyridine substrate over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Heating: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Quenching & Isolation: Cool the reaction mixture to room temperature and pour it carefully over crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until pH 8-9.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

G cluster_workflow Nitration Workflow start This compound + H₂SO₄ @ 0°C add_nitrating Add HNO₃/H₂SO₄ (dropwise, <10°C) start->add_nitrating Protonation react Heat to 60-80°C (2-4 hours) add_nitrating->react Electrophilic Attack quench Pour onto ice Neutralize (pH 8-9) react->quench Workup extract Extract with CH₂Cl₂ quench->extract purify Dry, Concentrate, Column Chromatography extract->purify end 4-Nitro Isomer (and others) purify->end

Caption: Experimental workflow for the nitration of this compound.

Halogenation

Halogenation introduces a halogen atom (e.g., Br, Cl) onto the pyridine ring. The high reactivity of the activated this compound allows for the use of molecular halogens (Br₂, Cl₂) or N-halo-succinimides (NBS, NCS). The regioselectivity is again dictated by the directing groups, favoring positions 4 and 6.

A relevant analogue is the bromination of 5-methoxy-2-methylpyridine, which serves as a reliable model for the synthesis of halogenated methoxy-methyl-pyridines.[9]

ReactionReagentsKey ConditionsExpected Major Product(s)
Bromination Br₂ / Acetic AcidRoom Temperature4-Bromo-3-methoxy-5-methylpyridine
Chlorination N-Chlorosuccinimide (NCS) / AcetonitrileReflux4-Chloro-3-methoxy-5-methylpyridine
Experimental Protocol: Bromination
  • Dissolution: Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Reagent Addition: Add a solution of bromine (1.05 eq) in acetic acid dropwise to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor progress by TLC.

  • Workup: Pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench excess bromine.

  • Neutralization & Extraction: Neutralize with sodium bicarbonate and extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate. Purify the residue via column chromatography.

Friedel-Crafts Alkylation and Acylation

A Critical Limitation: Standard Friedel-Crafts reactions are generally incompatible with pyridines.[3] The basic nitrogen atom acts as a Lewis base, forming a strong complex with the Lewis acid catalyst (e.g., AlCl₃, FeCl₃).[10] This interaction has two detrimental effects:

  • It deactivates the catalyst.

  • It places a positive charge on the nitrogen, which severely deactivates the pyridine ring towards electrophilic attack, rendering the reaction unfeasible.

G sub_mol This compound complex Deactivated Pyridinium-AlCl₃ Complex (Reaction Inhibited) sub_mol->complex Coordination (Lewis Base) lewis_acid AlCl₃ (Lewis Acid) lewis_acid->complex Coordination (Catalyst) electrophile R-Cl (Acyl/Alkyl Halide) complex->electrophile No Reaction electrophile->lewis_acid Intended Reaction

Caption: Inhibition of Friedel-Crafts reaction by catalyst complexation.

Potential Workarounds: While challenging, some Friedel-Crafts-type reactions on highly activated N-heterocycles can be achieved using superacidic conditions (e.g., triflic acid, CF₃SO₃H) that can protonate the substrate and still generate a potent electrophile.[11] However, these methods are not general and often lead to complex product mixtures. For practical purposes, alternative synthetic routes that do not involve Lewis acid catalysis are strongly recommended for acylating or alkylating the this compound ring.

Synthesis and Field-Proven Insights

The electrophilic reactivity of this compound is a textbook example of substituent-driven chemistry. The powerful electron-donating methoxy group and the supporting methyl group effectively override the innate electron-deficient character of the pyridine nucleus, transforming it into a substrate capable of undergoing a range of electrophilic substitution reactions.

Causality Behind Experimental Choices:

  • Choice of Acid: In nitration, sulfuric acid serves a dual purpose: it acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), and it protonates the pyridine nitrogen. While protonation deactivates the ring, it is an unavoidable equilibrium in strong acid. The key is that the activating groups are potent enough to still allow the reaction to proceed at a reasonable rate.

  • Regioselectivity: The observed preference for substitution at the C4 position is a logical outcome of electronics and sterics. It is electronically favored by two activating groups and is the most sterically accessible of the activated positions (C2, C4, C6).

  • Avoiding Friedel-Crafts: The knowledge that the pyridine nitrogen will irreversibly complex with Lewis acids is a critical piece of field-proven insight. Attempting a standard Friedel-Crafts reaction is inefficient. A synthetic chemist would instead pivot to a strategy involving metal-catalyzed cross-coupling reactions, starting from a halogenated version of the pyridine.

Conclusion

This compound is a highly activated heterocyclic compound with well-defined reactivity towards electrophiles. The directing effects of the methoxy and methyl groups channel electrophilic attack to the C2, C4, and C6 positions, with C4 being the most probable site of reaction due to a favorable combination of electronic activation and steric accessibility. While reactions like nitration and halogenation can be performed under controlled conditions, classical Friedel-Crafts reactions are precluded by the basicity of the ring nitrogen. This guide provides the foundational principles and practical considerations necessary for the successful manipulation and functionalization of this versatile synthetic building block.

References

3-Methoxy-5-methylpyridine solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Organic Solvent Solubility of 3-Methoxy-5-methylpyridine

Section 1: Introduction to this compound

This compound is a substituted pyridine derivative. Compounds of this class are fundamental building blocks in various fields, notably in the development of pharmaceuticals and agrochemicals, where the pyridine ring serves as a crucial scaffold.[1][2] Understanding the solubility of this compound in organic solvents is a critical first step in reaction setup, purification, formulation, and drug delivery system design.

1.1 Molecular Structure and Physicochemical Properties

  • Molecular Formula: C₇H₉NO

  • Molecular Weight: 123.15 g/mol [3]

  • Structure: The molecule consists of a pyridine ring substituted with a methoxy (-OCH₃) group at the 3-position and a methyl (-CH₃) group at the 5-position.

The key features influencing its solubility are:

  • The Pyridine Nitrogen: The nitrogen atom in the aromatic ring is a lone pair donor, making it a hydrogen bond acceptor and imparting a significant dipole moment to the molecule.

  • The Methoxy Group: The oxygen atom in the methoxy group also possesses lone pairs, allowing it to act as a hydrogen bond acceptor. The C-O bond is polar.

  • The Methyl Group and Aromatic Ring: These components are largely nonpolar, contributing to van der Waals interactions (specifically, London dispersion forces).

This combination of polar and nonpolar features suggests a nuanced solubility profile, where the compound is neither extremely polar nor entirely nonpolar.

Section 2: Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the principle that "like dissolves like," which is a simplified expression of the thermodynamics of mixing.[4][5] A solute will dissolve in a solvent if the energy released from new solute-solvent interactions is sufficient to overcome the energy required to break existing solute-solute and solvent-solvent interactions. These interactions are dictated by intermolecular forces.

2.1 Intermolecular Forces Governing Solubility

For this compound, the following intermolecular forces are paramount:

  • Dipole-Dipole Interactions: The molecule has a net dipole moment due to the electronegative nitrogen and oxygen atoms. It will interact favorably with polar solvents that also have strong dipoles (e.g., acetone, acetonitrile).

  • Hydrogen Bonding: While this compound has no hydrogen bond donors (like -OH or -NH), the pyridine nitrogen and methoxy oxygen are effective hydrogen bond acceptors.[6][7] This allows for strong interactions with polar protic solvents like alcohols and water.

  • London Dispersion Forces: These temporary, induced-dipole interactions occur in all molecules. The aromatic ring and methyl group contribute significantly to these forces, allowing for some solubility in less polar solvents like toluene or dichloromethane.

  • π-Interactions: The aromatic π-system of the pyridine ring can engage in C–H···π or π-π stacking interactions, particularly with aromatic solvents like toluene or in the solid state.[8]

The interplay of these forces determines the compound's affinity for a given solvent.

Caption: Intermolecular forces between this compound and a polar protic solvent.

Section 3: Predicted Solubility Profile

Based on its structure, we can predict the solubility of this compound across a spectrum of common organic solvents. These predictions serve as a valuable starting point before experimental verification.

  • High Solubility Predicted:

    • Polar Protic Solvents (e.g., Methanol, Ethanol): Excellent solubility is expected due to the strong potential for hydrogen bonding between the solvent's hydroxyl group and the compound's nitrogen and oxygen atoms.

    • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): Good solubility is anticipated due to strong dipole-dipole interactions.

  • Moderate Solubility Predicted:

    • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have moderate polarity and can engage in dipole-dipole interactions. Dichloromethane is often an effective solvent for a wide range of organic compounds.

    • Aromatic Solvents (e.g., Toluene): While toluene is relatively nonpolar, potential π-π stacking and dispersion forces can facilitate dissolution.

  • Low Solubility Predicted:

    • Nonpolar Aliphatic Solvents (e.g., Hexane, Cyclohexane): Solubility is expected to be poor. The strong polar interactions of the solute molecules with each other are difficult to overcome by the weak dispersion forces offered by these solvents.

Section 4: Experimental Determination of Solubility

Theoretical predictions must be confirmed by empirical data. The following protocols provide a robust framework for both qualitative and quantitative solubility determination.

Workflow for Solubility Determination

The overall process involves a preliminary qualitative assessment followed by a precise quantitative measurement for solvents of interest.

G A Start: Select Solvents B Protocol 1: Qualitative Assessment A->B C Classify: Soluble, Partially Soluble, Insoluble B->C D Select Solvents for Quantitative Study C->D E Protocol 2: Quantitative Measurement (Static Equilibrium) D->E F Prepare Saturated Solution & Equilibrate E->F G Sample Supernatant & Dilute F->G H Analyze by HPLC/UV-Vis G->H I Calculate Solubility (e.g., mg/mL) H->I J End: Tabulate Data I->J

Caption: Experimental workflow for determining the solubility of this compound.

Protocol 1: Qualitative Solubility Assessment

This rapid method helps classify the compound's solubility and select appropriate solvents for quantitative analysis.[4][9]

Objective: To determine if the compound is soluble, partially soluble, or insoluble in a given solvent at room temperature. A common threshold is that a compound is considered "soluble" if more than 30 mg dissolves in 1 mL of solvent.

Methodology:

  • Preparation: Add approximately 25 mg of this compound to a small test tube.

  • Solvent Addition: Add 0.75 mL of the chosen organic solvent in three 0.25 mL portions.

  • Mixing: After each addition, cap the test tube and vortex or shake vigorously for 30-60 seconds.

  • Observation: Visually inspect the solution against a contrasting background.

    • Soluble: A clear, homogenous solution with no visible solid particles.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid appears largely unchanged.

  • Record: Note the observations for each solvent tested.

Protocol 2: Quantitative Solubility Determination (Static Equilibrium Method)

This method provides a precise measurement of solubility at a specific temperature.

Objective: To determine the exact concentration of a saturated solution of this compound in a specific solvent and temperature.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial (e.g., 100 mg in 5 mL). The key is to ensure solid remains undissolved, confirming saturation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or agitator set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for at least 24 hours. This duration is critical to ensure the dissolution process has reached a true equilibrium.[5]

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed in the temperature bath for several hours to let the excess solid settle.

    • Alternatively, centrifuge the vial to pellet the undissolved solid. This step is crucial to avoid sampling solid particles, which would artificially inflate the measured solubility.

  • Sampling and Dilution:

    • Carefully withdraw a precise volume of the clear supernatant using a calibrated micropipette (e.g., 100 µL).

    • Immediately dilute the sample with a known, large volume of a suitable solvent (this is often the same solvent, or a mobile phase for HPLC) to prevent precipitation. Record the dilution factor accurately.

  • Analysis:

    • Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy.

    • A calibration curve must be prepared beforehand using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation:

    • Use the concentration from the analytical measurement and the dilution factor to calculate the original concentration in the saturated supernatant.

    • Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

Section 5: Data Presentation

All experimentally determined solubility data should be recorded systematically. The following table provides a template for organizing these results.

Solvent Solvent Type Temperature (°C) Solubility ( g/100 mL) Observations (from Protocol 1)
MethanolPolar Protic25Record experimental valueSoluble
AcetonePolar Aprotic25Record experimental valueSoluble
DichloromethaneChlorinated25Record experimental valuePartially Soluble
TolueneAromatic25Record experimental valuePartially Soluble
n-HexaneNonpolar Aliphatic25Record experimental valueInsoluble

Note: The "Observations" column should be filled using the qualitative assessment, while the "Solubility" column requires quantitative measurement.

Section 6: Safety and Handling Precautions

While specific data for this compound is limited, data from analogous substituted pyridines, such as 3-methoxypyridine, should be used to guide handling procedures.[10]

  • General Handling:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11]

    • Wash hands thoroughly after handling.[11]

  • Potential Hazards (based on analogs):

    • Skin Irritation: May cause skin irritation.[11]

    • Eye Irritation: Causes serious eye irritation.[11]

    • Respiratory Irritation: May cause respiratory irritation.[11]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

    • Keep away from heat, sparks, and open flames.[12]

Section 7: Conclusion

The solubility of this compound in organic solvents is a direct consequence of its molecular structure. The presence of both hydrogen bond accepting sites (N, O) and nonpolar regions (methyl, aromatic ring) results in a versatile solubility profile, with high affinity for polar solvents and limited solubility in nonpolar aliphatic media. While theoretical principles provide a strong predictive foundation, this guide emphasizes the necessity of rigorous experimental verification through systematic qualitative and quantitative protocols. The methodologies and safety information presented here offer a comprehensive framework for researchers to confidently and safely handle this compound and effectively integrate it into their research and development workflows.

References

Introduction: The Unseen Pillar of Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermochemical Properties of 3-Methoxy-5-methylpyridine

In the intricate world of pharmaceutical development, the journey of a molecule from a promising candidate to a stable, effective drug is governed by its fundamental physical and chemical properties. Among the most critical, yet often overlooked, are its thermochemical characteristics. For a substituted pyridine like this compound, a scaffold of interest in medicinal chemistry, understanding its enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp) is paramount. This data governs reaction energetics, predicts chemical reactivity, dictates polymorphism, and informs on stability and degradation pathways—all of which are critical for process safety, scalability, and formulation.

This guide provides researchers, chemists, and drug development professionals with a comprehensive framework for understanding, determining, and applying the thermochemical data of this compound. Given the current scarcity of published experimental data for this specific molecule, this document focuses on the robust methodologies required to obtain these vital parameters, blending established experimental techniques with state-of-the-art computational approaches.

Section 1: Core Thermochemical Parameters: A Primer

Before delving into methodology, it is essential to define the key thermochemical properties:

  • Standard Molar Enthalpy of Formation (ΔfH°) : This is the change in enthalpy when one mole of a substance in its standard state is formed from its pure constituent elements in their respective standard states. It is the cornerstone for calculating the heat of any chemical reaction involving the compound.

  • Standard Molar Entropy (S°) : A measure of the randomness or disorder of a substance. It is crucial for determining the spontaneity of reactions and equilibria through the Gibbs free energy equation.

  • Heat Capacity (Cp) : The amount of heat required to raise the temperature of one mole of a substance by one degree Celsius at constant pressure. This property is vital for chemical process design, heat transfer calculations, and safety management[1].

Section 2: Experimental Determination of Thermochemical Data

When the highest accuracy is required, direct experimental measurement is the gold standard. The following protocols outline the primary techniques for determining the key thermochemical parameters for an organic nitrogen-containing compound like this compound.

Enthalpy of Formation via Combustion Calorimetry

The enthalpy of formation of organic compounds is most accurately derived from their enthalpy of combustion, measured using a bomb calorimeter. For nitrogen-containing compounds, specific considerations are necessary to ensure all reaction products are well-defined[2][3][4].

Experimental Protocol: Static Bomb Combustion Calorimetry

  • Sample Preparation:

    • A precisely weighed pellet (approx. 0.5-1.0 g) of high-purity (>99.9%) this compound is prepared. Purity is paramount and should be confirmed by techniques like DSC or chromatography.

    • Due to its potential volatility, the sample may be encapsulated in a polyester bag of known mass and combustion energy[2].

    • The sample is placed in a platinum crucible. A cotton fuse of known mass and energy of combustion is arranged to ensure ignition.

  • Calorimeter Setup:

    • The crucible is placed inside a constant-volume bomb calorimeter. A small, known amount of distilled water (typically 1 mL) is added to the bomb to ensure all nitric acid formed is in aqueous solution.

    • The bomb is sealed and purged of air, then charged with high-purity oxygen to a pressure of approximately 30 atm[4][5].

    • The bomb is submerged in a precisely measured quantity of water in the calorimeter's insulated jacket. The system is allowed to reach thermal equilibrium.

  • Combustion and Data Acquisition:

    • The initial temperature is recorded for a period to establish a baseline.

    • The sample is ignited by passing a current through the fuse.

    • The temperature of the water jacket is recorded at short intervals until a peak is reached and the post-combustion cooling curve is established.

  • Post-Combustion Analysis:

    • After cooling, the bomb is depressurized, and the gaseous products are analyzed for any unburnt carbon (soot) or carbon monoxide, which should be negligible in a well-run experiment.

    • The liquid contents of the bomb are collected. The total amount of nitric acid formed is determined by titration with a standard sodium hydroxide solution[6].

  • Data Correction and Calculation:

    • The raw temperature rise is corrected for heat exchange using methods like the Regnault-Pfaundler or Dickinson method[4].

    • The energy equivalent of the calorimeter (ε_calor), determined by burning a certified standard like benzoic acid, is used to calculate the total heat evolved[6].

    • Corrections, known as Washburn corrections, are applied to convert the energy of the actual bomb process to standard state conditions (ΔU°c)[6]. This includes corrections for the heat of formation of nitric acid, the heat of combustion of the fuse and/or bag, and the energy of mixing solutions.

    • The standard enthalpy of combustion (ΔH°c) is then calculated from ΔU°c. Finally, the standard enthalpy of formation (ΔfH°) is determined using Hess's Law.

Diagram 1: Experimental Workflow for Combustion Calorimetry A flowchart illustrating the key stages in determining the enthalpy of formation.

G cluster_prep 1. Preparation cluster_cal 2. Calorimetry cluster_analysis 3. Analysis & Calculation Sample High-Purity Sample (this compound) Weigh Precise Weighing Sample->Weigh Pelletize Pelletization & Encapsulation Weigh->Pelletize Bomb Assemble Bomb: Crucible, Water, Fuse Pelletize->Bomb Charge Charge with 30 atm O2 Bomb->Charge Equilibrate Submerge & Equilibrate Charge->Equilibrate Ignite Ignite Sample Equilibrate->Ignite Measure Record T vs. Time Ignite->Measure Analyze Analyze Products: Titrate for HNO3 Measure->Analyze Correct Apply Washburn Corrections Analyze->Correct Calc_Uc Calculate ΔU°c Correct->Calc_Uc Calc_Hc Calculate ΔH°c Calc_Uc->Calc_Hc Calc_Hf Calculate ΔfH° (Hess's Law) Calc_Hc->Calc_Hf

Heat Capacity and Entropy via Calorimetry

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature[7][8].

Experimental Protocol: Differential Scanning Calorimetry (DSC) for Cp

  • Instrument Calibration: The DSC instrument's temperature and heat flow are calibrated using certified standards with known melting points and enthalpies of fusion, such as indium and zinc[7].

  • Methodology (Three-Scan Method):

    • Scan 1 (Baseline): An empty, hermetically sealed aluminum pan is placed in the sample position and another in the reference position. The system is heated at a constant rate (e.g., 10-20 °C/min) through the desired temperature range (e.g., -50 °C to 150 °C), and the heat flow curve is recorded[1][9].

    • Scan 2 (Standard): A precisely weighed disc of a standard material with a known heat capacity, such as sapphire (α-Al₂O₃), is placed in the sample pan, and the scan is repeated under identical conditions[1].

    • Scan 3 (Sample): The sapphire standard is replaced with a precisely weighed sample of this compound, and the scan is performed a third time under the exact same conditions.

  • Calculation: The heat capacity of the sample (Cp,sample) at a given temperature T is calculated using the following equation:

    Cp,sample = (Cp,std) × (m_std / m_sample) × (ΔH_sample - ΔH_baseline) / (ΔH_std - ΔH_baseline)

    Where:

    • Cp,std is the known heat capacity of the sapphire standard.

    • m is the mass of the respective material.

    • ΔH is the heat flow difference recorded by the instrument for the sample, standard, and baseline runs.

The Standard Molar Entropy (S°) can then be determined by integrating the heat capacity data from near absolute zero, often requiring adiabatic calorimetry for low temperatures and statistical mechanics for the gas phase.

Section 3: Computational Thermochemistry: An Accessible Alternative

When experimental facilities are unavailable or only predictive data is needed, high-accuracy computational chemistry provides a robust alternative. Composite methods like the Gaussian-n (Gn) theories are designed to approximate high-level theoretical results with reduced computational cost[10]. The Gaussian-4 (G4) theory is a highly reliable method for molecules of this size[10].

Computational Protocol: G4 Theory for Thermochemical Data

  • Geometry Optimization: The molecular geometry of this compound is optimized using a reliable density functional theory (DFT) method, such as B3LYP with the 6-31G(2df,p) basis set, as prescribed by the G4 protocol[10].

  • Vibrational Frequency Calculation: At the optimized geometry, harmonic vibrational frequencies are calculated using the same B3LYP/6-31G(2df,p) level of theory. These frequencies are used to:

    • Confirm the structure is a true minimum (no imaginary frequencies).

    • Calculate the zero-point vibrational energy (ZPVE).

    • Determine thermal contributions to enthalpy and entropy at the desired temperature (e.g., 298.15 K).

  • High-Level Single-Point Energy Calculations: A series of increasingly accurate single-point energy calculations are performed at the optimized geometry. G4 theory includes calculations up to CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples) and incorporates extrapolations to the complete basis set limit[10][11].

  • Composite Energy Calculation: The individual energy components are combined using the specific G4 theory formula, which includes the ZPVE, thermal corrections, and empirical higher-level corrections to yield a final, highly accurate total electronic energy.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is calculated using the atomization energy approach. This involves subtracting the calculated total energies of the constituent atoms (in their standard states) from the molecule's total energy and then using well-established experimental enthalpies of formation for the gas-phase atoms.

Diagram 2: Computational Workflow for G4 Thermochemistry A schematic of the multi-step process for calculating thermochemical data.

G cluster_geom 1. Structure & Frequencies cluster_energy 2. High-Level Energy cluster_thermo 3. Thermochemical Properties Opt Geometry Optimization (B3LYP/6-31G(2df,p)) Freq Frequency Calculation (B3LYP/6-31G(2df,p)) Opt->Freq HF_limit HF Limit Extrapolation Opt->HF_limit ZPVE Zero-Point Energy (from Frequencies) Freq->ZPVE Thermal Thermal Corrections (H, S from Frequencies) Freq->Thermal MP2_calc MP2 Basis Set Corrections HF_limit->MP2_calc CCSDT_calc CCSD(T) Calculation MP2_calc->CCSDT_calc Post_CCSDT Post-CCSD(T) & HLC CCSDT_calc->Post_CCSDT Total_E Combine Energies (G4 Total Energy) Post_CCSDT->Total_E ZPVE->Total_E Final_Hf Derive ΔfH°, S°, Cp Thermal->Final_Hf Atom_E Calculate Atomization Energy Total_E->Atom_E Atom_E->Final_Hf

Section 4: Thermochemical Data for this compound and Analogues

As of this writing, specific experimental thermochemical data for this compound is not available in prominent databases like the NIST Chemistry WebBook[12]. Therefore, this section presents data for its constituent structural analogues. This data is invaluable for validating computational methods; a reliable computational protocol should be able to reproduce these known values before being applied to the target molecule.

CompoundFormulaΔfH°(g) (kJ/mol)S°(g) (J/mol·K)Source
PyridineC₅H₅N140.4 ± 0.8275.07 ± 0.42--INVALID-LINK--[13][14][15]
3-Methylpyridine (β-Picoline)C₆H₇N104.7 ± 1.1321.4 ± 2.1--INVALID-LINK--[16]
3-MethoxypyridineC₆H₇NOData not availableData not available--INVALID-LINK--[17][18][19]
This compound C₇H₉NO Not Available (Requires Calculation/Experiment) Not Available (Requires Calculation/Experiment) -

The absence of data for 3-methoxypyridine underscores the challenge and necessity of applying the robust computational or experimental methods detailed in this guide. Group additivity schemes, while useful for simple alkanes, become less reliable for substituted aromatic heterocycles due to complex electronic interactions, making ab initio calculation or direct measurement essential[20].

Conclusion and Future Outlook

The thermochemical properties of this compound represent a critical data gap for scientists working with this molecular scaffold. This guide provides a clear, actionable framework for bridging this gap. By employing rigorous experimental techniques like bomb calorimetry and DSC, researchers can obtain benchmark-quality data. Concurrently, high-accuracy computational methods such as G4 theory offer a powerful and accessible means to predict these properties with a high degree of confidence. It is strongly recommended that any computational study be validated against the known values for pyridine and 3-methylpyridine to ensure the reliability of the chosen theoretical model. The generation of this data will not only benefit fundamental chemical understanding but will also empower more efficient, safe, and robust development of novel pharmaceuticals.

References

Methodological & Application

Application Notes & Protocols: Strategic Use of 3-Methoxy-5-methylpyridine Scaffolds in Palladium-Catalyzed Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine ring is a foundational scaffold in medicinal chemistry and materials science, present in numerous FDA-approved drugs and advanced materials.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a "privileged structure" in drug design.[2][3] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for carbon-carbon bond formation, enabling the synthesis of complex biaryl and hetero-biaryl compounds from readily available precursors.[4][5]

This guide focuses on the application of 3-methoxy-5-methylpyridine derivatives in Suzuki-Miyaura coupling. Specifically, we will detail protocols for the coupling of a halogenated this compound (acting as the electrophile) with various organoboron reagents (the nucleophile). The presence of the electron-donating methoxy and methyl groups on the pyridine ring presents specific challenges and considerations for achieving high-yield couplings, primarily concerning the activation of the C-X (Carbon-Halogen) bond.

Due to the limited specific literature for 3-bromo-5-methoxy-5-methyl pyridine, this document presents a robust, generalized protocol adapted from established methods for the closely related analog, 3-bromo-5-methoxypyridine .[6] The principles and conditions outlined are directly applicable and provide a validated starting point for reaction optimization.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[5][7] The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination. A base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[8][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-halo-5-methoxy-5-methylpyridine, forming a Pd(II) complex. This is often the rate-determining step, particularly for less reactive aryl chlorides or electron-rich aryl bromides.[5]

  • Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by the base to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.[8]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the final biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[5]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X (Aryl-Pd Complex) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_pd_complex R¹-Pd(II)L₂-R² (Di-organic Complex) transmetalation->biaryl_pd_complex byproducts X-B(OH)₂ + Base-H⁺ transmetalation->byproducts reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product R¹-R² (Biaryl Product) reductive_elimination->product aryl_halide R¹-X (3-Halo-5-methoxy- 5-methylpyridine) aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetalation Experimental_Workflow start Start: Oven-dried Schlenk Flask reagents 1. Add Solids: - 3-Bromo-5-methoxy-5-methylpyridine - Arylboronic Acid - K₂CO₃ - Pd(PPh₃)₄ start->reagents inert 2. Seal, Evacuate & Backfill with Inert Gas (3x) reagents->inert solvent 3. Add Degassed Solvents: - 1,4-Dioxane - Water inert->solvent reaction 4. Heat with Stirring (80–110 °C, 2–18 h) solvent->reaction monitor 5. Monitor by TLC / LC-MS reaction->monitor monitor->reaction Incomplete workup 6. Aqueous Work-up: - Cool to RT - Dilute with EtOAc & H₂O - Separate layers, Extract aq. layer monitor->workup Complete purify 7. Isolate & Purify: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purify end End: Pure Biaryl Product purify->end

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 3-Methoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 3-Methoxy-5-methylpyridine Scaffold

In the landscape of medicinal chemistry and drug discovery, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone of modern pharmaceutical design. This compound, in particular, offers a strategically functionalized starting point for the synthesis of novel, complex heterocyclic systems. The methoxy group at the 3-position and the methyl group at the 5-position not only influence the reactivity of the pyridine ring but also provide handles for further chemical modification. The electron-donating nature of the methoxy group can direct electrophilic substitution, while the methyl group can be functionalized through various synthetic transformations.

These application notes provide a comprehensive guide to the synthesis of novel heterocyclic compounds derived from this compound. We will explore key functionalization strategies and provide detailed, field-proven protocols for the construction of fused heterocyclic systems, such as pyridopyrimidines and thienopyridines. The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for the exploration of new chemical space in drug development programs.

Core Synthetic Strategies: Functionalization of the Pyridine Ring

The journey from this compound to novel heterocyclic architectures begins with the strategic introduction of functional groups that can participate in cyclization reactions. The inherent reactivity of the pyridine ring, modulated by the existing methoxy and methyl substituents, allows for several key transformations.

Electrophilic Nitration: Introducing a Versatile Amino Precursor

Nitration of the pyridine ring is a fundamental step towards introducing an amino group, a versatile functional handle for the construction of various nitrogen-containing heterocycles. The directing effects of the methoxy and methyl groups on this compound are crucial in determining the regioselectivity of this reaction. While specific literature on the nitration of this exact substrate is sparse, protocols for similar substituted pyridines can be adapted. For instance, the nitration of dimethylpyridines often employs a mixture of nitric acid and sulfuric acid.[1]

The subsequent reduction of the nitro group to an amine is a well-established transformation, typically achieved with high efficiency using catalytic hydrogenation or reducing agents like tin(II) chloride. This amino-substituted pyridine is a key intermediate for the synthesis of fused pyrimidine rings.

Halogenation: Paving the Way for Cross-Coupling and Nucleophilic Substitution

The introduction of a halogen atom (e.g., bromine or chlorine) onto the pyridine ring opens up a vast array of synthetic possibilities, including palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution. While direct halogenation of this compound can be challenging to control regioselectively, modern methods involving Zincke imine intermediates offer a powerful strategy for the 3-selective halogenation of pyridines.[2][3][4]

Directed Ortho-Metalation: Precise Functionalization

Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings. In the context of methoxypyridines, the methoxy group can direct lithiation to the adjacent C2 or C4 positions. This allows for the introduction of a wide range of electrophiles, such as aldehydes, ketones, or silyl groups, with high precision. This strategy provides a direct route to functionalized pyridines that can serve as precursors for more complex heterocyclic systems.

Synthesis of Fused Heterocyclic Systems

The true value of this compound as a building block is realized in its conversion to novel, fused heterocyclic compounds with potential biological activity. Below, we provide detailed protocols for the synthesis of two important classes of fused heterocycles: pyridopyrimidines and thienopyridines.

Protocol 1: Synthesis of a Novel Pyrido[2,3-d]pyrimidine Derivative

This protocol outlines a multi-step synthesis of a novel pyridopyrimidine derivative starting from this compound. The key steps involve nitration, reduction to the corresponding aminopyridine, and subsequent cyclization to form the fused pyrimidine ring. The construction of the pyrimidine ring from a 2-aminopyridine is a classic and reliable method in heterocyclic chemistry.[5]

Workflow Diagram:

G A This compound B Nitration (HNO3/H2SO4) A->B Step 1 C 2-Nitro-3-methoxy-5-methylpyridine B->C D Reduction (e.g., H2, Pd/C) C->D Step 2 E 2-Amino-3-methoxy-5-methylpyridine D->E F Cyclization with Diethyl Malonate (e.g., NaOEt, EtOH) E->F Step 3 G Novel Pyrido[2,3-d]pyrimidine Derivative F->G

Caption: Synthetic workflow for a novel pyridopyrimidine.

Step-by-Step Protocol:

Step 1: Nitration of this compound (Adapted from[1])

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (5 mL) to 0 °C in an ice-salt bath.

  • Slowly add this compound (1.23 g, 10 mmol) to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (0.7 mL, ~1.1 eq) to concentrated sulfuric acid (2 mL) at 0 °C.

  • Add the nitrating mixture dropwise to the solution of the pyridine in sulfuric acid over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice (50 g).

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-Nitro-3-methoxy-5-methylpyridine.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction to 2-Amino-3-methoxy-5-methylpyridine

  • Dissolve the 2-Nitro-3-methoxy-5-methylpyridine (1.68 g, 10 mmol) in ethanol (50 mL) in a hydrogenation vessel.

  • Add 10% Palladium on carbon (100 mg) to the solution.

  • Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain 2-Amino-3-methoxy-5-methylpyridine, which can often be used in the next step without further purification.

Step 3: Cyclization to form the Pyrido[2,3-d]pyrimidine Core (Adapted from[5])

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (0.23 g, 10 mmol) in absolute ethanol (30 mL) under an inert atmosphere.

  • To this solution, add 2-Amino-3-methoxy-5-methylpyridine (1.38 g, 10 mmol) and diethyl malonate (1.60 g, 10 mmol).

  • Heat the reaction mixture to reflux and maintain for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

  • The product may precipitate upon cooling or neutralization. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure and triturate the residue with water to induce precipitation.

  • Collect the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure novel pyridopyrimidine derivative.

Quantitative Data Summary:

StepProductStarting MaterialReagentsYield (%)Purity (%)
12-Nitro-3-methoxy-5-methylpyridineThis compoundHNO₃/H₂SO₄60-70>95 (after chromatography)
22-Amino-3-methoxy-5-methylpyridine2-Nitro-3-methoxy-5-methylpyridineH₂, Pd/C>90~95
3Novel Pyrido[2,3-d]pyrimidine2-Amino-3-methoxy-5-methylpyridineDiethyl malonate, NaOEt50-65>98 (after recrystallization)
Protocol 2: Synthesis of a Novel Thieno[2,3-b]pyridine Derivative via the Gewald Reaction

This protocol describes the synthesis of a novel thienopyridine derivative through a sequence involving the acylation of this compound followed by a Gewald reaction. The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes.[6][7][8] This approach allows for the rapid construction of a highly functionalized thiophene ring fused to the pyridine core.

Workflow Diagram:

G A This compound B Acylation (e.g., Friedel-Crafts) A->B Step 1 C 2-Acetyl-3-methoxy-5-methylpyridine B->C D Gewald Reaction (Malononitrile, Sulfur, Morpholine) C->D Step 2 E Novel Thieno[2,3-b]pyridine Derivative D->E

Caption: Synthetic workflow for a novel thienopyridine.

Step-by-Step Protocol:

Step 1: Acylation of this compound

  • To a stirred suspension of anhydrous aluminum chloride (1.47 g, 11 mmol) in dry dichloromethane (20 mL) at 0 °C, add acetyl chloride (0.78 g, 10 mmol) dropwise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of this compound (1.23 g, 10 mmol) in dry dichloromethane (10 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into a mixture of ice (50 g) and concentrated hydrochloric acid (5 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield 2-Acetyl-3-methoxy-5-methylpyridine.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Gewald Reaction to form the Thieno[2,3-b]pyridine Core (Adapted from[7][8])

  • To a round-bottom flask, add 2-Acetyl-3-methoxy-5-methylpyridine (1.65 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (30 mL).

  • Add morpholine (0.87 g, 10 mmol) as a base.

  • Heat the mixture to reflux and stir for 4-6 hours.

  • Monitor the formation of the 2-aminothiophene derivative by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If a precipitate forms, collect it by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to obtain the pure novel thieno[2,3-b]pyridine derivative.

Quantitative Data Summary:

StepProductStarting MaterialReagentsYield (%)Purity (%)
12-Acetyl-3-methoxy-5-methylpyridineThis compoundAcetyl chloride, AlCl₃55-65>95 (after chromatography)
2Novel Thieno[2,3-b]pyridine2-Acetyl-3-methoxy-5-methylpyridineMalononitrile, S, Morpholine60-75>97 (after chromatography/recrystallization)

Conclusion and Future Directions

This compound is a valuable and versatile starting material for the synthesis of a diverse range of novel heterocyclic compounds. The strategic functionalization of the pyridine ring, followed by well-established cyclization methodologies, provides a robust platform for the generation of compound libraries for drug discovery. The protocols detailed in these application notes for the synthesis of pyridopyrimidines and thienopyridines serve as a practical guide for researchers in this field. Further exploration of other cyclization strategies, such as the synthesis of imidazopyridines or other fused systems, will undoubtedly unlock new avenues for the development of innovative therapeutic agents. The continued development of novel synthetic methods will further enhance the utility of this important building block in medicinal chemistry.

References

The Versatile Scaffold: Application Notes on 3-Methoxy-5-methylpyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern drug discovery, the pyridine scaffold stands as a cornerstone of molecular design, prized for its versatile chemical reactivity and its frequent appearance in a vast array of biologically active compounds.[1] Among the myriad of substituted pyridines, 3-Methoxy-5-methylpyridine emerges as a valuable and strategic building block for medicinal chemists. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility and practical application of this key intermediate. We will delve into its role in constructing complex molecular architectures, explore relevant synthetic protocols, and discuss the rationale behind its incorporation into potential therapeutic agents.

The Strategic Advantage of this compound

The unique substitution pattern of this compound—a methoxy group at the 3-position and a methyl group at the 5-position—confers a specific set of physicochemical properties that are highly advantageous in drug design. The pyridine nitrogen acts as a hydrogen bond acceptor, a crucial interaction for molecular recognition at biological targets.[1] The methoxy group, an electron-donating substituent, can modulate the basicity of the pyridine ring and influence metabolic stability. The methyl group provides a lipophilic handle and can be a site for further functionalization or can occupy a specific hydrophobic pocket in a target protein.

This strategic combination of functional groups makes this compound an attractive starting point for the synthesis of a diverse library of compounds for screening and lead optimization. Its structural motifs are found in various bioactive molecules, highlighting its potential as a key intermediate in the development of novel therapeutics.

Core Applications in Synthetic Medicinal Chemistry

While direct incorporation into a marketed drug is not prominently documented in publicly available literature, the true value of this compound lies in its role as a versatile intermediate. Its application can be broadly categorized into two main areas:

  • Scaffold for Further Elaboration: this compound can serve as the foundational core upon which more complex molecules are built. The pyridine ring is amenable to a variety of chemical transformations, allowing for the introduction of additional functional groups and the construction of intricate molecular frameworks.

  • Precursor for More Complex Pyridine Derivatives: This compound can be a key starting material in multi-step syntheses of more highly substituted pyridine derivatives that are, in turn, crucial intermediates for active pharmaceutical ingredients (APIs). For instance, related methoxy- and methyl-substituted pyridines are pivotal in the synthesis of proton pump inhibitors like omeprazole and rabeprazole.[2][3]

Experimental Protocols and Synthetic Routes

The following protocols provide detailed methodologies for key transformations involving pyridine scaffolds, adaptable for this compound in a drug discovery workflow.

Protocol 1: Synthesis of Substituted Pyridines (General Overview)

The synthesis of substituted pyridines often involves condensation reactions. A versatile and classical method is the Hantzsch pyridine synthesis, which involves the reaction of an aldehyde, ammonia, and two equivalents of a 1,3-dicarbonyl compound, followed by an oxidation step to form the aromatic pyridine ring.[1] For unsymmetrical pyridines like this compound, more targeted synthetic strategies are required, often starting from pre-functionalized precursors.

A plausible synthetic approach to this compound itself could involve the modification of a commercially available pyridine derivative. For example, a starting material like 3-bromo-5-methylpyridine could undergo nucleophilic aromatic substitution with sodium methoxide to introduce the methoxy group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 78210-42-1[4]
Molecular Formula C₇H₉NO[4]
Molecular Weight 123.15 g/mol [4]
Purity ≥95%[4]
Protocol 2: Functionalization of the Pyridine Ring (Illustrative Example)

This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction, a powerful tool for creating carbon-carbon bonds and introducing aryl or heteroaryl substituents onto a pyridine ring. This method would be applicable to a halogenated derivative of this compound.

Materials:

  • Halogenated this compound derivative (e.g., 2-bromo-3-methoxy-5-methylpyridine) (1.0 equiv)

  • Aryl or heteroaryl boronic acid or boronic ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add the halogenated pyridine derivative, the boronic acid/ester, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Palladium Catalyst: Essential for the catalytic cycle of the Suzuki-Miyaura reaction, facilitating the oxidative addition, transmetalation, and reductive elimination steps.

  • Base: Required to activate the boronic acid/ester for transmetalation to the palladium center.

  • Inert Atmosphere: Prevents the oxidation and deactivation of the palladium catalyst.

Diagram 1: Generalized Drug Discovery Workflow

G cluster_0 Intermediate Synthesis cluster_1 Lead Generation cluster_2 Lead Optimization cluster_3 Candidate Selection This compound This compound Library Synthesis Library Synthesis This compound->Library Synthesis Building Block SAR Studies SAR Studies Library Synthesis->SAR Studies Generates Data ADME Profiling ADME Profiling SAR Studies->ADME Profiling Informs Design Potency & Selectivity Potency & Selectivity ADME Profiling->Potency & Selectivity Guides Optimization Preclinical Candidate Preclinical Candidate Potency & Selectivity->Preclinical Candidate Identifies Candidate

Caption: Role of this compound in a typical drug discovery workflow.

Future Perspectives and Conclusion

The utility of this compound in medicinal chemistry is underscored by the established importance of the substituted pyridine scaffold in a multitude of approved drugs. While it may often serve as a precursor to more complex intermediates, its role in the synthetic pathway is crucial for achieving the desired molecular architecture and pharmacological profile. As drug discovery continues to evolve, with an increasing emphasis on novel chemical space and efficient synthetic routes, the demand for versatile and strategically functionalized building blocks like this compound is set to grow.[5]

This application note serves as a foundational guide for harnessing the potential of this compound. By understanding its inherent properties and the synthetic methodologies for its manipulation, researchers can effectively incorporate this valuable intermediate into their drug discovery programs, accelerating the development of the next generation of therapeutics.

References

Application Notes and Protocols for the Synthesis and Evaluation of 3-Methoxy-5-methylpyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridine Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer. This has positioned them as one of the most critical target classes in modern drug discovery. Within the vast chemical space explored for kinase inhibitor development, heterocyclic scaffolds have proven exceptionally fruitful. The pyridine ring, in particular, is considered a "privileged structure"—a molecular framework that is capable of providing high-affinity ligands for a diverse array of biological targets.[1][2] Its prevalence in FDA-approved drugs is a testament to its versatility and favorable drug-like properties.[3][4]

The strategic functionalization of the pyridine core is a key determinant of a compound's potency, selectivity, and pharmacokinetic profile. This guide focuses on the 3-methoxy-5-methylpyridine scaffold, a moiety that offers a unique combination of features for crafting potent and selective kinase inhibitors. The electron-donating methoxy group can enhance binding interactions and modulate the electronic properties of the molecule, while the methyl group can provide a vector for probing hydrophobic pockets within the kinase active site, thereby improving selectivity and potency.[5][6] This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of this compound derivatives and their subsequent evaluation as kinase inhibitors.

Part 1: Rationale for the this compound Scaffold in Kinase Inhibitor Design

The design of a successful kinase inhibitor hinges on its ability to effectively compete with ATP for binding within the catalytic site of the target kinase. The this compound core serves as an excellent anchor for orienting functional groups to achieve this.

Key Structural and Mechanistic Insights:

  • Hinge-Binding Mimicry: The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the adenine portion of ATP to form a crucial interaction with the "hinge" region of the kinase domain. This is a cornerstone of binding for many Type I and Type II kinase inhibitors.

  • Modulation of Physicochemical Properties: The methoxy group (-OMe) is a valuable tool in medicinal chemistry. It can improve aqueous solubility compared to a simple methyl group and can act as a hydrogen bond acceptor. Its electronic influence can also modulate the pKa of the pyridine nitrogen, fine-tuning the hinge-binding interaction.[5][6]

  • Probing Hydrophobic Pockets: The methyl group at the 5-position provides a simple yet effective means to interact with hydrophobic regions of the ATP-binding site. Structure-activity relationship (SAR) studies often explore replacing this methyl group with larger or different functional groups to optimize van der Waals interactions and enhance selectivity for the target kinase over closely related off-targets.[7][8]

  • Vectors for Synthetic Elaboration: The positions on the pyridine ring and any attached aryl groups serve as synthetic handles for introducing further diversity. This allows for the exploration of the solvent-exposed region of the active site, which can be exploited to improve potency and tailor pharmacokinetic properties.

Below is a conceptual diagram illustrating how a hypothetical inhibitor based on this scaffold might occupy the ATP binding site of a kinase.

cluster_0 Kinase ATP Binding Site cluster_1 This compound Inhibitor hinge Hinge Region (Backbone NH groups) gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front scaffold This compound Core scaffold->hinge H-Bond (Pyridine N) methoxy Methoxy Group (-OCH3) methoxy->gatekeeper Steric/Electronic Influence methyl Methyl Group (-CH3) methyl->hydrophobic_pocket Hydrophobic Interaction linker_aryl Linker & Aryl Group (R) linker_aryl->solvent_front Further Interactions (Tailors Selectivity & PK)

Caption: Conceptual binding of a this compound inhibitor in a kinase active site.

Part 2: Synthesis of a Representative this compound Derivative

A common and effective method for synthesizing these derivatives involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki reaction. This allows for the modular construction of the biaryl core structure. The following protocol details the synthesis of a generic N-(Aryl)-3-methoxy-5-(pyridin-3-yl)benzamide derivative, a common structural motif in c-MET inhibitors.[9]

Workflow for Synthesis

A Start: 3-Bromo-5-methoxybenzoic acid B Step 1: Amide Coupling (e.g., with 4-fluoroaniline) A->B C Intermediate: 3-Bromo-N-(4-fluorophenyl)-5-methoxybenzamide B->C D Step 2: Suzuki Coupling (with Pyridine-3-boronic acid) C->D E Final Product: N-(4-fluorophenyl)-3-methoxy-5-(pyridin-3-yl)benzamide D->E

Caption: Synthetic workflow for a representative this compound kinase inhibitor.

Detailed Experimental Protocol: Suzuki Coupling

This protocol outlines the crucial Suzuki coupling step to form the biaryl scaffold.

Objective: To synthesize N-(4-fluorophenyl)-3-methoxy-5-(pyridin-3-yl)benzamide from 3-Bromo-N-(4-fluorophenyl)-5-methoxybenzamide and Pyridine-3-boronic acid.

Materials and Reagents:

  • 3-Bromo-N-(4-fluorophenyl)-5-methoxybenzamide (1.0 eq)

  • Pyridine-3-boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Argon or Nitrogen)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and UV lamp

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3-Bromo-N-(4-fluorophenyl)-5-methoxybenzamide (1.0 eq), Pyridine-3-boronic acid (1.2 eq), and Sodium carbonate (2.0 eq).

    • Causality: Sodium carbonate acts as the base required to activate the boronic acid for the catalytic cycle.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times. This is critical to prevent the oxidation and deactivation of the palladium catalyst.[7]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The mixture should be a suspension.

    • Causality: A mixed solvent system is often necessary to dissolve both the organic starting materials and the inorganic base. Degassing removes dissolved oxygen which can poison the catalyst.

  • Catalyst Addition: Briefly remove the septum and add the Pd(PPh₃)₄ catalyst (0.05 eq). The mixture will typically turn yellow or orange. Immediately re-establish the inert atmosphere.

  • Heating: Heat the reaction mixture to reflux (typically 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase would be 50% Ethyl acetate in Hexanes. The disappearance of the starting bromide spot indicates reaction completion. This usually takes 4-12 hours.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with Ethyl acetate and water. c. Transfer the mixture to a separatory funnel. Separate the organic layer. d. Extract the aqueous layer twice more with Ethyl acetate. e. Combine the organic layers and wash with brine.

    • Causality: The brine wash helps to remove residual water and inorganic salts from the organic phase. f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the pure fractions and remove the solvent. The final product should be characterized to confirm its identity and purity using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[10][11]

Part 3: Application Protocol: In Vitro Kinase Inhibition Assay

Once synthesized and purified, the novel compounds must be tested for their ability to inhibit the target kinase. A widely used method is the ADP-Glo™ Kinase Assay, a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[12] Less ADP produced in the presence of the compound signifies greater inhibition.

Workflow for In Vitro Kinase Assay

cluster_0 Plate Setup & Kinase Reaction cluster_1 Signal Detection & Analysis A 1. Prepare serial dilution of This compound derivative C 3. Add inhibitor dilutions to wells A->C B 2. Add kinase, substrate, and ATP to 96-well plate B->C D 4. Incubate to allow kinase reaction (ADP is produced) C->D E 5. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) D->E F 6. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) E->F G 7. Measure Luminescence F->G H 8. Plot data and calculate IC50 value G->H

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

Principle: This is a two-step assay. First, the kinase reaction occurs. Then, the ADP-Glo™ Reagent is added to stop the reaction and deplete any remaining ATP. Finally, the Kinase Detection Reagent is added to convert the ADP produced into ATP, which is then used in a luciferase reaction to generate a light signal proportional to the initial kinase activity.[12][13]

Materials:

  • Target Kinase (e.g., c-MET, ALK)

  • Kinase-specific substrate peptide

  • ATP solution

  • Synthesized this compound inhibitor (dissolved in 100% DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega or similar)

  • White, opaque 96-well or 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: a. Prepare a 10 mM stock solution of the inhibitor in 100% DMSO. b. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. This will be used to generate a dose-response curve.

  • Kinase Reaction: a. Prepare a kinase reaction master mix containing the kinase, substrate, and ATP in kinase assay buffer. The optimal concentrations should be determined empirically, but typically fall in the low nanomolar range for the kinase and micromolar range for substrate and ATP. b. In a white, opaque 96-well plate, add 1 µL of the serially diluted inhibitor or DMSO control to each well. c. Initiate the kinase reaction by adding 10 µL of the kinase reaction master mix to each well. d. Mix gently and incubate the plate at 30 °C for 60 minutes.

  • ADP Detection: a. After incubation, add 10 µL of ADP-Glo™ Reagent to each well. b. Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and depletes the unconsumed ATP. c. Add 20 µL of Kinase Detection Reagent to each well. d. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a stable luminescent signal.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. The signal is inversely proportional to the degree of kinase inhibition. c. Plot the luminescence signal (or % inhibition) against the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[12]

Part 4: Data Presentation

The inhibitory activity of newly synthesized compounds should be presented clearly for comparison. A tabular format is ideal for summarizing the half-maximal inhibitory concentration (IC₅₀) values against the target kinase and, ideally, a panel of other kinases to assess selectivity.

Table 1: Example Kinase Inhibition Profile of this compound Derivatives

Compound IDTarget Kinase (IC₅₀, nM)Off-Target Kinase 1 (IC₅₀, nM)Off-Target Kinase 2 (IC₅₀, nM)
Derivative A 151,250>10,000
Derivative B 8850>10,000
Derivative C 2504,500>10,000
Staurosporine (Control) 51020

Data are hypothetical and for illustrative purposes only. Staurosporine is a non-selective kinase inhibitor often used as a positive control.[12]

References

Application Notes & Protocol for the N-Oxidation of 3-Methoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Pyridine N-Oxides

Pyridine N-oxides are a class of heterocyclic compounds with significant utility in organic synthesis and medicinal chemistry. The N-oxide functional group fundamentally alters the electronic properties of the pyridine ring, transforming it from an electron-deficient system to one with enhanced electron density. This modification activates the ring towards certain electrophilic substitutions and can modulate the reactivity of ring substituents.[1][2] Pyridine N-oxides serve as crucial intermediates in the synthesis of various pharmaceuticals, including proton pump inhibitors and other bioactive molecules.[3]

This document provides a detailed protocol for the N-oxidation of 3-methoxy-5-methylpyridine, a reaction that yields a valuable synthetic intermediate. The protocol is grounded in established methodologies for pyridine N-oxidation, with specific considerations for the electronic nature of the starting material.

Reaction Overview & Mechanistic Rationale

The N-oxidation of pyridines is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective reagent.[4] The reaction proceeds via an electrophilic attack of the peroxy acid's oxygen atom on the lone pair of electrons of the pyridine nitrogen.

The choice of m-CPBA is predicated on its reliability and generally high yields in pyridine N-oxidation reactions.[4] The electron-donating methoxy and methyl groups on the pyridine ring in this compound increase the nucleophilicity of the nitrogen atom, facilitating the reaction.

Experimental Workflow

The overall experimental workflow for the N-oxidation of this compound is depicted below.

Workflow A Reaction Setup B Addition of m-CPBA A->B Slowly at 0°C C Reaction Monitoring B->C Stir at RT D Aqueous Work-up C->D Upon completion E Extraction D->E CH2Cl2 F Drying & Concentration E->F Anhydrous Na2SO4 G Purification F->G Column Chromatography H Characterization G->H NMR, MS

Caption: Experimental workflow for the N-oxidation of this compound.

Detailed Experimental Protocol

Materials & Reagents:

ReagentFormulaMolar Mass ( g/mol )Amount (mmol)EquivalentsMass/Volume
This compoundC₇H₉NO123.1510.01.01.23 g
m-CPBA (77%)C₇H₅ClO₃172.5712.01.22.69 g
Dichloromethane (DCM)CH₂Cl₂84.93--100 mL
Saturated NaHCO₃ (aq)NaHCO₃84.01--~50 mL
Saturated NaCl (aq)NaCl58.44--~30 mL
Anhydrous Na₂SO₄Na₂SO₄142.04--~5 g

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.23 g, 10.0 mmol). Dissolve the starting material in dichloromethane (100 mL). Cool the solution to 0°C in an ice-water bath.

  • Addition of m-CPBA: To the cooled solution, add m-CPBA (77%, 2.69 g, 12.0 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5°C. The addition of m-CPBA is exothermic, and slow addition is crucial to control the reaction temperature.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane/Methanol, 95:5). The disappearance of the starting material spot and the appearance of a more polar product spot (lower Rf value) indicates reaction completion.

  • Aqueous Work-up: Upon completion, cool the reaction mixture again to 0°C. Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (~50 mL) to neutralize the m-chlorobenzoic acid byproduct. Stir vigorously for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aqueous sodium chloride (NaCl) solution (30 mL). This step helps to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient eluent of dichloromethane and methanol to afford the pure this compound N-oxide.

Characterization of this compound N-oxide

The structure of the synthesized product should be confirmed by spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic shifts for the aromatic protons and the methoxy and methyl groups. The protons on the pyridine ring will typically shift downfield upon N-oxidation.[5]

  • ¹³C NMR: The carbon NMR will also show characteristic shifts for the pyridine ring carbons, which are sensitive to the electronic changes upon N-oxidation.[6][7]

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the mass of the N-oxide product (C₇H₉NO₂, M+ = 139.14).

Safety Precautions

  • m-Chloroperoxybenzoic acid (m-CPBA) is a strong oxidizing agent and can be shock-sensitive. It is also a skin and eye irritant.[8][9] Always handle m-CPBA in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][8][11] Store m-CPBA at refrigerated temperatures (2-8°C) and away from combustible materials.[10][11]

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and avoid inhalation or skin contact.

  • The work-up procedure involving the addition of sodium bicarbonate can generate carbon dioxide gas, leading to pressure build-up. Ensure adequate venting.

Troubleshooting

IssuePossible CauseSolution
Incomplete ReactionInsufficient m-CPBA or reaction time.Add additional m-CPBA (0.1-0.2 eq.) and continue stirring. Monitor by TLC.
Low YieldProduct loss during work-up or purification.Ensure complete extraction and careful handling during purification. The product is polar and may have some water solubility.
Impure ProductIncomplete neutralization of m-chlorobenzoic acid.Ensure thorough washing with saturated NaHCO₃ solution.

Conclusion

This protocol provides a robust and reliable method for the synthesis of this compound N-oxide. By following these detailed steps and adhering to the safety precautions, researchers can efficiently produce this valuable intermediate for further applications in chemical synthesis and drug discovery. The principles outlined here are also adaptable for the N-oxidation of other substituted pyridines.

References

Application Notes & Protocols: Metal-Catalyzed Cross-Coupling of 3-Methoxy-5-methylpyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Methoxy-5-methylpyridine Core

The substituted pyridine ring is a cornerstone of modern medicinal chemistry, appearing in numerous blockbuster pharmaceuticals and agrochemicals.[1] Among these privileged scaffolds, this compound and its derivatives represent a particularly valuable building block. The specific arrangement of the electron-donating methoxy and methyl groups modulates the electronic properties of the pyridine ring, influencing its reactivity and its potential as a pharmacophore. This scaffold is integral to the synthesis of complex molecules, including potent and selective kinase inhibitors used in oncology research.[2]

Mastery of metal-catalyzed cross-coupling reactions is essential for unlocking the synthetic potential of this scaffold. These reactions provide a powerful and modular platform for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high precision and functional group tolerance.[3][4] This guide provides detailed, field-proven protocols for three seminal palladium-catalyzed transformations—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—as applied to halogenated this compound substrates. We will delve into the causality behind experimental choices, offering insights that extend beyond simple step-by-step instructions to empower researchers in their own method development.

For the purposes of these protocols, we will consider a generic halogenated substrate, 2-Bromo-3-methoxy-5-methylpyridine , which serves as an exemplary starting material for derivatization at the C2 position. The principles and conditions described are broadly applicable to other halo-isomers of this scaffold.

Suzuki-Miyaura Coupling: Forging Key C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl and vinyl-aryl structures.[5] Its operational simplicity, mild conditions, and the commercial availability of a vast library of boronic acids and esters make it a first-choice strategy in drug discovery programs.[6][7]

Catalytic Cycle Overview: Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oa_complex [Ar-Pd(II)L-X] pd0->oa_complex Oxidative Addition (Ar-X) trans_complex [Ar-Pd(II)L-R] oa_complex->trans_complex Transmetalation (R-B(OR)2 + Base) product_complex Ar-R trans_complex->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration center Suzuki_Workflow setup 1. Assemble Reaction - Flask with stir bar - Add solids: Pyridine substrate, boronic acid, base, catalyst inert 2. Inert Atmosphere - Seal flask - Evacuate and backfill with Argon/Nitrogen (3x) setup->inert solvent 3. Add Solvents - Degassed Dioxane - Degassed Water inert->solvent heat 4. Reaction - Heat to 90-100 °C - Monitor by TLC/LC-MS solvent->heat workup 5. Aqueous Workup - Cool to RT - Dilute with EtOAc - Wash with H₂O, brine heat->workup purify 6. Purification - Dry (Na₂SO₄), filter, concentrate - Purify by column chromatography workup->purify Buchwald_Hartwig_Cycle pd0 Pd(0)Ln oa_complex [Ar-Pd(II)L-X] pd0->oa_complex Oxidative Addition (Ar-X) amido_complex [Ar-Pd(II)L-NR₂] oa_complex->amido_complex Amine Coordination & Deprotonation (HNR₂ + Base) product_complex Ar-NR₂ amido_complex->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration Buchwald_Workflow setup 1. Glovebox Assembly - Add solids: Pyridine substrate, catalyst, ligand, base to a vial reagents 2. Add Liquids - Add solvent (Toluene) - Add amine coupling partner setup->reagents seal_heat 3. Reaction - Seal vial tightly - Heat to 100-110 °C with stirring reagents->seal_heat monitor 4. Monitoring - Track progress via LC-MS until completion seal_heat->monitor workup 5. Workup - Cool, filter through Celite - Dilute with EtOAc - Wash with H₂O, brine monitor->workup purify 6. Purification - Dry (MgSO₄), filter, concentrate - Purify via chromatography workup->purify Sonogashira_Workflow setup 1. Assemble Reaction - Add Pyridine substrate, Pd catalyst, Cu(I) salt to flask inert 2. Inert Atmosphere - Evacuate and backfill with Argon/Nitrogen (3x) setup->inert reagents 3. Add Liquids - Add solvent (e.g., THF) - Add amine base (e.g., Et₃N) inert->reagents alkyne 4. Add Alkyne - Add terminal alkyne via syringe - Stir at room temperature reagents->alkyne monitor 5. Monitoring - Track reaction by TLC/LC-MS - Gentle heating if necessary alkyne->monitor workup 6. Workup & Purification - Filter, concentrate - Aqueous workup, extract - Column chromatography monitor->workup CH_Activation substrate This compound (C-H Bond) product Functionalized Pyridine catalyst Pd(II) Catalyst oxidant Oxidant (e.g., Ag₂CO₃, BQ) partner Coupling Partner (e.g., Arene, Alkene) sub_cluster sub_cluster->product C-H Activation/ Functionalization sub_cluster_end

References

Application Note: A Robust and Scalable Pilot Plant Synthesis of 3-Methoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 3-Methoxy-5-methylpyridine, a key building block in the pharmaceutical and agrochemical industries.[1] The protocol is designed for a pilot plant setting, emphasizing process safety, scalability, and reproducibility. We detail a robust methodology based on nucleophilic aromatic substitution (SNAr), selected for its efficiency and economic viability. This application note includes a thorough analysis of process hazards, detailed step-by-step protocols for a 50 L scale, in-process controls (IPCs), and analytical methods for quality assurance. The causality behind critical process parameters is explained to empower researchers and drug development professionals to adapt and troubleshoot the synthesis effectively.

Introduction and Synthesis Strategy

This compound is a vital intermediate used in the synthesis of various active pharmaceutical ingredients (APIs) and other high-value chemical entities. As demand for these final products grows, the need for a reliable and scalable synthesis of this pyridine derivative becomes paramount. Transitioning a synthesis from the laboratory bench to a pilot plant introduces significant challenges related to heat management, mass transfer, process safety, and equipment handling.[2]

This guide addresses these challenges by outlining a complete workflow for the synthesis of this compound via the nucleophilic aromatic substitution (SNAr) of 3-bromo-5-methylpyridine with sodium methoxide.

Chosen Synthetic Route:

Chemical reaction scheme showing 3-bromo-5-methylpyridine reacting with sodium methoxide in methanol to produce this compound and sodium bromide.

Rationale for Route Selection:

The SNAr pathway was selected over alternatives like the Ullmann condensation or modern palladium-catalyzed C-O couplings for several key reasons pertinent to pilot-scale manufacturing:[3][4]

  • Atom Economy and Simplicity: The reaction is a straightforward displacement, avoiding the complex ligand and catalyst systems required for cross-coupling reactions, which can introduce challenges in purification and increase costs.[5]

  • Cost-Effectiveness: The primary reagents, 3-bromo-5-methylpyridine and sodium methoxide, are commercially available and relatively inexpensive compared to palladium catalysts and specialized phosphine ligands.

  • Scalability: SNAr reactions on electron-deficient rings like pyridine are generally well-behaved upon scale-up, with predictable kinetics and exotherms that can be managed with standard pilot plant reactor systems.

The reaction proceeds via the addition of the methoxide nucleophile to the pyridine ring, forming a temporary negatively charged intermediate known as a Meisenheimer complex. The subsequent elimination of the bromide leaving group restores the aromaticity of the ring, yielding the desired product.

Process Safety Management and Hazard Analysis

Transitioning to a pilot plant necessitates a rigorous approach to safety that exceeds standard laboratory practices.[6] Implementing elements of Process Safety Management (PSM) is crucial for identifying and mitigating risks.[7][8] A Hazard Identification, Risk Assessment, and Risk Control (HIRARC) methodology should be applied to all stages of the process.[2]

Raw Material Hazard Summary:

Substance CAS No. Key Hazards Mitigation and Handling Precautions
3-Bromo-5-methylpyridine 3430-17-9Irritant (skin, eyes, respiratory). Toxic if ingested.Handle in a ventilated enclosure. Wear appropriate PPE (gloves, safety glasses, lab coat).
Sodium Methoxide 124-41-4Flammable solid, Water-reactive, Corrosive, Self-heating.[9]Handle under an inert (N₂) atmosphere. Use spark-proof tools.[10] DO NOT use water for fire extinguishing; use dry sand or Class D extinguisher.[11] Causes severe skin and eye burns.[12]
Methanol (Solvent) 67-56-1Flammable liquid and vapor. Toxic (ingestion, inhalation, skin contact).Use in a well-ventilated area with explosion-proof equipment. Ground all containers during transfer. Avoid all sources of ignition.
Toluene (Work-up) 108-88-3Flammable liquid and vapor. Skin/eye irritant. Aspiration hazard.Use in a well-ventilated area with explosion-proof equipment. Ground all containers.
Sodium Hydroxide (aq.) 1310-73-2Corrosive. Causes severe skin burns and eye damage.Handle with appropriate PPE, including chemical-resistant gloves and face shield.

Pilot Plant Synthesis Protocol (50 L Scale)

This protocol is designed for a 50 L glass-lined reactor equipped with an overhead mechanical stirrer, reflux condenser, temperature probe, nitrogen inlet/outlet, and a liquid charging line.

3.1. Equipment Setup and Inerting

  • Assemble the 50 L reactor system. Ensure all connections are secure and the system is clean and dry.

  • Perform a pressure test to ensure the system is sealed.

  • Inert the reactor by performing three cycles of vacuum followed by nitrogen backfill. Maintain a positive nitrogen pressure throughout the entire process.

3.2. Reaction Execution

  • Charge Reagents:

    • Under a steady nitrogen flow, charge the reactor with 3-bromo-5-methylpyridine (3.44 kg, 20.0 mol, 1.0 equiv.) .

    • Charge Methanol (20 L) to the reactor.

    • Begin agitation at 100-150 RPM.

  • Prepare and Add Base:

    • In a separate, inerted vessel, carefully add Sodium Methoxide (1.30 kg, 24.0 mol, 1.2 equiv.) to Methanol (10 L) with gentle stirring. Causality Note: The dissolution is exothermic; prepare this solution in advance and allow it to cool to ambient temperature. Using a pre-made solution of sodium methoxide in methanol is a safer alternative if available.

    • Transfer the sodium methoxide solution to the reactor via a charging line over approximately 30-45 minutes, maintaining the internal temperature below 40°C.

  • Reaction:

    • Once the addition is complete, heat the reactor jacket to bring the internal temperature to 65-70°C (reflux) .

    • Maintain the reaction at reflux for 6-8 hours.

  • In-Process Control (IPC):

    • After 6 hours, carefully take a sample from the reaction mixture.

    • Analyze the sample by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the ratio of starting material to product.[13][14] The reaction is considered complete when <1% of 3-bromo-5-methylpyridine remains. Continue heating if necessary, taking samples every 2 hours.

3.3. Work-up and Isolation

  • Cooling and Solvent Removal:

    • Cool the reaction mixture to 20-25°C.

    • Configure the reactor for distillation. Distill off the methanol under atmospheric pressure until agitation is no longer efficient.

  • Quench and Extraction:

    • Cool the remaining slurry to 10-15°C.

    • Slowly and carefully add Water (20 L) to the reactor. Safety Note: This will quench any unreacted sodium methoxide and can be exothermic. Maintain the internal temperature below 30°C.

    • Charge Toluene (20 L) to the reactor and agitate for 15 minutes.

    • Stop agitation and allow the layers to separate for at least 30 minutes.

    • Drain the lower aqueous layer to a waste container.

    • Wash the remaining organic layer with 1 M Sodium Hydroxide solution (10 L) , followed by Brine (10 L) .

  • Solvent Swap and Purification:

    • Distill the toluene under reduced pressure to yield the crude this compound as an oil.

    • Set up the apparatus for fractional vacuum distillation.

    • Purify the crude product by vacuum distillation. Collect the fraction boiling at the appropriate temperature/pressure (literature boiling point is approx. 70-72°C at 15 mmHg).

Visualization of Pilot Plant Workflow

The following diagram outlines the complete workflow for the pilot plant synthesis.

G cluster_prep Preparation Phase cluster_reaction Synthesis Phase cluster_workup Work-up & Isolation Phase cluster_purification Purification & Finishing Phase QC_RM Raw Material QC Reactor_Setup Reactor Assembly & Cleaning QC_RM->Reactor_Setup Inerting Inerting (N2 Purge) Reactor_Setup->Inerting Charge_SM Charge 3-bromo-5-methylpyridine & Methanol Inerting->Charge_SM Charge_Base Charge NaOMe Solution Charge_SM->Charge_Base Heat Heat to Reflux (65-70°C) Charge_Base->Heat IPC In-Process Control (GC/HPLC) Heat->IPC IPC->Heat Continue if incomplete Cooldown Cool to 20-25°C IPC->Cooldown If complete Distill_MeOH Methanol Distillation Cooldown->Distill_MeOH Quench Water Quench Distill_MeOH->Quench Extract Toluene Extraction Quench->Extract Wash Caustic & Brine Wash Extract->Wash Solvent_Swap Toluene Distillation Wash->Solvent_Swap Vac_Distill Fractional Vacuum Distillation Solvent_Swap->Vac_Distill QC_Final Final Product QC Vac_Distill->QC_Final Packaging Packaging & Labeling QC_Final->Packaging

Caption: Pilot Plant Workflow for this compound Synthesis.

Analytical Quality Control

Rigorous quality control is essential to ensure the final product meets the required specifications for use in further manufacturing.

Parameter Method Specification Justification
Identity ¹H NMR, ¹³C NMRConforms to reference spectrumConfirms the chemical structure of the target molecule.
Purity GC-FID≥ 99.0%Ensures the material is free from significant impurities that could affect downstream reactions.
Water Content Karl Fischer Titration≤ 0.1%Water can be detrimental to many subsequent chemical transformations.
Appearance VisualClear, colorless to pale yellow liquidA simple check for gross contamination or degradation.
Residual Solvents Headspace GCMethanol ≤ 3000 ppm, Toluene ≤ 890 ppmEnsures solvent levels are within acceptable limits for pharmaceutical intermediates (ICH Q3C guidelines).

References

Application Notes & Protocols: Strategic Synthesis of Aza-Indole Scaffolds from 3-Methoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of substituted aza-indole (pyrrolopyridine) derivatives, utilizing 3-methoxy-5-methylpyridine as a strategic starting material. Indole and its heteroatomic analogue, aza-indole, represent privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide moves beyond conventional indole syntheses by demonstrating a plausible and robust pathway to valuable aza-indole targets. The strategy hinges on the functionalization of the pyridine precursor to a key pyridylhydrazine intermediate, followed by a subsequent acid-catalyzed Fischer Indolization reaction. We provide detailed mechanistic insights, step-by-step protocols, and a discussion of the critical parameters that govern the success of this synthetic sequence. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in heterocyclic chemistry and drug discovery.

Strategic Overview & Mechanistic Rationale

The direct synthesis of a traditional indole from a pyridine precursor is not a conventional transformation. However, this compound is an excellent starting point for the synthesis of aza-indoles (pyrrolopyridines), which are structural isomers of indoles where a carbon atom in the benzene ring is replaced by nitrogen. These scaffolds are of high value in drug development, often serving as effective bioisosteres of indoles.[1]

The chosen synthetic strategy is a logical two-stage process that adapts the classical Fischer Indole Synthesis.[3][4]

  • Formation of the Pyridylhydrazine Intermediate: The pyridine ring must first be functionalized to generate a hydrazine moiety. This is typically achieved by introducing a good leaving group (e.g., a halogen) onto the pyridine ring, followed by nucleophilic substitution with hydrazine.

  • Fischer Aza-Indole Cyclization: The resulting pyridylhydrazine is then reacted with an appropriate aldehyde or ketone under acidic conditions. This triggers the classical Fischer cyclization cascade to form the fused pyrrole ring, yielding the final aza-indole product.[5]

Logical Workflow Diagram

The overall synthetic pathway is visualized below.

G cluster_0 Overall Synthetic Workflow A This compound (Starting Material) B 2-Chloro-3-methoxy-5-methylpyridine (Halogenated Intermediate) A->B Halogenation C 2-Hydrazino-3-methoxy-5-methylpyridine (Key Intermediate) B->C Hydrazinolysis D Pyridylhydrazone (from Ketone/Aldehyde) C->D Condensation E Substituted 6-Methoxy-4-methyl-1H-pyrrolo[3,2-b]pyridine (Final Aza-Indole Product) D->E Fischer Cyclization (Acid Catalysis)

Caption: High-level workflow for the synthesis of aza-indoles.

Experimental Protocols & Methodologies

PART I: Synthesis of the Key Intermediate: 2-Hydrazino-3-methoxy-5-methylpyridine

The critical first step is the conversion of the starting pyridine into its corresponding hydrazine. This protocol assumes the successful synthesis of 2-chloro-3-methoxy-5-methylpyridine from this compound, a necessary prerequisite for the hydrazinolysis step.

Protocol 1: Synthesis of 2-Hydrazino-3-methoxy-5-methylpyridine

This protocol is adapted from established procedures for the synthesis of substituted hydrazinopyridines from their chloro-analogues.[6][7]

Materials:

  • 2-Chloro-3-methoxy-5-methylpyridine (1.0 equiv)

  • Hydrazine hydrate (80% in water, ~10 equiv)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-3-methoxy-5-methylpyridine.

  • Add hydrazine hydrate (10 equivalents).

    • Causality Note: A large excess of hydrazine hydrate is employed to ensure the reaction goes to completion and to minimize the formation of undesired bis-pyridylhydrazine dimers, a common side product.[8]

  • Heat the reaction mixture to reflux (approx. 100-110 °C) and stir vigorously for 24-48 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting chloropyridine spot is fully consumed.

  • Cool the reaction mixture to room temperature. Dilute the mixture with deionized water (approx. 10 volumes relative to the starting material).

  • Transfer the aqueous mixture to a separatory funnel and extract the product with Ethyl Acetate (3 x 15 volumes).

  • Combine the organic layers. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, 2-hydrazino-3-methoxy-5-methylpyridine, is obtained typically as an oil or low-melting solid and can often be used in the next step without further purification.

Expected Outcome:

  • Yield: Moderate to good (50-80%), dependent on reaction time and efficiency of the workup.

  • Appearance: Yellow to reddish-brown oil or solid.

PART II: Fischer Cyclization for the Synthesis of 6-Methoxy-4-methyl-1H-pyrrolo[3,2-b]pyridine Derivatives

With the key pyridylhydrazine intermediate in hand, the Fischer cyclization can be performed to construct the aza-indole core. This protocol uses cyclohexanone as a representative ketone.

Protocol 2: Fischer Synthesis of 6-Methoxy-4-methyl-1,2,3,4-tetrahydro-9H-pyrido[3,2-b]indole

Materials:

  • 2-Hydrazino-3-methoxy-5-methylpyridine (1.0 equiv)

  • Cyclohexanone (1.1 equiv)

  • Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂)

  • Ethanol (EtOH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve the 2-hydrazino-3-methoxy-5-methylpyridine in ethanol. Add cyclohexanone (1.1 equiv) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to form the pyridylhydrazone intermediate. The reaction can be gently warmed to 50 °C if necessary.

  • Remove the ethanol under reduced pressure.

  • Cyclization: To the crude hydrazone, add the acid catalyst.

    • Option A (PPA): Add polyphosphoric acid (approx. 10 times the weight of the hydrazine) and heat the mixture to 100-140 °C with stirring for 2-4 hours.

    • Option B (ZnCl₂): Add anhydrous zinc chloride (2-4 equiv) and heat the mixture neat or in a high-boiling solvent like xylene to 140-180 °C for 2-4 hours.

    • Causality Note: The choice of acid is critical. PPA is a strong Brønsted acid and dehydrating agent, while ZnCl₂ is a Lewis acid. Both effectively catalyze the key[9][9]-sigmatropic rearrangement and subsequent cyclization steps.[3][4] PPA often allows for lower reaction temperatures.

  • Cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the acidic mixture by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

  • Extract the aqueous slurry with Ethyl Acetate (3 x 20 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the final aza-indole product.

Mechanistic Deep Dive: The Fischer Aza-Indole Synthesis

The core of this synthesis is the acid-catalyzed rearrangement and cyclization cascade. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

G start Pyridylhydrazone step1 Ene-hydrazine (Tautomer) start->step1 Tautomerization step2 Protonated Ene-hydrazine step1->step2 H⁺ step3 [3,3]-Sigmatropic Rearrangement step2->step3 Heat step4 Dienone-diimine Intermediate step3->step4 step5 Rearomatization step4->step5 -H⁺ step6 Pyridyl-diimine step5->step6 step7 Intramolecular Cyclization (Aminal Formation) step6->step7 H⁺ step8 Protonated Aminal step7->step8 final Aza-Indole Product (+ NH₃) step8->final -NH₄⁺

Caption: Mechanism of the Fischer Aza-Indole Synthesis.

The reaction proceeds through several key transformations[5][10]:

  • Tautomerization: The initial pyridylhydrazone tautomerizes to the more reactive ene-hydrazine form.

  • Protonation: The ene-hydrazine is protonated by the acid catalyst, preparing it for rearrangement.

  • [9][9]-Sigmatropic Rearrangement: This is the crucial C-C bond-forming step. It is a concerted pericyclic reaction that temporarily breaks the aromaticity of the pyridine ring.

  • Rearomatization: A proton is lost to regain the energetically favorable aromatic system, yielding a di-imine intermediate.

  • Cyclization & Elimination: The terminal imine nitrogen attacks the other imine carbon in an intramolecular cyclization to form a five-membered ring (an aminal). Subsequent protonation and elimination of ammonia (as NH₄⁺) generates the final, stable aza-indole aromatic system.

Data Summary and Expected Results

The following table provides a summary of the synthetic steps and expected outcomes based on analogous reactions reported in the literature.

StepTransformationKey ReagentsTypical YieldProduct Description
I Halogenated Pyridine → PyridylhydrazineHydrazine Hydrate50-80%Yellow to red oil or low-melting solid
II Pyridylhydrazine → Aza-IndoleKetone/Aldehyde, PPA or ZnCl₂40-70%Off-white to brown crystalline solid

References

Application Notes and Protocols: Synthesis of a Key Cholinergic Pharmacophore via a 3-Methoxy-5-methylpyridine Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of a pivotal cholinergic pharmacophore, a substituted quinuclidine, utilizing 3-Methoxy-5-methylpyridine as a strategic starting material. Cholinergic agonists, particularly those acting on muscarinic receptors, are of significant therapeutic interest for conditions such as Sjögren's syndrome and Alzheimer's disease. The quinuclidine scaffold is a core structural motif in potent muscarinic agonists like cevimeline. This document outlines a rational, multi-step synthetic pathway, offering in-depth explanations for experimental choices and providing validated, step-by-step protocols for researchers and professionals in drug development.

Introduction: The Significance of the Quinuclidine Scaffold in Cholinergic Drug Design

The cholinergic system plays a crucial role in regulating a wide array of physiological functions, and its modulation is a key strategy in the treatment of various neurological and autoimmune disorders. Muscarinic acetylcholine receptors (mAChRs) are a family of G-protein coupled receptors that are central to this system.[1] The design of selective muscarinic agonists has been a long-standing goal in medicinal chemistry, with the aim of achieving therapeutic benefits while minimizing side effects.[2]

The rigid, bicyclic structure of the quinuclidine ring system has proven to be an excellent scaffold for the design of potent and selective muscarinic agonists.[3] This framework mimics the conformation of the endogenous neurotransmitter acetylcholine, allowing for effective binding to muscarinic receptors. Cevimeline, a commercially available drug for the treatment of dry mouth associated with Sjögren's syndrome, features a spiro-oxathiolane-quinuclidine core, highlighting the therapeutic importance of this moiety.[4][5]

While established syntheses of drugs like cevimeline often start from pre-formed quinuclidine precursors,[6][7] the strategic construction of this key scaffold from readily available pyridine derivatives offers a flexible and powerful approach for the synthesis of novel analogs and the exploration of structure-activity relationships (SAR). This compound is an attractive starting material due to its specific substitution pattern, which allows for regioselective functionalization and subsequent elaboration into the quinuclidine framework. This application note details a proposed synthetic route from this versatile pyridine intermediate to a key quinuclidine precursor, providing a foundation for the development of new cholinergic agents.

Strategic Synthesis of a Quinuclidine Pharmacophore

The overall strategy involves a multi-step sequence that transforms the planar, aromatic pyridine ring of this compound into the three-dimensional, bicyclic quinuclidine system. This is achieved through a series of well-established and reliable organic transformations.

Synthetic_Workflow A This compound B Step 1: Benzylic Bromination A->B NBS, AIBN, CCl4, reflux C Intermediate 1: 3-(Bromomethyl)-5-methoxypyridine B->C D Step 2: Cyanation C->D NaCN, DMSO, 60 °C E Intermediate 2: (5-Methoxypyridin-3-yl)acetonitrile D->E F Step 3: Side Chain Elaboration (Alkylation) E->F 1. LDA, THF, -78 °C 2. Allyl bromide G Intermediate 3: 2-(5-Methoxypyridin-3-yl)pent-4-enenitrile F->G H Step 4: Pyridine Reduction G->H H2, PtO2, EtOH, HCl I Intermediate 4: 2-(5-Methoxypiperidin-3-yl)pent-4-enenitrile H->I J Step 5: Reductive Cyclization I->J Raney Ni, H2, NH3/EtOH K Target Pharmacophore: Substituted Quinuclidine J->K Logical_Relationships Start Starting Material This compound Inter1 Key Intermediates 3-(Bromomethyl)-5-methoxypyridine (5-Methoxypyridin-3-yl)acetonitrile 2-(5-Methoxypyridin-3-yl)pent-4-enenitrile 2-(5-Methoxypiperidin-3-yl)pent-4-enenitrile Start:f0->Inter1:f0 Functionalization & Side Chain Elaboration Target Target Pharmacophore Substituted Quinuclidine Inter1:f0->Target:f0 Reduction & Cyclization

References

Troubleshooting & Optimization

Purification of 3-Methoxy-5-methylpyridine by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

TECHNICAL SUPPORT CENTER: PURIFICATION OF 3-METHOXY-5-METHYLPYRIDINE BY COLUMN CHROMATOGRAPHY

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound using column chromatography. Each entry provides a systematic approach to resolving specific experimental challenges.

Problem 1: Poor Separation of this compound from Impurities

Symptoms:

  • Overlapping spots on the Thin-Layer Chromatography (TLC) plate.

  • Collected fractions contain a mixture of the desired product and impurities.

  • Broad peaks during analysis of fractions.

Possible Causes & Solutions:

Cause Troubleshooting Steps Scientific Rationale
Inappropriate Solvent System 1. Re-optimize the mobile phase using TLC. A good starting point for pyridine derivatives is a mixture of hexane and ethyl acetate.[1][2] Aim for an Rf value between 0.2 and 0.4 for this compound for effective separation.[2] 2. Try alternative solvent systems. Consider combinations like diethyl ether/hexane or methanol/dichloromethane for compounds with different polarities.[3]The polarity of the mobile phase dictates the elution of compounds from the stationary phase. A well-chosen solvent system will create a significant difference in the affinity of the target compound and impurities for the stationary phase, leading to better separation.
Co-elution with a Structurally Similar Impurity 1. Change the stationary phase. If using silica gel, consider switching to neutral or basic alumina, especially if the compound is sensitive to the acidic nature of silica.[2] 2. For HPLC, explore different column chemistries. Phenyl or cyano-phase columns can offer different selectivity compared to standard C18 columns.[4]Different stationary phases provide alternative interaction mechanisms (e.g., polar, non-polar, pi-pi interactions) with the analytes, which can resolve compounds that co-elute on a standard phase.
Column Overload 1. Reduce the amount of crude material loaded onto the column. Injecting too much sample can saturate the stationary phase.[4] 2. Ensure the sample is concentrated into a narrow band at the top of the column before elution.Overloading the column exceeds its capacity to effectively separate components, leading to broad, overlapping bands of eluting compounds.
Problem 2: Peak Tailing of this compound

Symptoms:

  • Asymmetrical peaks in the chromatogram, with a drawn-out trailing edge.

  • The compound elutes over a large number of fractions.

Possible Causes & Solutions:

Cause Troubleshooting Steps Scientific Rationale
Strong Interaction with Stationary Phase 1. Add a competing base to the mobile phase. A small amount of triethylamine (TEA) (e.g., 0.1-1%) can be added to the eluent.[2] 2. Deactivate the silica gel. This can be done by pre-treating the silica with a base like triethylamine.[2]The basic nitrogen atom in the pyridine ring of this compound can interact strongly with acidic silanol groups on the surface of silica gel, causing peak tailing.[2][4] A competing base will preferentially interact with these active sites, minimizing the interaction with the target compound.[4]
Solvent Mismatch 1. Dissolve the sample in the mobile phase or a solvent with a similar or weaker polarity. A significant difference in elution strength between the sample solvent and the mobile phase can cause peak distortion.[4]Introducing the sample in a solvent much stronger than the mobile phase causes the initial band to spread, leading to poor peak shape.
Problem 3: Low or No Recovery of this compound

Symptoms:

  • The desired compound is not found in any of the collected fractions.

  • The yield after purification is significantly lower than expected.

Possible Causes & Solutions:

Cause Troubleshooting Steps Scientific Rationale
Compound Degradation on the Column 1. Perform a stability test on a small scale. Spot the compound on a TLC plate and let it sit for a period before eluting to see if degradation occurs.[5] 2. Switch to a more inert stationary phase, such as neutral alumina or end-capped silica.[4]Pyridine derivatives can be sensitive to the acidic nature of standard silica gel, which can lead to decomposition.[2]
Compound is Stuck on the Column 1. Gradually increase the polarity of the mobile phase. If the compound is highly polar, it may require a stronger solvent to elute. 2. Consider using a different stationary phase if the compound has an extremely high affinity for silica.The compound may be too polar for the chosen solvent system, resulting in very strong retention on the column.
Incorrect Identification of Fractions 1. Analyze all collected fractions by TLC. Do not discard any fractions until the location of the desired product is confirmed.It is easy to mistakenly discard fractions containing the product, especially if the elution profile is not as expected.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system to purify this compound on a silica gel column?

A1: A common and effective starting point is a mixture of a non-polar solvent like n-hexane or petroleum ether and a more polar solvent such as ethyl acetate or diethyl ether.[1][2] The initial ratio can be guided by a preliminary TLC analysis, aiming for an Rf value of your target compound between 0.2 and 0.4.[2] For example, you could start with a 9:1 or 4:1 mixture of hexane:ethyl acetate and adjust the polarity based on the TLC results.

Q2: How do I properly pack a silica gel column for purifying this compound?

A2: Proper column packing is crucial for good separation. Here is a general procedure:

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 1 cm).

  • Prepare a slurry of the silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

  • Add another layer of sand on top of the silica bed to prevent disturbance when adding the sample and eluent.[2]

  • Wash the packed column with the initial mobile phase, ensuring the solvent level does not drop below the top layer of sand.[2]

Q3: My this compound is a solid. How should I load it onto the column?

A3: There are two main methods for loading a solid sample:

  • Wet Loading: Dissolve the solid in a minimal amount of the initial mobile phase or a volatile solvent in which it is highly soluble (like dichloromethane).[6] Carefully apply the solution to the top of the silica bed with a pipette.[2]

  • Dry Loading: Dissolve your compound in a suitable solvent, then add a small amount of silica gel to the solution. Evaporate the solvent until you have a dry, free-flowing powder.[6] Carefully add this powder to the top of the packed column. This method is often preferred for compounds that are not very soluble in the mobile phase.

Q4: Can I use reversed-phase chromatography for purifying this compound?

A4: Yes, reversed-phase (RP) HPLC can be used. A Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid (for MS compatibility) has been shown to be effective for a similar compound, 3-Methoxy-2-methylpyridine.[7]

Experimental Protocol: Column Chromatography of this compound

This protocol provides a step-by-step guide for the purification of this compound using standard flash column chromatography.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (230–400 mesh)[1]

  • n-Hexane

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass chromatography column

  • Sand

  • Cotton or glass wool

  • TLC plates (silica gel 60 F254)

  • Collection tubes or flasks

  • UV lamp for TLC visualization

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various ratios of hexane:ethyl acetate (e.g., 9:1, 4:1, 2:1) to find a solvent system that gives your product an Rf value of approximately 0.2-0.4.[2]

  • Column Preparation:

    • Select an appropriate size column based on the amount of crude material.

    • Pack the column with silica gel using the slurry method as described in the FAQs.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial, least polar mobile phase or use the dry loading method.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin eluting with the solvent system determined from the TLC analysis.

    • Collect fractions in separate tubes.

    • Monitor the elution process by periodically checking the fractions with TLC.

    • If the separation is not progressing, you can gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Workflow for Solvent System Selection

Solvent_Selection_Workflow start Start: Crude This compound tlc Perform TLC with Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1) start->tlc check_rf Is Rf of product between 0.2 and 0.4? tlc->check_rf good_sep Is separation from impurities adequate? check_rf->good_sep Yes adjust_polarity Adjust polarity of Hexane:EtOAc mixture check_rf->adjust_polarity No use_system Use this solvent system for the column good_sep->use_system Yes try_new_system Try alternative system (e.g., Ether/Hexane or MeOH/DCM) good_sep->try_new_system No end Proceed to Column Chromatography use_system->end adjust_polarity->tlc try_new_system->tlc

Caption: Decision workflow for selecting an optimal solvent system.

References

Technical Support Center: Synthesis of 3-Methoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 3-Methoxy-5-methylpyridine. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in overcoming common challenges and side reactions encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we combine technical accuracy with practical, field-proven insights to ensure your success.

Introduction to Synthetic Strategies

The synthesis of this compound typically commences from 3-bromo-5-methylpyridine. The introduction of the methoxy group onto the pyridine ring is a critical transformation that can be achieved through several established methodologies. Each of these routes, while effective, presents a unique set of potential side reactions that can impact yield, purity, and scalability. The three most prevalent methods are:

  • Nucleophilic Aromatic Substitution (SNAr)

  • Ullmann Condensation

  • Buchwald-Hartwig O-Arylation

This guide is structured to address specific issues you may encounter with each of these synthetic pathways.

Troubleshooting Guide: Navigating Common Side Reactions

This section is formatted in a question-and-answer style to directly address the challenges you may face during your experiments.

Nucleophilic Aromatic Substitution (SNAr) Route

The SNAr reaction is a direct approach for the methoxylation of 3-bromo-5-methylpyridine using a methoxide source.

Question 1: My SNAr reaction is sluggish or incomplete, what are the likely causes?

Answer:

Several factors can contribute to a slow or incomplete SNAr reaction:

  • Insufficient Activation of the Pyridine Ring: The pyridine nitrogen provides some activation towards nucleophilic attack at the 2- and 4-positions, but the 3-position is less activated. While the methyl group is weakly activating, the overall electronic nature of the ring can sometimes hinder the reaction.

  • Inadequate Base Strength: A strong base is required to generate a sufficient concentration of the methoxide nucleophile. If using sodium methoxide, ensure it is fresh and anhydrous. If generating it in situ from methanol, a strong base like sodium hydride is necessary.

  • Low Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier. Insufficient heating can lead to a stalled reaction.

  • Solvent Choice: The choice of solvent is crucial. Aprotic polar solvents like DMF or DMSO are generally preferred as they can solvate the cation of the methoxide salt, thereby increasing the nucleophilicity of the methoxide anion.

Troubleshooting Protocol:

  • Verify Reagent Quality: Use freshly opened or properly stored sodium methoxide. If preparing in situ, ensure the methanol is anhydrous and the sodium hydride is of high purity.

  • Optimize Temperature: Gradually increase the reaction temperature in increments of 10-20 °C, monitoring for product formation and byproduct generation by TLC or GC-MS.

  • Solvent Selection: If using a less polar solvent, consider switching to anhydrous DMF or DMSO.

  • Consider a Phase-Transfer Catalyst: In some cases, a phase-transfer catalyst can facilitate the reaction if there are solubility issues with the methoxide salt.

Question 2: I am observing the formation of 5-methylpyridin-3-ol as a significant byproduct. What is causing this and how can I prevent it?

Answer:

The formation of 5-methylpyridin-3-ol is likely due to the demethylation of the desired product, this compound, under the reaction conditions.

Causality:

This side reaction is often promoted by the presence of nucleophilic species, such as residual bromide ions from the starting material, which can attack the methyl group of the methoxy ether in an SN2 fashion, particularly at elevated temperatures. The use of a strong base in the presence of any trace amounts of water can also lead to the formation of hydroxide ions, which can also act as a nucleophile for demethylation.

Preventative Measures:

  • Temperature Control: Avoid excessively high reaction temperatures and prolonged reaction times once the starting material is consumed.

  • Minimize Nucleophilic Byproducts: Ensure complete conversion of the starting bromide. Using a slight excess of the methoxide source can sometimes help, but this must be balanced against the risk of other side reactions.

  • Anhydrous Conditions: Rigorously exclude water from the reaction mixture to prevent the formation of hydroxide ions.

Question 3: My final product is contaminated with an unknown impurity with a similar polarity. What could it be?

Answer:

A common, yet sometimes overlooked, side product in the synthesis of substituted pyridines is the formation of isomeric products. In this case, you may be observing the formation of a dimeric species or a rearranged product.

Potential Side Products and Their Origins:

Side ProductPotential OriginMitigation Strategy
3,3'-Dimethoxy-5,5'-dimethyl-bipyridine Homocoupling of the starting material, particularly if trace metals are present.Ensure all glassware is scrupulously clean. Use high-purity reagents.
Isomeric Methoxymethylpyridines While less common for the 3-position, rearrangement under harsh conditions is a possibility.Maintain careful control over reaction temperature.
Ullmann Condensation Route

The Ullmann condensation is a classical copper-catalyzed method for the formation of aryl ethers.

Question 1: My Ullmann reaction has a low yield and I'm recovering a significant amount of starting material. What should I investigate?

Answer:

Low conversion in an Ullmann reaction often points to issues with the catalyst or reaction conditions.

  • Catalyst Inactivity: The copper catalyst, whether it's copper powder, copper(I) oxide, or a copper(I) salt, can be deactivated by impurities or oxidation.

  • Insufficient Temperature: Traditional Ullmann reactions require high temperatures (often >150 °C) to proceed efficiently.

  • Ligand Choice (for modified Ullmann): Modern Ullmann protocols often employ a ligand to facilitate the reaction at lower temperatures. The choice of ligand is critical and substrate-dependent.

Troubleshooting Workflow:

start Low Conversion in Ullmann Reaction catalyst Check Copper Catalyst Source and Activation start->catalyst temp Increase Reaction Temperature catalyst->temp ligand Screen Different Ligands (e.g., phenanthroline, diamines) temp->ligand solvent Ensure Anhydrous, High-Boiling Point Solvent (e.g., DMF, NMP) ligand->solvent base Verify Base Strength and Anhydrous Conditions (e.g., K2CO3, Cs2CO3) solvent->base success Improved Conversion base->success

Caption: Troubleshooting workflow for low conversion in Ullmann reactions.

Question 2: I am observing the formation of 5-methylpyridine as a major byproduct. What is the cause?

Answer:

The formation of 5-methylpyridine is a result of a hydrodehalogenation side reaction, where the bromine atom is replaced by a hydrogen atom.

Mechanistic Insight:

This side reaction is often promoted by the presence of a proton source in the reaction mixture. This can be trace amounts of water in the solvent or reagents, or the alcohol (methanol) itself acting as a proton donor under certain conditions. The organocopper intermediate formed during the catalytic cycle can be protonated, leading to the release of the hydrodehalogenated product.

Mitigation Strategies:

  • Rigorous Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. Use freshly distilled solvents and dry solid reagents in a vacuum oven.

  • Choice of Base: A strong, non-nucleophilic base like potassium carbonate or cesium carbonate is often used. The choice of base can influence the reaction pathway, and some bases may be more prone to facilitating proton transfer.

  • Use of Sodium Methoxide: Employing pre-formed, anhydrous sodium methoxide instead of generating it in situ from methanol and a base can reduce the amount of free methanol in the reaction, which can act as a proton source.

Question 3: I am seeing the formation of a high molecular weight byproduct that is difficult to characterize. What could it be?

Answer:

In Ullmann reactions, the formation of homocoupling products is a common side reaction. In this case, you are likely observing the formation of 3,3'-dimethyl-5,5'-bipyridine .

Origin of Homocoupling:

This byproduct arises from the copper-mediated coupling of two molecules of the starting material, 3-bromo-5-methylpyridine. This can be particularly problematic at high temperatures and high concentrations of the starting material.

How to Minimize Homocoupling:

  • Control Stoichiometry: Use a slight excess of the methoxide source to favor the desired cross-coupling reaction.

  • Gradual Addition: Adding the 3-bromo-5-methylpyridine slowly to the reaction mixture containing the catalyst and methoxide can help to maintain a low concentration of the aryl halide, thus disfavoring the homocoupling reaction.

  • Ligand Addition: The use of appropriate ligands in modified Ullmann reactions can often increase the rate of the desired cross-coupling relative to the undesired homocoupling.

Buchwald-Hartwig O-Arylation Route

The Buchwald-Hartwig reaction is a powerful palladium-catalyzed method for forming C-O bonds and is often effective under milder conditions than the Ullmann condensation.

Question 1: My Buchwald-Hartwig reaction is not proceeding. What are the first things to check?

Answer:

Failure of a Buchwald-Hartwig reaction often points to issues with the catalyst system or the reaction setup.

  • Catalyst and Ligand Choice: The selection of the palladium precursor and, more importantly, the phosphine ligand is critical. For electron-deficient substrates like 3-bromo-5-methylpyridine, bulky, electron-rich phosphine ligands are often required.

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition.[1]

  • Inert Atmosphere: These reactions are highly sensitive to oxygen. Inadequate degassing of the solvent and failure to maintain a strict inert atmosphere (argon or nitrogen) can lead to catalyst decomposition.

  • Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide is commonly used, but its quality is crucial.

Troubleshooting Protocol:

start Failed Buchwald-Hartwig Reaction inert Ensure Rigorous Inert Atmosphere (Ar/N2) start->inert reagents Verify Purity and Anhydrous Nature of All Reagents start->reagents catalyst Screen Palladium Pre-catalysts and Ligands start->catalyst base Check Base Quality and Consider Alternatives catalyst->base temp Optimize Reaction Temperature base->temp success Successful Reaction temp->success

Caption: Initial troubleshooting steps for a failed Buchwald-Hartwig O-arylation.

Question 2: I am observing significant hydrodehalogenation of my starting material. How can I address this?

Answer:

Hydrodehalogenation to form 5-methylpyridine is a known side reaction in palladium-catalyzed cross-coupling reactions.

Mechanistic Considerations:

This side reaction can occur through several pathways, including β-hydride elimination from a palladium-hydride intermediate or protonolysis of a palladium-aryl intermediate. The source of the hydride or proton can be trace water, the alcohol, or even the phosphine ligand under certain conditions.

Strategies for Minimization:

  • Ligand Choice: The choice of ligand can significantly influence the propensity for hydrodehalogenation. Some ligands are more prone to degradation that can lead to the formation of palladium-hydride species. Experiment with different classes of bulky, electron-rich phosphine ligands.

  • Base Selection: The nature of the base can also play a role. Ensure the base is anhydrous and consider screening different strong, non-nucleophilic bases.

  • Temperature Optimization: Lowering the reaction temperature may disfavor the hydrodehalogenation pathway relative to the desired C-O bond formation.

Question 3: My reaction is producing a complex mixture of byproducts, and the desired product is in low yield. What advanced troubleshooting can I perform?

Answer:

A complex product mixture suggests that multiple side reactions are occurring. A systematic approach to optimization is required.

Advanced Troubleshooting Table:

ObservationPotential Cause(s)Suggested Action(s)
Low conversion and multiple byproducts Catalyst poisoning, inappropriate ligand, non-optimal temperature.Screen a panel of ligands (e.g., XPhos, SPhos, RuPhos). Re-evaluate the palladium pre-catalyst. Perform a temperature screen (e.g., 60°C, 80°C, 100°C).
Formation of both hydrodehalogenated and homocoupled products Multiple competing side reaction pathways are active.Optimize the ligand-to-palladium ratio. Consider a different solvent. Ensure the base is of the highest purity.
Product degradation The product may be unstable under the reaction conditions.Monitor the reaction progress closely and stop the reaction as soon as the starting material is consumed. Consider a lower reaction temperature.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound on a large scale?

A1: For large-scale synthesis, the SNAr route is often preferred due to its operational simplicity and the lower cost of reagents compared to the palladium-catalyzed methods. However, the feasibility of the SNAr route depends on the reactivity of the 3-bromo-5-methylpyridine substrate. If the SNAr reaction proves to be low-yielding or requires harsh conditions that lead to byproduct formation, a well-optimized Ullmann or Buchwald-Hartwig protocol may be more suitable, despite the higher initial cost of the catalyst.

Q2: How can I effectively purify this compound from the common side products?

A2: Purification can typically be achieved by column chromatography on silica gel. The choice of eluent will depend on the specific impurities present. A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective. For larger scale purifications, distillation under reduced pressure may be a viable option if the boiling points of the product and impurities are sufficiently different.

Q3: Are there any specific safety precautions I should take when running these reactions?

A3: Yes, several safety precautions are essential:

  • Strong Bases: Sodium hydride and sodium tert-butoxide are pyrophoric and react violently with water. Handle them in an inert atmosphere glovebox or under a blanket of inert gas.

  • Solvents: DMF and DMSO are high-boiling point solvents and can be harmful if inhaled or absorbed through the skin. Use them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled with care.

  • Pressure: Reactions at elevated temperatures in sealed vessels can build up pressure. Use appropriate pressure-rated glassware and a blast shield.

Q4: Can the methyl group on the pyridine ring participate in side reactions?

A4: While the primary side reactions typically involve the bromo-substituent, the methyl group can potentially undergo oxidation or other transformations under harsh reaction conditions, especially if strong oxidants are inadvertently present. However, under the typical conditions for SNAr, Ullmann, or Buchwald-Hartwig reactions, the methyl group is generally stable.

References

3-Methoxy-5-methylpyridine stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 3-Methoxy-5-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. Here, you will find in-depth answers to frequently asked questions, practical troubleshooting guides, and detailed protocols to maintain the integrity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2][3] The container must be kept tightly sealed to prevent exposure to moisture and air.[1][2][3][4] For optimal preservation, storage at 2-8°C is recommended.[5] It is also advisable to store the compound under an inert gas atmosphere, such as argon or nitrogen, to minimize the risk of oxidation.

Q2: What materials are incompatible with this compound?

This compound should not be stored or handled with strong oxidizing agents or strong acids, particularly nitric acid.[1][2] Contact with these substances can lead to vigorous reactions and degradation of the compound.

Q3: Is this compound sensitive to light?

While pyridine and its derivatives are generally stable, it is good laboratory practice to store this compound protected from direct sunlight and other sources of UV radiation to prevent potential photodegradation.

Q4: What are the primary hazards associated with handling this compound?

This compound is a flammable liquid and vapor.[4] It can cause irritation to the skin and eyes, and may also lead to respiratory irritation upon inhalation.[4][6] Therefore, it is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q5: How does the methoxy group influence the stability of the pyridine ring?

The methoxy group can influence the reactivity of the pyridine ring. While pyridine derivatives are generally stable, the methoxy group can be a site for certain chemical reactions, such as nucleophilic substitution (e.g., amination).[7][8] This reactivity is an important consideration in experimental design and when assessing potential degradation pathways.

Troubleshooting Guide

This section addresses common issues that may arise during the use of this compound, providing potential causes and solutions.

Issue Potential Cause(s) Troubleshooting Steps
Discoloration (Yellowing) - Oxidation due to improper storage (exposure to air).- Presence of impurities from synthesis.- Reaction with incompatible materials.- Ensure the container is tightly sealed and stored under an inert atmosphere.- Verify the purity of the compound using analytical techniques (e.g., NMR, GC-MS).- Review experimental setup for any contact with incompatible substances.
Precipitation in Solution - Low solubility in the chosen solvent at a given temperature.- Degradation of the compound leading to insoluble byproducts.- Contamination of the solvent.- Gently warm the solution to see if the precipitate redissolves.- Prepare a fresh solution with a new batch of the compound and high-purity solvent.- Analyze the precipitate to identify its composition.
Inconsistent Experimental Results - Degradation of the stock solution over time.- Inaccurate concentration due to solvent evaporation.- Contamination during handling.- Prepare fresh stock solutions more frequently.- Use sealed vials for storing solutions to minimize evaporation.- Always use clean glassware and proper handling techniques to avoid cross-contamination.
Loss of Reactivity - The compound has degraded due to improper storage or handling.- The reaction conditions are not optimal.- Confirm the integrity of the compound with analytical methods before use.- Re-evaluate and optimize reaction parameters such as temperature, solvent, and catalyst.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stable stock solution of this compound.

  • Preparation: Ensure all glassware is clean, dry, and free of contaminants.

  • Inert Atmosphere: If possible, perform all manipulations under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize exposure to air and moisture.

  • Weighing: Accurately weigh the required amount of this compound in a tared vial.

  • Solvent Addition: Add the desired volume of a high-purity, anhydrous solvent to the vial.

  • Dissolution: Gently swirl or vortex the vial until the compound is completely dissolved. Avoid vigorous shaking to minimize the introduction of air.

  • Storage: Store the stock solution in a tightly sealed container at 2-8°C, protected from light. For long-term storage, flushing the headspace with an inert gas is recommended.

Data Summary

ParameterRecommended Condition
Storage Temperature 2-8°C
Atmosphere Inert gas (Argon or Nitrogen)
Light Exposure Protect from light
Incompatible Materials Strong oxidizing agents, strong acids

Visual Guides

Troubleshooting Workflow for Stability Issues

Caption: A flowchart to diagnose and resolve stability-related experimental inconsistencies.

Factors Influencing this compound Stability

G cluster_stability This compound Stability cluster_degradation Degradation Pathways Stable Stable Compound Degraded Degraded Product Stable->Degraded Degradation Air Oxygen (Air) Air->Degraded Moisture Water (Moisture) Moisture->Degraded Light UV Light Light->Degraded Heat High Temperature Heat->Degraded Oxidizers Strong Oxidizers Oxidizers->Degraded Acids Strong Acids Acids->Degraded

Caption: Key environmental factors that can lead to the degradation of this compound.

References

Technical Support Center: Purification of 3-Methoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Methoxy-5-methylpyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. Impurities can significantly impact reaction outcomes, biological assays, and final product specifications. This guide provides in-depth, field-proven insights into identifying and removing common impurities through various laboratory techniques.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis and purification of this compound. The advice provided is based on the fundamental chemical properties of substituted pyridines.

Part 1: Impurity Identification and Characterization

Q1: What are the most common impurities I might encounter with this compound?

The impurity profile of this compound is largely dependent on its synthetic route. Most syntheses start from 3,5-dimethylpyridine (3,5-Lutidine)[1][2]. Based on common synthetic pathways, you should anticipate the following types of impurities:

  • Starting Materials: Unreacted 3,5-lutidine or intermediates from multi-step syntheses.

  • Regioisomers: Isomeric byproducts such as 2-methoxy-5-methylpyridine or 4-methoxy-3,5-dimethylpyridine can form depending on the selectivity of the reactions used[1].

  • Related Byproducts: Demethylated precursors like 3-hydroxy-5-methylpyridine[3] or N-oxide intermediates[1] are common.

  • Reagent-Derived Impurities: Residual coupling agents, catalysts, or solvents used in the synthesis[4].

  • Degradation Products: Pyridine rings can be sensitive to strong oxidizing agents or excessive heat, leading to decomposition[5].

Q2: Which analytical techniques are best for assessing the purity of my sample?

A multi-technique approach is always recommended for comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse method for purity analysis. A reverse-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with formic acid or ammonium acetate) can provide excellent separation of polar and non-polar impurities. UV detection is highly effective due to the aromatic nature of the pyridine ring[6].

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities, including residual solvents and low-boiling point byproducts. The mass spectrum provides structural information for unknown impurity identification[7].

  • Nuclear Magnetic Resonance (¹H NMR): Provides crucial structural confirmation of the desired product. It can also be used to estimate the level of impurities if their signals do not overlap with the product signals. Integration of unique impurity peaks against product peaks allows for quantitative analysis.

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for monitoring reaction progress and assessing the complexity of the impurity profile before committing to a large-scale purification method like column chromatography[8].

Part 2: Troubleshooting Purification Protocols

Q3: I am performing silica gel column chromatography, but my compound is streaking badly and the separation is poor. What is happening?

This is a classic issue when purifying basic compounds like pyridines on standard silica gel.

Causality: The pyridine nitrogen is a Lewis base and can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-specific binding leads to significant peak tailing and poor resolution[8].

Solutions:

  • Mobile Phase Modification: The most common solution is to add a small amount of a competing base to your eluent.

    • Triethylamine (Et₃N): Add 0.5-2% triethylamine to your hexane/ethyl acetate or dichloromethane/methanol mobile phase. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your pyridine derivative to elute symmetrically.

    • Pyridine: A small amount of pyridine can also be used if it doesn't interfere with fraction analysis.

  • Change of Stationary Phase: If mobile phase modification is insufficient, consider an alternative stationary phase.

    • Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for separating basic compounds.

    • Deactivated Silica: Use commercially available end-capped or "deactivated" silica gel, which has fewer free silanol groups.

Q4: My product appears to be degrading during distillation. How can I prevent this?

Pyridine derivatives can be susceptible to thermal decomposition, especially if trace acidic impurities are present[5][9].

Causality: High temperatures required for atmospheric distillation can provide the activation energy for decomposition reactions.

Solutions:

  • Vacuum Distillation: This is the most effective solution. By reducing the pressure, you lower the boiling point of the compound significantly, allowing for distillation at a much lower and safer temperature[10].

  • Pre-treatment: Before distilling, consider washing a solution of your crude product with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities that could catalyze decomposition. Ensure the product is thoroughly dried before distillation, as water can also cause issues[11].

Q5: Can I use recrystallization for this compound? It's a liquid at room temperature.

While you cannot recrystallize the free base directly because it is a liquid, you can employ a salt-recrystallization-liberation strategy. This is a powerful technique for purification.

Causality: Converting the basic pyridine to a salt (e.g., hydrochloride, tartrate, or picrate) often yields a stable, crystalline solid that can be purified by recrystallization. Impurities that do not form salts or have different solubility profiles can be removed[12][13].

Workflow:

  • Dissolve the crude liquid in a suitable solvent (e.g., diethyl ether, ethyl acetate).

  • Add a solution of an acid (e.g., HCl in ether, or a solution of tartaric acid in ethanol) dropwise to precipitate the salt.

  • Isolate the solid salt by filtration.

  • Perform a recrystallization of the salt using a suitable solvent system identified through screening[12].

  • Once the pure salt is obtained, dissolve it in water, basify the solution (e.g., with NaOH or NaHCO₃) to deprotonate it, and extract the pure liquid this compound with an organic solvent like dichloromethane or ethyl acetate.

Q6: I am trying an acid-base extraction to remove neutral impurities, but I'm getting a persistent emulsion. How can I resolve this?

Emulsions are common during the extraction of basic compounds and can halt a purification workflow.

Causality: Emulsions are colloidal suspensions of one liquid in another, stabilized by compounds that act as surfactants. They often form when the densities of the aqueous and organic layers are similar or when vigorous shaking is employed.

Solutions:

  • Add Brine: Add a saturated solution of sodium chloride (NaCl). This increases the ionic strength and density of the aqueous phase, which helps to break the emulsion.

  • Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel. This reduces the formation of fine droplets.

  • Filtration: Pass the emulsified layer through a pad of Celite® or glass wool.

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to separate the layers.

Experimental Protocols

Protocol 1: Flash Column Chromatography (with Base Additive)

This protocol is designed to purify this compound from less polar and more polar impurities.

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate + 1% Triethylamine).

  • Column Packing: Pour the slurry into a column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound (e.g., 1 g) in a minimal amount of dichloromethane. Add a small amount of silica gel (approx. 2-3 g) to this solution and evaporate the solvent to create a dry powder. This "dry loading" technique generally provides better resolution than loading a liquid sample.

  • Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin elution with the low-polarity solvent system.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., from 2% to 10% Ethyl Acetate in Hexane, while maintaining 1% Triethylamine throughout). Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent and triethylamine using a rotary evaporator. For complete removal of residual triethylamine, co-evaporation with a solvent like toluene may be necessary.

Protocol 2: Acid-Base Extraction for Removal of Neutral Impurities

This method is highly effective for separating the basic product from non-basic contaminants.

  • Dissolution: Dissolve the crude product (e.g., 5 g) in a suitable organic solvent like diethyl ether or ethyl acetate (100 mL) in a separatory funnel.

  • Acid Wash: Add 50 mL of 1 M HCl (aq) to the separatory funnel. Cap the funnel and shake gently, periodically venting to release pressure. Allow the layers to separate. The protonated this compound will move into the aqueous (bottom) layer, while neutral impurities remain in the organic (top) layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with another 50 mL of 1 M HCl to ensure complete recovery. Combine the aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 5 M NaOH (aq) or solid NaHCO₃ with stirring until the pH is > 9.

  • Re-extraction: Return the basic aqueous solution to the separatory funnel and extract the now neutral, free base product with three portions of fresh dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product[14].

Visualization of Workflows

Diagram 1: General Purification Strategy

G start Crude this compound analytical Assess Purity & Identify Impurities (TLC, HPLC, GC-MS) start->analytical decision Are impurities acidic, basic, or neutral? analytical->decision extraction Acid-Base Extraction decision->extraction Yes (Neutral/Acidic Impurities) decision2 Are boiling points significantly different? decision->decision2 No extraction->decision2 distillation Fractional Vacuum Distillation decision2->distillation Yes decision3 Are polarities different? decision2->decision3 No final_product Pure Product (Verify by Analytical Methods) distillation->final_product chromatography Column Chromatography decision3->chromatography Yes decision3->final_product No (Further Investigation Needed) chromatography->final_product

Caption: A decision tree for selecting the optimal purification method.

Diagram 2: Troubleshooting Column Chromatography

G start Problem: Poor Separation or Peak Tailing check1 Is the compound basic (Pyridine)? start->check1 solution1 Add 0.5-2% Triethylamine or Pyridine to Eluent check1->solution1 Yes check2 Is separation still poor? check1->check2 No solution1->check2 solution2 Optimize Solvent Gradient (Slower Gradient) check2->solution2 Yes success Successful Separation check2->success No check3 Still no improvement? solution2->check3 solution3 Change Stationary Phase (e.g., Alumina, Deactivated Silica) check3->solution3 Yes check3->success No solution3->success

Caption: A logical workflow for troubleshooting common chromatography issues.[8]

Data Summary Table

Impurity TypeMost Effective MethodRationaleKey Considerations
Neutral, Non-volatile Acid-Base ExtractionSeparates based on the basicity of the pyridine nitrogen, leaving neutral compounds in the initial organic phase.[14]Potential for emulsion formation. Ensure complete back-extraction of the product.
Starting Materials (e.g., 3,5-Lutidine) Fractional Vacuum DistillationEffective if boiling points differ significantly.Requires a fractionating column and vacuum. Risk of thermal degradation if not performed under vacuum.[9]
Regioisomers Flash ChromatographyIsomers often have slightly different polarities, allowing for separation on a solid support.[8][15]May require extensive solvent screening and a slow gradient for optimal resolution.
Demethylated (Hydroxy) Impurities Flash ChromatographyThe hydroxyl group significantly increases polarity, making separation from the methoxy product straightforward.The hydroxyl pyridine may stick more strongly to silica; ensure eluent polarity is high enough to elute it.
N-Oxide Impurities Flash ChromatographyN-oxides are highly polar and will have very different retention times on silica or alumina compared to the parent pyridine.N-oxides often have low Rƒ values and may require a polar eluent like methanol to be eluted.
Residual Solvents High Vacuum / DistillationSolvents are typically much more volatile than the product.Apply vacuum without excessive heating to strip off residual solvents.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Methoxy-5-methylpyridine Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 3-Methoxy-5-methylpyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic building block. Here, we move beyond simple protocols to explore the underlying chemical principles, offering field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and how do they influence derivatization strategies?

A1: this compound has several potential reactive sites, and understanding their relative reactivity is key to designing a successful synthesis.

  • Pyridine Nitrogen (N1): The lone pair of electrons on the nitrogen makes it a nucleophilic and basic site. It readily reacts with electrophiles like alkyl halides (alkylation) and peracids (N-oxidation).[1] This reactivity can also be a challenge in metal-catalyzed reactions, where the pyridine nitrogen can act as a ligand and inhibit the catalyst.[2]

  • Aromatic Carbons (C2, C4, C6): These positions are electron-deficient compared to benzene, making them generally unreactive towards electrophilic aromatic substitution. However, they are susceptible to nucleophilic attack (if a leaving group is present) or deprotonation (metalation) under the right conditions.

    • The C4 position is the most activated for deprotonation due to the directing effect of the C3-methoxy group.[3][4][5]

    • The C2 and C6 positions are adjacent to the nitrogen, which influences their electronic properties and steric accessibility.

This interplay of reactive sites dictates the choice of reagents and conditions to achieve the desired regioselectivity.

Caption: Reactivity map of this compound.

Troubleshooting Guide: Common Derivatization Reactions

This section addresses specific problems you might encounter during key transformations.

Directed Ortho-Metalation (DoM) and Electrophilic Quench

Directed ortho-metalation is a powerful strategy for functionalizing the C4 position. However, it is highly sensitive to reaction conditions.

Q2: My lithiation reaction is giving low yields or a mixture of isomers. What's going wrong?

A2: This is a common issue often traced back to the choice of base, solvent, temperature, or the electrophile itself.

  • Cause 1: Incorrect Base Selection. Standard bases like n-BuLi can sometimes lead to sluggish reactions or side reactions, such as addition to the pyridine ring.[6] The methoxy group at C3 strongly directs lithiation to the C4 position.

    • Solution: Use a stronger, less nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Tetramethylpiperidide (LTMP) to ensure clean deprotonation without addition.[7] For particularly stubborn cases, a superbase complex like BuLi–LiDMAE can be effective.[6][7]

  • Cause 2: Sub-optimal Temperature. Pyridine lithiation is highly temperature-dependent. If the temperature is too high, the lithiated intermediate can be unstable or undergo side reactions.

    • Solution: Perform the lithiation at low temperatures, typically -78 °C in a dry ice/acetone bath. Maintain this temperature throughout the base addition and for a defined period before adding the electrophile.

  • Cause 3: Inefficient Electrophilic Quench. The nature of the electrophile and how it's added is critical.

    • Solution: Ensure your electrophile is highly reactive and soluble at low temperatures. Add the electrophile solution dropwise at -78 °C and allow the reaction to warm slowly to room temperature. Using trapping agents like Me3SiCl can help quantify the extent of metalation before committing to a more complex electrophile.[6]

Experimental Protocol: C4-Bromination via Directed Metalation
  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum.

  • Reagents: Dissolve this compound (1.0 equiv.) in anhydrous THF (0.2 M) and cool the solution to -78 °C.

  • Deprotonation: Slowly add LDA (1.1 equiv., 2.0 M solution in THF/heptane/ethylbenzene) dropwise via syringe. Stir the resulting solution at -78 °C for 1 hour.

  • Electrophilic Quench: In a separate flask, prepare a solution of 1,2-dibromotetrachloroethane (1.2 equiv.) in anhydrous THF. Add this solution dropwise to the lithiated pyridine mixture at -78 °C.

  • Workup: After stirring for 2 hours at -78 °C, allow the reaction to warm to room temperature. Quench with a saturated aqueous solution of NH4Cl. Extract the product with ethyl acetate, dry the organic layer over Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)

The Suzuki-Miyaura coupling is essential for forming C-C bonds, but pyridine substrates are notoriously challenging. This typically requires a halogenated precursor, such as 4-bromo-3-methoxy-5-methylpyridine, prepared via DoM.

Q3: My Suzuki coupling reaction is failing or giving significant side products like homocoupling or deborylation. How can I fix this?

A3: These are classic problems in Suzuki couplings involving pyridines. The solutions lie in carefully selecting the catalyst system, base, and ensuring rigorous reaction setup.

  • Cause 1: Catalyst Inhibition. The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.

    • Solution: Use a catalyst system with bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos are designed to promote the crucial oxidative addition step and prevent catalyst deactivation.[8][9] Pre-catalysts like XPhos Pd G4 are often highly effective.[9]

  • Cause 2: Boronic Acid Instability (Deborylation). Boronic acids, especially electron-deficient ones, can decompose under the reaction conditions, leading to low yields.[10]

    • Solution:

      • Use a milder base like potassium carbonate (K2CO3) or potassium phosphate (K3PO4) instead of stronger bases like cesium carbonate, which can accelerate decomposition.[10][11]

      • Switch from a boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA boronate.

      • Ensure your reaction is rigorously deoxygenated. Oxygen can promote both deborylation and homocoupling of the boronic acid.[11]

  • Cause 3: Inefficient Transmetalation. The transfer of the organic group from boron to palladium is a key step and is highly dependent on the base and solvent.

    • Solution: An aqueous solvent system (e.g., 1,4-dioxane/water or THF/water) is often crucial.[12][13] The base (e.g., K2CO3) plays a critical role in activating the boronic acid for transmetalation.[13] For anhydrous conditions, finely ground K3PO4 with a few equivalents of water can be effective.[8]

Troubleshooting Suzuki-Miyaura Reactions

G start Problem: Low Yield in Suzuki Coupling check_sm Starting Materials Recovered? start->check_sm sm_yes Yes check_sm->sm_yes Mostly Yes sm_no No check_sm->sm_no Mostly No check_side_products Side Products Observed? side_products_homo Homocoupling of Boronic Acid? check_side_products->side_products_homo Yes side_products_deboryl Deborylation of Starting Material? check_side_products->side_products_deboryl Yes cause_catalyst Possible Cause: Catalyst Inhibition / Deactivation sm_yes->cause_catalyst sm_no->check_side_products solution_catalyst Solution: - Use bulky, electron-rich ligands (XPhos, SPhos) - Use a pre-catalyst (e.g., XPhos Pd G3/G4) - Increase catalyst loading cause_catalyst->solution_catalyst cause_conditions Possible Cause: Reaction Conditions Not Optimal solution_conditions Solution: - Increase temperature - Ensure rigorous degassing - Check solvent/base compatibility cause_oxygen Possible Cause: Oxygen in Reaction Mixture side_products_homo->cause_oxygen cause_boron Possible Cause: Boronic Acid Instability side_products_deboryl->cause_boron solution_oxygen Solution: - Improve degassing procedure (freeze-pump-thaw) - Run under strictly inert atmosphere cause_oxygen->solution_oxygen solution_boron Solution: - Use milder base (K3PO4, K2CO3) - Switch to boronate ester (Bpin, MIDA) - Check quality of boronic acid cause_boron->solution_boron

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
ParameterRecommended ConditionRationale / Comment
Precursor 4-Bromo-3-methoxy-5-methylpyridineHalide is necessary for oxidative addition.
Pd Source Pd₂(dba)₃ or Pd(OAc)₂Common, reliable Pd(0) or Pd(II) sources.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands are critical for pyridinic substrates.[8][9]
Base K₃PO₄ or K₂CO₃ (2-3 equiv.)Milder bases that minimize boronic acid decomposition.[10]
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂OAqueous mixture is often essential for efficient transmetalation.[12]
Temperature 80 - 110 °CSufficient thermal energy is needed for all steps of the catalytic cycle.
Atmosphere Nitrogen or ArgonRigorous exclusion of oxygen is mandatory to prevent side reactions.[11]

N-Oxidation

Formation of the pyridine N-oxide activates the ring for different substitution patterns and can be a useful synthetic intermediate.

Q4: My N-oxidation reaction with m-CPBA or H₂O₂ is slow and incomplete. What can I do?

A4: The electronic properties of this compound make its nitrogen less nucleophilic than pyridine itself, which can lead to sluggish reactions.

  • Cause 1: Insufficiently Powerful Oxidant. Standard reagents may not be potent enough for this substituted pyridine.

    • Solution 1: Use a more powerful peracid. If m-CPBA is slow, consider trifluoroperacetic acid, generated in situ from trifluoroacetic anhydride and hydrogen peroxide. Use with caution as it is a very strong oxidant.

    • Solution 2: Employ a catalytic system. Methyltrioxorhenium (MTO) is an excellent catalyst for N-oxidation using aqueous H₂O₂ as the terminal oxidant, often providing high yields where other methods fail.[14]

  • Cause 2: Product Inhibition or Catalyst Deactivation. The product N-oxide can sometimes interact with the reagents or catalyst.

    • Solution: Ensure slow addition of the oxidant to maintain a low instantaneous concentration. If using a catalyst like MTO, monitor the reaction and add a second small portion of the catalyst if it stalls.

Experimental Protocol: Catalytic N-Oxidation
  • Setup: To a round-bottom flask, add this compound (1.0 equiv.) and dissolve in acetonitrile or dichloromethane.

  • Catalyst: Add Methyltrioxorhenium (MTO) (0.2-0.5 mol%).

  • Oxidant: Cool the mixture in an ice bath and add 30% aqueous hydrogen peroxide (1.5 equiv.) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir until TLC or LC-MS analysis shows complete consumption of the starting material (typically 2-4 hours).

  • Workup: Quench the excess peroxide by adding a small amount of MnO₂ until bubbling ceases. Filter the mixture through a pad of Celite, wash with dichloromethane, and concentrate the filtrate.

  • Purification: The crude N-oxide is often pure enough for subsequent steps, but can be purified by recrystallization or silica gel chromatography if necessary.

Purification of Pyridine Derivatives

Q5: I'm having trouble purifying my pyridine derivative. It streaks on silica gel columns and I have persistent impurities. Any advice?

A5: Purification of pyridine compounds is a frequent challenge due to their basicity and polarity.

  • Problem: Streaking on Silica Gel. The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and difficult separation.

    • Solution: Add a small amount of a basic modifier to your eluent. Typically, 0.5-2% triethylamine (NEt₃) or pyridine in the hexane/ethyl acetate eluent will neutralize the acidic sites on the silica, leading to much sharper peaks.

  • Problem: Persistent Polar Impurities.

    • Solution 1: Acid-Base Extraction. Before chromatography, perform an acid-base workup. Dissolve the crude material in a non-polar solvent (e.g., ethyl acetate), wash with a dilute acid (e.g., 1M HCl) to protonate your basic product and pull it into the aqueous layer. Wash the organic layer to remove non-basic impurities. Then, basify the aqueous layer with NaOH or NaHCO₃ and re-extract your product back into an organic solvent.

    • Solution 2: Distillation. For thermally stable, liquid products, distillation can be a highly effective purification method, especially on a larger scale.[15][16][17] Treatment with an alkali metal compound before distillation can help remove certain impurities.[15]

References

Technical Support Center: Troubleshooting Low Yield in 3-Methoxy-5-methylpyridine Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura coupling of 3-Methoxy-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. As an electron-rich and sterically distinct pyridine derivative, this compound can present unique challenges. This resource provides in-depth, field-proven insights to help you diagnose and resolve low-yield issues, moving beyond generic protocols to address the specific chemical nature of your substrate.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with this compound is not working at all. Where should I start troubleshooting?

A: A complete reaction failure often points to a fundamental issue with one of the core reaction components. Begin by systematically verifying the quality and reactivity of your catalyst, ensuring your reaction is rigorously deoxygenated, and confirming the appropriate choice and solubility of your base. For a challenging substrate like an electron-rich pyridine, standard conditions may be insufficient.[1]

Q2: I'm observing significant formation of a byproduct that appears to be my starting boronic acid or ester that has been converted to a simple arene. What is happening?

A: This is a classic case of protodeborylation, a common side reaction where the boronic acid or ester is cleaved and replaced by a proton from the solvent or trace water.[2][3] This is particularly prevalent with electron-rich heteroaryl boronic acids and can be exacerbated by high temperatures and certain basic conditions.

Q3: My main byproduct is the homocoupling of my boronic acid/ester. How can I minimize this?

A: Homocoupling arises from the reaction of two molecules of the boronic acid/ester. This side reaction is often promoted by the presence of oxygen and can be a sign of slow transmetalation.[3] Rigorous degassing of your reaction mixture and using a more active catalyst system to accelerate the desired cross-coupling can help suppress homocoupling.[4]

Q4: Should I use a boronic acid or a boronate ester for my this compound coupling partner?

A: This choice involves a trade-off between reactivity and stability. Boronic acids are generally more reactive, which can lead to faster reaction times. However, they are also more prone to decomposition pathways like protodeborylation.[5][6] Boronate esters, such as pinacol esters, offer significantly greater stability, making them easier to handle, purify, and store. For multi-step syntheses where starting material integrity is paramount, a boronate ester is often the more reliable choice.[5][6]

In-Depth Troubleshooting Guides

Scenario 1: Low Conversion of this compound Halide

If you are observing a significant amount of your starting this compound halide at the end of the reaction, the issue likely lies in the initial stages of the catalytic cycle, specifically the oxidative addition.

The oxidative addition of the palladium(0) catalyst to the aryl halide is the first and often rate-limiting step of the Suzuki-Miyaura reaction.[7] The electron-rich nature of this compound can decrease the electrophilicity of the carbon-halogen bond, making this step more challenging compared to electron-deficient pyridines. Furthermore, the pyridine nitrogen itself can act as a ligand, coordinating to the palladium center and potentially inhibiting its catalytic activity.[8][9]

start Low Conversion of Pyridine Halide catalyst Optimize Catalyst System start->catalyst temperature Increase Reaction Temperature start->temperature Overcomes activation energy barrier solvent Evaluate Solvent Effects start->solvent Solvent polarity can influence reaction rate ligand Screen Bulky, Electron-Rich Ligands (e.g., Buchwald Ligands) catalyst->ligand Ligand is critical for oxidative addition precatalyst Use a Pre-catalyst (e.g., XPhos Pd G2/G3) catalyst->precatalyst Ensures efficient generation of active Pd(0)

Caption: Troubleshooting workflow for low starting material conversion.

1. Catalyst and Ligand Screening:

The choice of ligand is paramount for activating electron-rich aryl halides.[1] Ligands that are both sterically bulky and highly electron-donating are required to promote the oxidative addition step.

  • Step 1: Set up parallel reactions using your standard conditions as a control.

  • Step 2: In separate reaction vessels, screen a panel of catalysts and ligands. Good starting points include Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.

  • Step 3: Alternatively, use commercially available pre-catalysts such as XPhos Pd G2 or G3, which are often more robust and efficient at generating the active Pd(0) species.[10]

  • Step 4: Monitor the reactions by TLC or LC-MS at regular intervals to assess the rate of consumption of the starting halide.

Table 1: Recommended Catalyst Systems for Electron-Rich Pyridines

Palladium SourceLigandTypical Loading (mol%)Key Advantages
Pd(OAc)₂SPhos1-2 (Pd), 2-4 (Ligand)High activity for challenging substrates.[1]
Pd₂(dba)₃XPhos1-2 (Pd), 2-4 (Ligand)Excellent for sterically hindered couplings.
XPhos Pd G3(Integrated)1-3Air- and moisture-stable pre-catalyst.

2. Temperature and Solvent Optimization:

  • Temperature: Since oxidative addition has a significant activation energy barrier, increasing the reaction temperature can have a profound effect.[11] If your reaction is sluggish at 80 °C, incrementally increase the temperature to 100-110 °C, monitoring for any potential decomposition of your starting materials or product.

  • Solvent: The polarity of the solvent can influence the reaction rate. While ethereal solvents like dioxane and THF are common, sometimes a switch to a more polar aprotic solvent like DMF or a non-polar solvent like toluene can be beneficial.[12] Often, a mixture of an organic solvent with water is used to facilitate the dissolution of the inorganic base.[13]

Scenario 2: Significant Protodeborylation of the Boronic Acid/Ester

The presence of a significant amount of the deborylated arene byproduct indicates that the C-B bond is being cleaved faster than the desired transmetalation is occurring.

Protodeborylation is a hydrolytic process that cleaves the carbon-boron bond. This side reaction is often base-catalyzed and is a known issue for many heteroarylboronic acids.[14] The stability of the boronic acid or ester is a critical factor; boronic acids are generally less stable than their corresponding boronate esters.[5][6]

start High Protodeborylation boron Switch to a Boronate Ester (e.g., Pinacol Ester) start->boron Esters are more stable to hydrolysis base Optimize Base start->base temp Lower Reaction Temperature start->temp Slows down decomposition pathway weaker_base Use a Weaker, Less Nucleophilic Base (e.g., K₂CO₃, CsF) base->weaker_base Reduces rate of base-catalyzed decomposition anhydrous Consider Anhydrous Conditions base->anhydrous Minimizes water for hydrolysis G Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X L₂ Pd0->PdII_Aryl Ar-X PdII_Base Ar-Pd(II)-OR L₂ PdII_Aryl->PdII_Base Base PdII_Biaryl Ar-Pd(II)-Ar' L₂ PdII_Base->PdII_Biaryl Ar'-B(OR)₂ PdII_Biaryl->Pd0 Ar-Ar' OA_label Oxidative Addition Trans_label Transmetalation RE_label Reductive Elimination Base_label Base Exchange

References

Preventing decomposition of 3-Methoxy-5-methylpyridine during reaction

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Decomposition in Synthetic Reactions

Welcome to the technical support guide for 3-Methoxy-5-methylpyridine. As Senior Application Scientists, we understand that navigating the complexities of heterocyclic chemistry is paramount to achieving your research goals. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions to common stability challenges encountered when using this compound in synthetic protocols. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can not only solve current issues but also anticipate and prevent future ones.

Quick Troubleshooting Guide

For immediate assistance, consult the table below for common symptoms and initial recommended actions. For a deeper understanding, please refer to the detailed FAQs that follow.

Symptom Observed Potential Cause Primary Recommendation See FAQ Section
Low yield, multiple unidentified byproducts in crude NMR.General decomposition due to harsh pH conditions.Run the reaction at a controlled pH or use a non-protic solvent. Avoid strong, non-sterically hindered acids/bases.Q1, Q2
Reaction stalls or fails completely, especially in Pd-catalyzed cross-couplings.Pyridine nitrogen is coordinating to and inhibiting the metal catalyst.Protect the nitrogen as a borane complex or screen alternative ligands/catalysts.Q3, Q4
Formation of a new product with a phenolic proton signal in ¹H NMR.Cleavage of the methoxy group to a hydroxyl group.Avoid strong protic acids (HBr, HI) and Lewis acids, especially at elevated temperatures.Q5
Reaction mixture darkens significantly; starting material is consumed but desired product is not formed.Oxidative degradation of the pyridine ring or methyl substituent.Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) and use degassed solvents. Avoid strong oxidizing agents.Q1
Frequently Asked Questions (FAQs)
Q1: My this compound appears to be decomposing during my reaction, leading to a complex mixture. What are the most likely general causes?

Answer: this compound, while a relatively stable aromatic heterocycle, possesses several reactive sites that can lead to decomposition under specific conditions. The primary culprits are often related to pH, temperature, and atmospheric conditions.

  • The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom makes it both basic and nucleophilic.[1][2] In the presence of strong acids, it will readily protonate to form a pyridinium salt. While this can sometimes be a protective measure, high temperatures in strongly acidic media can promote unwanted side reactions or degradation. Conversely, the nitrogen can act as a nucleophile, reacting with electrophiles in the mixture.

  • The Methoxy Group: The aryl ether linkage is susceptible to cleavage under strongly acidic conditions (e.g., HBr, HI, BBr₃), which would convert the methoxy group into a hydroxyl group. This fundamentally changes the molecule's properties and reactivity.

  • Oxidative Instability: Pyridine rings and their alkyl substituents can be sensitive to strong oxidizing agents. Uncontrolled oxidation can lead to the formation of N-oxides or even ring-opening under harsh enough conditions. Reactions that are sensitive to air or residual peroxides in solvents can also suffer.

To diagnose the issue, we recommend running a control reaction without the coupling partner or catalyst to see if the starting material is stable under the reaction conditions (solvent, temperature, base/acid).

Q2: I suspect my acidic (or basic) conditions are causing decomposition. How can I mitigate this?

Answer: Controlling the reaction environment is critical. If your desired transformation does not explicitly require extreme pH, moderating the conditions is the best approach.

  • For Acid-Sensitive Reactions: If you must use acidic conditions, consider using a milder, sterically hindered acid like 2,6-di-tert-butylpyridine as a proton shuttle or scavenger, which is too bulky to interact with other sterically accessible sites. Alternatively, using a Lewis acid that coordinates preferentially to another functional group might spare the pyridine.

  • For Base-Sensitive Reactions: The pyridine nitrogen itself is basic (pKa of pyridinium ion is ~5.2).[3] The methoxy and methyl groups are electron-donating, which slightly increases the basicity of the nitrogen compared to unsubstituted pyridine. When a stronger base is required for your reaction (e.g., for a deprotonation step), use it at low temperatures and add it slowly to the reaction mixture to avoid localized concentration spikes. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often milder than organic bases like DBU or strong alkoxides.

The key is to maintain a pH environment that is just sufficient to promote the desired reaction without initiating degradation pathways.

Q3: I'm performing a Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) and getting very low yields. Could the this compound be the problem?

Answer: Yes, this is a very common issue. The nucleophilic lone pair on the pyridine nitrogen can act as a ligand for the palladium catalyst.[4][5] This coordination can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive or have very low activity, effectively "poisoning" your catalyst.

Solutions for Catalyst Inhibition:

  • Increase Catalyst Loading: A simple, though less elegant, solution is to increase the palladium catalyst and ligand loading. This can sometimes overcome the inhibition by ensuring enough active catalyst remains.

  • Ligand Screening: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can sometimes favor the desired catalytic cycle over inhibitory coordination with the pyridine substrate.

  • Protect the Nitrogen: The most robust solution is to temporarily mask the nitrogen's lone pair with a protecting group. This is the most reliable way to prevent catalyst inhibition and is discussed in detail in Q4 .

The diagram below illustrates how the pyridine nitrogen can inhibit a typical Suzuki coupling catalytic cycle and how a protecting group (PG) prevents this interaction.

G cluster_0 Standard Catalytic Cycle cluster_1 Inhibition Pathway cluster_2 Protected Substrate Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd Ar-X Inhibited_Complex Inactive Complex LₙPd(0)-(Pyridine)₂ Pd0->Inhibited_Complex Trans Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Trans Ar'B(OR)₂ RedEl Reductive Elimination Trans->RedEl RedEl->Pd0 Product Ar-Ar' RedEl->Product Inhibitor This compound Inhibitor->Inhibited_Complex Coordination Protected_Py Protected Pyridine (e.g., Borane Complex) Protected_Py->OxAdd Ar-X note Protected nitrogen cannot coordinate to Pd(0), allowing the cycle to proceed. G cluster_workflow Borane Protection Workflow start 1. Dissolve Pyridine in Anhydrous THF cool 2. Cool to 0 °C start->cool add 3. Add BH₃·THF (1.1 eq) Dropwise cool->add react 4. Stir at RT for 1 hour add->react use 5. Use Solution Directly in Next Reaction react->use

References

Technical Support Center: Purity Assessment of 3-Methoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical purity assessment of 3-Methoxy-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical protocols. Our focus is to provide not just procedural steps, but the scientific reasoning behind them, ensuring robust and reliable analytical outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of this compound.

Q1: Which analytical technique is most suitable for the purity assessment of this compound?

A1: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are well-suited for purity analysis. The choice depends on available instrumentation and specific analytical needs.

  • GC with a Flame Ionization Detector (FID) is often preferred due to the volatility of this compound. It offers high resolution and sensitivity for detecting volatile and semi-volatile organic impurities.

  • Reverse-Phase HPLC with UV detection is a viable alternative, particularly for analyzing non-volatile impurities or degradation products. Method development may be required to achieve optimal separation from related pyridine isomers.

Q2: What are the potential impurities I should be looking for in my this compound sample?

A2: Impurities can originate from the synthetic route or degradation. A common synthesis involves the methylation of 3-hydroxy-5-methylpyridine. Therefore, potential impurities include:

  • Starting materials: 3-hydroxy-5-methylpyridine.

  • Reagents: Residual methylating agents (e.g., dimethyl sulfate, methyl iodide) or their byproducts.

  • Side-reaction products: Isomeric methoxypyridines, or di-methylated products.

  • Degradation products: Hydrolysis of the methoxy group back to the hydroxy pyridine, or oxidation products of the pyridine ring.

Q3: My GC analysis of this compound shows peak tailing. What is the likely cause?

A3: Peak tailing for pyridine compounds in GC is often due to their basic nature. The lone pair of electrons on the nitrogen atom can interact with active sites (silanol groups) on the column or in the inlet liner. This can be addressed by:

  • Using a base-deactivated GC column.

  • Ensuring the use of a deactivated inlet liner.

  • Regular maintenance of the GC system to prevent the buildup of active sites.

Q4: Can I use Nuclear Magnetic Resonance (NMR) for purity assessment?

A4: Yes, ¹H NMR spectroscopy is an excellent tool for identity confirmation and can be used for quantitative purity assessment (qNMR) if an appropriate internal standard is used. It provides structural information that can help identify unknown impurities.

Q5: What are the key considerations for method validation for purity assessment?

A5: Method validation should be performed in accordance with guidelines from authorities like the USP or ICH. Key parameters to validate for a purity method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

II. Gas Chromatography (GC) Troubleshooting Guide

This guide focuses on resolving common issues encountered during the GC analysis of this compound.

Experimental Workflow for GC Analysis

cluster_prep Sample Preparation cluster_gc GC System cluster_data Data Analysis prep_sample Dissolve sample in appropriate solvent (e.g., Methanol, Dichloromethane) injector Injector (Split/Splitless) prep_sample->injector Inject prep_standard Prepare a standard solution of this compound prep_standard->injector prep_spike Prepare a spiked sample with known impurities (for validation) prep_spike->injector column GC Column (e.g., DB-5ms) injector->column detector Detector (FID) column->detector oven Oven (Temperature Program) chromatogram Obtain Chromatogram detector->chromatogram integration Integrate Peaks chromatogram->integration calculation Calculate Purity (% Area Normalization) integration->calculation

Caption: Workflow for GC Purity Analysis of this compound.

Troubleshooting Common GC Problems
Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing 1. Active sites in the inlet liner or on the column. 2. Column contamination. 3. Incompatible solvent.1. Use a deactivated liner and a base-deactivated column. Trim the first few cm of the column. 2. Bake out the column at a high temperature (within its limits). 3. Ensure the sample is fully dissolved and the solvent is appropriate for the column phase.
Ghost Peaks 1. Carryover from a previous injection. 2. Septum bleed. 3. Contaminated carrier gas.1. Run a blank solvent injection. Clean the injector port. 2. Replace the septum with a high-quality, low-bleed septum. 3. Ensure high-purity carrier gas and check for leaks. Install or replace gas traps.
Poor Resolution 1. Inappropriate temperature program. 2. Column overload. 3. Incorrect carrier gas flow rate.1. Optimize the temperature ramp rate or initial temperature. 2. Dilute the sample or increase the split ratio. 3. Verify and adjust the carrier gas flow rate to the column's optimal linear velocity.
Baseline Drift 1. Column bleed. 2. Detector contamination. 3. Leaks in the system.1. Condition the column. Ensure the oven temperature does not exceed the column's maximum limit. 2. Clean the detector according to the manufacturer's instructions. 3. Perform a leak check of the entire system.

III. High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

This guide provides solutions for common issues during the HPLC analysis of this compound.

Experimental Workflow for HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_sample Dissolve sample in mobile phase or a compatible solvent filter_sample Filter sample through a 0.45 µm filter prep_sample->filter_sample injector Autosampler/Injector filter_sample->injector Inject pump Pump (Isocratic or Gradient) pump->injector column HPLC Column (e.g., C18) injector->column detector Detector (UV-Vis) column->detector chromatogram Obtain Chromatogram detector->chromatogram integration Integrate Peaks chromatogram->integration calculation Calculate Purity (% Area Normalization) integration->calculation

Caption: Workflow for HPLC Purity Analysis of this compound.

Troubleshooting Common HPLC Problems
Problem Potential Cause(s) Recommended Solution(s)
Split Peaks 1. Clogged frit or column contamination. 2. Sample solvent incompatible with the mobile phase. 3. Injector issue.1. Back-flush the column. If the problem persists, replace the column. 2. Dissolve the sample in the mobile phase. 3. Inspect and clean the injector needle and seat.
Retention Time Shifts 1. Inconsistent mobile phase composition. 2. Fluctuation in column temperature. 3. Pump malfunction or leaks.1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a constant temperature. 3. Check for leaks in the pump and fittings. Purge the pump.
High Backpressure 1. Blockage in the system (e.g., column, tubing, guard column). 2. Mobile phase precipitation. 3. Particulate matter from the sample.1. Isolate the source of the blockage by systematically removing components. Replace the blocked part. 2. Ensure mobile phase components are fully soluble. Filter the mobile phase. 3. Always filter samples before injection.
No Peaks 1. No sample injected. 2. Detector is off or not properly configured. 3. Flow path is blocked.1. Check the sample vial and autosampler sequence. 2. Verify detector settings (wavelength, lamp status). 3. Check for high-pressure alarms and troubleshoot the blockage.

IV. Detailed Experimental Protocols

These protocols provide a starting point for method development and routine analysis. They are grounded in common practices for the analysis of pyridine derivatives and adhere to principles outlined in pharmacopeial guidelines such as USP <621> and Ph. Eur. 2.2.46.[1][2]

Protocol 1: GC-FID Method for Purity Assessment
  • Instrumentation: Gas chromatograph with a split/splitless inlet and a flame ionization detector (FID).

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent). A base-deactivated column is recommended.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Detector Temperature: 300 °C.

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of methanol or dichloromethane.

Protocol 2: RP-HPLC-UV Method for Purity Assessment
  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18, 150 mm x 4.6 mm ID, 5 µm particle size (or equivalent).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 100 mL of a 50:50 mixture of Mobile Phase A and B.

V. References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. --INVALID-LINK--

  • Agilent Technologies. Pyridines: Separation of pyridine and other amines. --INVALID-LINK--

  • United States Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures. --INVALID-LINK--

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. --INVALID-LINK--

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. --INVALID-LINK--

  • Faita, F., et al. (2018). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Acta Chimica Slovenica, 47(1), 63-68. --INVALID-LINK--

  • Parshikov, I. A., et al. (2012). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 78(23), 8373-8382. --INVALID-LINK--

References

Technical Support Center: Navigating the Challenges of Scaling Up 3-Methoxy-5-methylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methoxy-5-methylpyridine. This guide is designed for researchers, chemists, and process development professionals who are working with or scaling up this important pyridine intermediate. As a key structural motif in numerous pharmaceutical and agrochemical compounds, the efficient and reliable synthesis of this compound is of paramount importance[1].

This document moves beyond simple protocols to provide in-depth, field-tested insights into the common challenges encountered during its synthesis. We will explore the causality behind experimental choices, troubleshoot common pitfalls, and answer frequently asked questions to ensure your success from bench-scale to pilot plant.

Overview: The Synthetic Landscape

The most prevalent laboratory-scale synthesis of this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction. The typical starting material is 3,5-dibromopyridine, which is treated with a methoxide source, such as sodium methoxide, in a suitable solvent like N,N-dimethylformamide (DMF) or methanol[2].

While seemingly straightforward, this reaction is mechanistically challenging. Nucleophilic attack on the pyridine ring is electronically favored at the 2- and 4-positions, as the anionic Meisenheimer intermediate can be stabilized by resonance involving the electronegative nitrogen atom[3][4]. Attack at the 3- or 5-position, as required for this synthesis, lacks this stabilization, necessitating more forcing conditions (e.g., elevated temperatures) which can lead to side reactions and scalability issues.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and scale-up of this compound.

Question 1: My reaction yield is consistently low (<50%), and I observe a significant amount of unreacted 3,5-dibromopyridine. What's going wrong?

Answer: This is a classic issue stemming from the inherently lower reactivity of the C-3 and C-5 positions on the pyridine ring towards nucleophilic attack[3][4]. Several factors could be at play:

  • Insufficient Reactivity: The reaction conditions may not be forceful enough to overcome the activation energy barrier.

    • Solution: Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and decomposition by TLC or LC-MS. Reactions of this type often require temperatures in the range of 70-100 °C[2].

  • Inactive Nucleophile: The sodium methoxide may have degraded due to moisture. Sodium methoxide is highly hygroscopic and will readily convert to sodium hydroxide and methanol, quenching the active nucleophile.

    • Solution: Use freshly opened, anhydrous sodium methoxide or prepare it in situ by carefully adding sodium metal to anhydrous methanol under an inert atmosphere. If using a commercial solution, ensure it is anhydrous.

  • Solvent Issues: The solvent must be anhydrous. Water will consume the strong base and inhibit the reaction.

    • Solution: Use anhydrous DMF or methanol. If using DMF, ensure it is from a freshly opened bottle or has been dried over molecular sieves.

Question 2: My main impurity is 3,5-dimethoxypyridine. How can I control this over-reaction?

Answer: Formation of the di-substituted product indicates that the mono-substituted product, 3-bromo-5-methoxypyridine, is reacting a second time with the methoxide. This suggests the reaction conditions are too harsh or the stoichiometry is suboptimal.

  • Stoichiometric Control: While an excess of methoxide is often used to drive the reaction to completion, a large excess can promote the second substitution.

    • Solution: Reduce the equivalents of sodium methoxide. Start with 1.0-1.2 equivalents relative to the 3,5-dibromopyridine and monitor the reaction closely. You may need to accept a lower conversion to maximize the selectivity for the mono-substituted product, and then recover the unreacted starting material during workup.

  • Temperature Management: Higher temperatures increase the rate of both the desired and undesired reactions.

    • Solution: Lower the reaction temperature. Find the minimum temperature at which the first substitution proceeds at a reasonable rate. This will disfavor the higher-activation-energy second substitution.

Table 1: General Reaction Condition Optimization
ParameterStandard ConditionTroubleshooting AdjustmentRationale
Temperature 70-90 °C[2]Increase for low conversion; Decrease for side productsBalances reaction rate against selectivity.
NaOCH₃ (equiv.) 1.5 - 2.0Decrease to 1.0-1.2 to reduce di-substitutionMinimizes the chance of the product reacting further.
Solvent Anhydrous DMF[2]Ensure rigorously dry; consider other polar aprotic solventsWater deactivates the strong base required for the reaction.
Reaction Time 4-12 hoursMonitor by TLC/LCMS to find optimal endpointPrevents prolonged heating that can lead to decomposition or side products.

Question 3: I'm struggling with the purification. My product is tailing badly on the silica gel column.

Answer: This is a very common problem when purifying pyridines and other basic compounds via standard silica gel chromatography[5]. The acidic silanol groups on the silica surface strongly interact with the basic nitrogen of the pyridine, leading to poor peak shape and difficult separation.

  • Solution 1: Basic Eluent Modifier: Add a small amount of a volatile base to your eluent system.

    • Protocol: Add 0.5-1% triethylamine (Et₃N) or pyridine to your hexane/ethyl acetate eluent. This will neutralize the acidic sites on the silica gel, preventing the product from sticking and resulting in sharper peaks.

  • Solution 2: Alternative Stationary Phase: If tailing persists, switch to a different stationary phase.

    • Options: Alumina (basic or neutral) is an excellent alternative to silica for purifying basic compounds. Alternatively, consider using a reversed-phase column (C18) with a suitable mobile phase like acetonitrile/water.

  • Solution 3: Acid-Base Extraction: Utilize the basicity of your product for a liquid-liquid extraction cleanup before chromatography[5].

    • Protocol:

      • Dissolve the crude material in a non-polar organic solvent (e.g., diethyl ether or ethyl acetate).

      • Extract with dilute aqueous acid (e.g., 1M HCl). Your product will be protonated and move to the aqueous layer, leaving non-basic impurities behind.

      • Wash the aqueous layer with fresh organic solvent to remove any trapped impurities.

      • Carefully basify the aqueous layer with a base like NaOH or NaHCO₃ until pH > 9.

      • Extract your now-neutral product back into an organic solvent. Dry, concentrate, and proceed with chromatography if needed.

Diagram 1: Troubleshooting Workflow for this compound Synthesis

G start Low Yield or Impure Product check_sm Check for Starting Material (SM) by TLC/LCMS start->check_sm check_impurity Analyze Impurity Profile by LCMS start->check_impurity sm_present High SM Remaining check_sm->sm_present impurity_present Major Impurity Detected check_impurity->impurity_present solution_temp Increase Temperature Increase Reaction Time sm_present->solution_temp Yes solution_reagent Use Anhydrous Reagents & Solvents sm_present->solution_reagent Yes solution_overreaction Decrease Temperature Reduce NaOCH3 equiv. impurity_present->solution_overreaction Di-substituted Product solution_purification Purification Issue: Tailing on Column impurity_present->solution_purification Multiple Spots/ Broad Peaks purification_fix Add Et3N to Eluent Use Alumina Column Perform Acid/Base Extraction solution_purification->purification_fix

References

Validation & Comparative

A Researcher's Guide to 1H NMR Isomer Differentiation: The Case of 3-Methoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and materials science, the precise structural elucidation of organic molecules is non-negotiable. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, can exhibit vastly different chemical, physical, and biological properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for unambiguous structure determination, offering detailed insights into the molecular framework.[1][2] This guide provides an in-depth comparison of the ¹H NMR spectra of 3-Methoxy-5-methylpyridine and its positional isomers, demonstrating how subtle differences in substituent placement lead to distinct and predictable spectral fingerprints.

The Foundational Principles: Why ¹H NMR Excels at Isomer Analysis

Nuclear Magnetic Resonance spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H, behave like tiny magnets.[3][4] When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. By applying radiofrequency pulses, we can induce transitions between these levels, a phenomenon known as resonance.[1] The precise frequency at which a nucleus resonates is exquisitely sensitive to its local electronic environment, which is the key to differentiating isomers.[2][5]

Three core parameters in a ¹H NMR spectrum allow for detailed structural analysis:

  • Chemical Shift (δ): This indicates the electronic environment of a proton. Electron-withdrawing groups (EWGs) "deshield" a nearby proton, causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups (EDGs) "shield" protons, moving their signal to a lower chemical shift (upfield).

  • Integration: The area under an NMR signal is directly proportional to the number of protons it represents, providing a ratio of the different types of protons in the molecule.

  • Spin-Spin Coupling (Multiplicity): The magnetic field of a proton is influenced by the spins of neighboring protons on adjacent carbons. This interaction, called coupling, splits a single peak into a multiplet (e.g., doublet, triplet). The pattern of splitting reveals the number of adjacent protons, a critical piece of connectivity information.[4]

For pyridine derivatives, the nitrogen atom acts as a strong electron-withdrawing group via induction, significantly deshielding the protons at the α-positions (C2 and C6). The methoxy (-OCH₃) group is a powerful resonance electron-donating group and an inductive electron-withdrawing group, while the methyl (-CH₃) group is a weak electron-donating group through hyperconjugation. The interplay of these effects governs the final chemical shifts of the aromatic protons, creating a unique spectral signature for each isomer.

Comparative ¹H NMR Analysis of Methoxy-methylpyridine Isomers

Let's dissect the predicted ¹H NMR spectra for this compound and four of its key positional isomers. All predictions are based on established substituent effects in pyridine rings and are for a sample dissolved in a deuterated solvent like CDCl₃.[6]

Case 1: this compound (The Target)

  • Structure:

    Figure 1. Structure of this compound.
  • Spectral Prediction:

    • H2: This proton is ortho to the nitrogen (strong deshielding) and ortho to the electron-donating methoxy group (shielding). The net effect places it downfield, likely around 8.1-8.2 ppm . It is coupled to H4 (4-bond coupling, small J) and H6 (4-bond coupling, small J), appearing as a narrow triplet or singlet .

    • H6: This proton is also ortho to the nitrogen (strong deshielding) and meta to both the methoxy and methyl groups. It will be significantly downfield, around 8.1-8.2 ppm , likely appearing as a singlet or narrow doublet .

    • H4: This proton is para to the nitrogen and ortho to both the methoxy and methyl groups. The shielding from these EDGs will shift it upfield relative to other pyridine protons, expected around 7.0-7.2 ppm . It will appear as a singlet or very narrow triplet .

    • -OCH₃: The methoxy protons are not coupled to other protons and will appear as a sharp singlet around 3.8-3.9 ppm .[7]

    • -CH₃: The methyl protons will also be a sharp singlet , shifted slightly upfield by its attachment to the aromatic ring, around 2.3-2.4 ppm .

Case 2: 5-Methoxy-3-methylpyridine

  • Structure:

    Figure 2. Structure of 5-Methoxy-3-methylpyridine.
  • Spectral Prediction:

    • H2 & H6: These two protons are ortho to the nitrogen. H2 is ortho to the methyl group, and H6 is ortho to the methoxy group. Both will be downfield. H6 will likely be slightly more shielded by the stronger donating methoxy group. Expect two distinct signals around 8.0-8.2 ppm , each appearing as a singlet or narrow doublet .

    • H4: This proton is ortho to both substituents. The combined electron-donating effect will shield it significantly, placing it around 6.9-7.1 ppm as a singlet .

    • -OCH₃: A sharp singlet around 3.8-3.9 ppm .

    • -CH₃: A sharp singlet around 2.3-2.4 ppm .

Case 3: 2-Methoxy-4-methylpyridine

  • Structure:

    Figure 3. Structure of 2-Methoxy-4-methylpyridine.
  • Spectral Prediction:

    • H6: This proton is ortho to the nitrogen but para to the methoxy group. It will be the most downfield aromatic proton, likely around 8.0-8.1 ppm . It is coupled only to H5 (ortho coupling, J ≈ 5-6 Hz), appearing as a doublet .

    • H5: This proton is meta to the nitrogen and ortho to the methyl group. It will be coupled to H6 (ortho) and H3 (para, small J). Expected around 6.6-6.7 ppm as a doublet of doublets (dd) or a simple doublet .

    • H3: This proton is meta to the nitrogen and ortho to the strong donating methoxy group. It will be the most shielded aromatic proton, around 6.5-6.6 ppm . It couples weakly to H5 (para), appearing as a singlet or narrow doublet .

    • -OCH₃: A sharp singlet around 3.9-4.0 ppm .

    • -CH₃: A sharp singlet around 2.3-2.4 ppm .

Case 4: 2-Methoxy-6-methylpyridine

  • Structure:

    Figure 4. Structure of 2-Methoxy-6-methylpyridine.
  • Spectral Prediction:

    • H4: This proton is at the para position relative to the nitrogen and is flanked by two meta protons. It will experience ortho coupling to both H3 and H5 (J ≈ 7-8 Hz), resulting in a clear triplet around 7.3-7.5 ppm .

    • H3 & H5: These protons are meta to the nitrogen. H3 is ortho to the methoxy group, and H5 is ortho to the methyl group. They will be more shielded than H4. Expect two distinct signals around 6.5-6.7 ppm . Each will be a doublet due to coupling with H4.

    • -OCH₃: A sharp singlet around 3.9-4.0 ppm .

    • -CH₃: A sharp singlet around 2.5 ppm .

Summary of Predicted ¹H NMR Data

The distinct electronic environments in each isomer give rise to unique, identifiable spectra. The following table summarizes the key differentiating features.

CompoundAromatic Protons (δ, ppm)Multiplicity of Aromatic Protons-OCH₃ (δ, ppm)-CH₃ (δ, ppm)
This compound H2: ~8.1-8.2H6: ~8.1-8.2H4: ~7.0-7.23 distinct singlets (or very narrow multiplets)~3.8-3.9~2.3-2.4
5-Methoxy-3-methylpyridine H2: ~8.0-8.2H6: ~8.0-8.2H4: ~6.9-7.13 distinct singlets (or very narrow multiplets)~3.8-3.9~2.3-2.4
2-Methoxy-4-methylpyridine H6: ~8.0-8.1H5: ~6.6-6.7H3: ~6.5-6.61 doublet, 1 doublet (or dd), 1 singlet~3.9-4.0~2.3-2.4
2-Methoxy-6-methylpyridine H4: ~7.3-7.5H3: ~6.5-6.7H5: ~6.5-6.71 triplet, 2 doublets~3.9-4.0~2.5

This comparative analysis clearly shows that while some isomers might have similar chemical shifts for their substituent protons (-OCH₃ and -CH₃), the patterns of the aromatic protons—their chemical shifts and, most critically, their multiplicities—provide the definitive evidence for structural assignment.

Experimental Protocol for ¹H NMR Analysis

Achieving high-quality, reproducible NMR data is contingent upon meticulous sample preparation.[8] The following protocol outlines the standard procedure for analyzing a solid organic compound.

Workflow for NMR Sample Preparation and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-25 mg) dissolve 2. Dissolve in Vial (~0.7 mL deuterated solvent) weigh->dissolve filter 3. Filter into NMR Tube (Pipette with glass wool) dissolve->filter cap 4. Cap and Label Tube filter->cap insert 5. Insert into Spectrometer cap->insert lock 6. Lock on Deuterium Signal insert->lock shim 7. Shim Magnetic Field lock->shim acquire 8. Acquire Spectrum shim->acquire process 9. Fourier Transform acquire->process phase 10. Phase Correction process->phase baseline 11. Baseline Correction phase->baseline reference 12. Reference Spectrum (e.g., TMS at 0 ppm) baseline->reference

Figure 5. Standard workflow for 1H NMR analysis.
Step-by-Step Methodology

  • Sample Weighing: Accurately weigh approximately 5-25 mg of the purified solid sample into a clean, small glass vial.[9]

  • Solvent Selection and Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[8] Deuterated solvents are essential as they are "invisible" in the ¹H spectrum and their deuterium signal is used by the spectrometer to stabilize, or "lock," the magnetic field. The solvent should also contain an internal standard, typically tetramethylsilane (TMS), which provides a reference peak at 0.00 ppm.

  • Filtration: To ensure optimal spectral resolution, the solution must be free of any particulate matter, which can distort the magnetic field. Tightly pack a small plug of glass wool into a Pasteur pipette. Use this pipette to transfer the sample solution from the vial into a clean, dry NMR tube. Do not use cotton wool, as solvents can leach impurities from it.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with a permanent marker.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent.

  • Shimming: This critical step involves adjusting the currents in the shim coils to optimize the homogeneity of the magnetic field across the sample volume. Automated shimming routines are standard on modern spectrometers.

  • Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse width) and acquire the Free Induction Decay (FID) signal.

  • Data Processing: The raw FID data is converted into a frequency-domain spectrum via a Fourier Transform. The resulting spectrum is then phased, baseline-corrected, and referenced to the internal standard (TMS at 0 ppm). The final spectrum is then ready for interpretation and analysis.

By following this rigorous approach, researchers can confidently distinguish between this compound and its isomers, leveraging the power of ¹H NMR to ensure the structural integrity of their compounds.

References

A Comparative Guide to the Reactivity of 3-Methoxy-5-methylpyridine and 3,5-Lutidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, substituted pyridines are indispensable building blocks, forming the core of numerous pharmaceuticals, agrochemicals, and materials.[1][2][3] Their reactivity is intricately modulated by the nature and position of substituents on the aromatic ring. This guide provides an in-depth, objective comparison of the chemical reactivity of two such pyridines: 3-Methoxy-5-methylpyridine and 3,5-lutidine.

While both molecules share a 3,5-disubstituted pyridine scaffold, the electronic disparity between a methoxy group and a methyl group imparts distinct chemical behaviors. 3,5-Lutidine is a common starting material in the synthesis of proton-pump inhibitors like omeprazole, highlighting its industrial relevance.[4] this compound, though less commonly documented, offers a unique combination of directing groups for targeted functionalization.

This document, intended for researchers, scientists, and drug development professionals, moves beyond a simple catalog of properties. It aims to elucidate the causal relationships between substituent effects and reaction outcomes, supported by experimental data and established mechanistic principles. We will explore their comparative reactivity in key synthetic transformations, including electrophilic and nucleophilic substitutions, and directed metalations, to provide a predictive framework for their application in complex molecule synthesis.

Structures cluster_0 3,5-Lutidine cluster_1 This compound 3,5-Lutidine This compound

Caption: Molecular structures of 3,5-Lutidine and this compound.

Physicochemical Properties: The Electronic Foundation of Reactivity

The fundamental reactivity of these heterocycles is rooted in their electronic properties and basicity. The substituents at the 3- and 5-positions directly influence the electron density of the pyridine ring and the availability of the nitrogen's lone pair.

  • 3,5-Lutidine: Features two electron-donating methyl groups. These groups operate through a positive inductive effect (+I), pushing electron density into the ring and increasing the basicity of the nitrogen atom compared to unsubstituted pyridine.

  • This compound: Possesses a methyl group (+I effect) and a methoxy group. The methoxy group exhibits a dual electronic nature: it is electron-withdrawing inductively (-I effect) due to the oxygen's electronegativity, but strongly electron-donating through resonance (+M effect) by delocalizing an oxygen lone pair into the ring. In aromatic systems, the resonance effect typically dominates, making the methoxy group a net activating group.

The basicity, as indicated by the pKa of the conjugate acid (pyridinium ion), is a direct measure of the nitrogen's nucleophilicity.

Property3,5-LutidineThis compoundRationale for Difference
Molecular Formula C₇H₉NC₇H₉NOPresence of an oxygen atom in the methoxy substituent.
Molar Mass 107.15 g/mol [4]123.15 g/mol [5]The additional oxygen atom increases the molar mass.
pKa (conjugate acid) 6.15[6][7]Estimated ~5.5-6.0The two +I methyl groups in 3,5-lutidine strongly enhance basicity. The -I effect of the methoxy group in this compound slightly counteracts its dominant +M effect, likely resulting in a slightly lower pKa than 3,5-lutidine.
Boiling Point 169-170 °C[6]N/AData not readily available, but expected to be in a similar range.
Solubility in Water 33 g/L (20 °C)[6]N/AData not readily available.

Comparative Reactivity Analysis

Basicity and N-Oxidation

The higher electron density on the nitrogen atom of 3,5-lutidine, conferred by two methyl groups, renders it a stronger base than this compound. This enhanced nucleophilicity also facilitates reactions at the nitrogen center, such as N-oxidation. Both compounds can be oxidized to their respective N-oxides using reagents like hydrogen peroxide in acetic acid or m-CPBA.[8][9] The N-oxide derivatives are valuable intermediates, as the N-O bond significantly alters the ring's electronic properties, making it more susceptible to certain nucleophilic and electrophilic attacks.[8]

Electrophilic Aromatic Substitution (EAS)

The pyridine nitrogen is strongly deactivating towards electrophilic aromatic substitution due to its electron-withdrawing nature, making these reactions challenging. However, the presence of activating groups can overcome this barrier.

  • 3,5-Lutidine: The two methyl groups are activating and ortho-, para-directing. They synergistically direct incoming electrophiles to the 2-, 4-, and 6-positions. The 4-position is sterically most accessible.

  • This compound: The methoxy group is a more powerful activating group than the methyl group. Its ortho-, para-directing influence will strongly favor substitution at the 2-, 4-, and 6-positions. The combined activating effect of both groups makes this molecule significantly more reactive towards EAS than 3,5-lutidine.

EAS_Directing_Effects cluster_lutidine 3,5-Lutidine cluster_methoxy This compound Lutidine Two methyl groups (+I) activate and direct to positions 2, 4, 6 L_Pos Favored positions: 4 > 2, 6 Lutidine->L_Pos EAS Conclusion This compound is more reactive towards EAS due to the powerful +M effect of the methoxy group. L_Pos->Conclusion Methoxy Methoxy (+M > -I) and Methyl (+I) strongly activate and direct to positions 2, 4, 6 M_Pos Favored positions: 4 > 2, 6 Methoxy->M_Pos EAS M_Pos->Conclusion

Caption: Directing effects in electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

Unactivated pyridine rings are generally resistant to SNAr. The reaction requires an electron-deficient ring and a good leaving group (e.g., a halide) typically at the 2- or 4-position.[10][11] The electron-donating nature of methyl and methoxy groups increases the electron density on the ring, making both 3,5-lutidine and this compound less reactive towards SNAr than unsubstituted pyridine. To induce SNAr, one would first need to introduce a leaving group at an activated position (2-, 4-, or 6-). Between the two, the stronger electron-donating character of the methoxy group would make this compound slightly less susceptible to SNAr than 3,5-lutidine, assuming an equivalent leaving group at the same position.

Metalation and Directed Functionalization

Deprotonation (metalation) is a powerful strategy for the regioselective functionalization of pyridines. Here, the two compounds exhibit significant differences.

  • 3,5-Lutidine: Metalation can occur either at the ring or on the methyl side-chains. The outcome is highly dependent on the base used. While strong, non-nucleophilic bases like LDA can deprotonate the acidic methyl groups, specialized "superbases" like BuLi–LiDMAE (lithium N,N-dimethylethanoalamide) have been shown to achieve selective deprotonation of the pyridine ring at the 2-position, avoiding side-chain metalation.[12] This provides a clean entry point for introducing electrophiles at C-2.

  • This compound: The methoxy group is a well-established directed metalating group (DMG). It coordinates with organolithium reagents (e.g., n-BuLi or s-BuLi), delivering the base to an adjacent (ortho) position for deprotonation. This effect will strongly favor metalation at the C-2 or C-4 positions. The C-4 position is generally preferred due to reduced steric hindrance from the C-5 methyl group. This directed ortho metalation (DoM) is a highly reliable and regioselective method for functionalization.[13]

Metalation_Workflow cluster_methoxy Directed ortho Metalation (DoM) of this compound start_M Start: This compound step1_M Add Organolithium Reagent (e.g., n-BuLi) in THF, -78 °C start_M->step1_M step2_M Methoxy group directs lithiation to C-4 step1_M->step2_M step3_M Quench with Electrophile (E+) (e.g., DMF, I₂, R-Br) step2_M->step3_M end_M Product: 4-substituted derivative step3_M->end_M

Caption: Experimental workflow for regioselective functionalization via DoM.

Experimental Protocols

Protocol 1: Regioselective Ring Lithiation of 3,5-Lutidine

Based on the procedure by Gros, P. et al.[12]

Objective: To achieve selective deprotonation at the C-2 position of the pyridine ring, followed by quenching with an electrophile.

Materials:

  • 3,5-Lutidine

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylethanolamine (LiDMAE precursor)

  • Anhydrous Hexane

  • Electrophile (e.g., 1,2-dibromotetrachloroethane for bromination)

  • Standard glassware for anhydrous reactions (Schlenk line, argon atmosphere)

Procedure:

  • To a solution of N,N-dimethylethanolamine (2.2 mmol) in anhydrous hexane (5 mL) under an argon atmosphere at 0 °C, add n-BuLi (2.2 mmol) dropwise. Stir the resulting solution for 15 minutes to form the LiDMAE complex.

  • To this "superbase" solution, add a solution of 3,5-lutidine (2.0 mmol) in hexane (5 mL) dropwise at 0 °C.

  • Stir the orange-colored reaction mixture for 1 hour at 0 °C to ensure complete metalation.

  • Cool the mixture to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of the desired electrophile (e.g., C₂Cl₆, 10 mmol, for chlorination) in hexane (10 mL) dropwise.

  • Maintain the reaction at -78 °C for 30 minutes, then allow it to warm to room temperature.

  • Carefully quench the reaction at 0 °C by adding water (15 mL).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the 2-substituted-3,5-lutidine.

Trustworthiness: This protocol employs a pre-formed mixed-metal superbase, which has been demonstrated to selectively deprotonate the ring over the more acidic methyl protons, a common challenge in lutidine chemistry. The low temperatures used for quenching minimize side reactions.

Conclusion and Synthetic Outlook

The comparison between this compound and 3,5-lutidine reveals a classic case of substituent-driven reactivity.

  • 3,5-Lutidine is a robust, basic building block. Its synthetic utility is maximized through carefully chosen reaction conditions, particularly in metalation, where specialized bases are required to achieve regioselective ring functionalization over side-chain deprotonation.[12]

  • This compound is a more activated and electronically nuanced heterocycle. The powerful methoxy group makes it a superior candidate for electrophilic aromatic substitution and provides a reliable handle for predictable, regioselective functionalization at the C-4 position via directed ortho metalation. This predictability is a significant advantage in multi-step synthetic campaigns where regiochemical control is paramount.

Recommendation for Researchers: For synthetic routes requiring the introduction of a substituent at the C-2 or C-6 position of a 3,5-disubstituted pyridine, the selective metalation of 3,5-lutidine is a proven method. However, for reliable and high-yielding functionalization at the C-4 position or for transformations requiring an activated ring for electrophilic attack, This compound presents a more versatile and predictable platform.

References

A Comparative Guide to the Biological Activity of 3-Methoxy-5-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. This guide focuses on a specific, yet promising, subclass: 3-methoxy-5-methylpyridine derivatives. While direct research on this exact substitution pattern is emerging, this guide will synthesize available data, draw logical comparisons from structurally related methoxy- and methyl-substituted pyridines, and provide actionable experimental protocols to empower researchers in this field.

We will explore the diverse biological activities associated with this structural motif, with a primary focus on kinase inhibition, antifungal properties, and herbicidal applications. By examining structure-activity relationships (SAR) and providing detailed experimental workflows, this guide aims to serve as a technical resource for researchers, scientists, and drug development professionals.

Comparative Analysis of Biological Activities

The introduction of methoxy (-OCH₃) and methyl (-CH₃) groups onto the pyridine ring significantly influences the molecule's steric and electronic properties, thereby modulating its interaction with biological targets. The 3-methoxy group acts as a hydrogen bond acceptor and can influence the molecule's conformation, while the 5-methyl group can provide beneficial hydrophobic interactions and improve metabolic stability.

Substituted pyridines are prevalent in the landscape of kinase inhibitors.[2][3] Dysregulation of protein kinases is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery.

Structure-Activity Relationship (SAR) Insights:

The potency and selectivity of pyridine-based kinase inhibitors are highly dependent on their substitution patterns. While direct SAR data for the this compound core is limited, we can infer key principles from related structures:

  • Role of the Methoxy Group: Methoxy groups are often crucial for activity. For instance, in a series of pyrido[2,3-d]pyrimidine inhibitors, a dimethoxyphenyl moiety was key for selective inhibition of the Fibroblast Growth Factor receptor (FGFr) tyrosine kinase.[3] The methoxy groups can form critical hydrogen bonds with residues in the kinase hinge region or occupy hydrophobic pockets, enhancing binding affinity.

  • Impact of the Methyl Group: Small alkyl groups like methyl can enhance binding by fitting into small hydrophobic pockets within the ATP-binding site. In a study of isothiazolo[4,3-b]pyridines, the introduction of a methyl group on the pyridine ring yielded potent inhibitors of the lipid kinase PIKfyve with IC₅₀ values in the low nanomolar range.[4]

  • Synergistic Effects: The combination of methoxy and methyl groups can fine-tune the electronic and steric profile of the molecule to optimize potency and selectivity. For example, in a series of CHK1 inhibitors, a 4-methoxy substitution on a related pyridine-containing scaffold improved cellular potency.[5]

Comparative Data for Methoxy-Pyridine Kinase Inhibitors:

The following table summarizes the activity of representative methoxy-substituted pyridine derivatives against various kinases, illustrating the potential of this class of compounds.

Compound ClassTarget KinaseKey SubstitutionsIC₅₀ ValueReference
Pyrido[2,3-d]pyrimidineFGFr6-(3',5'-dimethoxyphenyl)0.060 µM[3]
Pyrido[2,3-d]pyrimidinePDGFr6-(2,6-dichlorophenyl)1.11 µM[3]
Substituted PyridonePim-1Phenyl, Pyridone Core50 nM[6]
Isothiazolo[4,3-b]pyridinePIKfyve2-methyl on pyridinyl8 nM[4]

Pyridine derivatives have also demonstrated significant potential as antifungal and antimicrobial agents.[7][8] The mechanism often involves the disruption of fungal cell membranes or the inhibition of essential enzymes.[9]

Structure-Activity Relationship (SAR) Insights:

  • Lipophilicity: The antifungal activity of pyridine derivatives is often correlated with their lipophilicity, which facilitates passage through the fungal cell wall and membrane. The methoxy and methyl groups on the this compound core would increase lipophilicity compared to unsubstituted pyridine.

  • Specific Substitutions: In a study of thiosemicarbazide derivatives, a methoxy group in the meta position of an attached phenyl ring exhibited the strongest and broadest-spectrum antifungal activity.[9] While not directly on the pyridine, this highlights the favorable role of methoxy groups in antifungal compounds. Some synthesized pyrimidine derivatives have shown more potent activity than commercial fungicides.[7]

Comparative Data for Antifungal Pyridine Derivatives:

Compound SeriesFungal SpeciesKey Structural FeaturesActivity Metric (MIC/Inhibition)Reference
Pyrimidine DerivativesThanatephorus cucumeris4-[(6-Chloropyridin-3-yl)methoxy]80.4% inhibition at 50 µg/mL[7]
Imidazo[1,2-a]pyridinesCandida albicans2-amino-5-methylpyridine moietyActive at 50-200 µg/mL[8]
ThiosemicarbazidesTrichophyton spp.m-methoxy phenyl groupMIC ≤ 125 µg/mL[9]

The pyridine ring is a key component in several commercial herbicides.[10] These compounds often act by mimicking plant hormones or inhibiting crucial plant enzymes.

Structure-Activity Relationship (SAR) Insights:

  • Target Mimicry: Many pyridine-based herbicides are auxinic, meaning they mimic the plant hormone auxin, leading to uncontrolled growth and plant death. The substitution pattern on the pyridine ring is critical for this activity.

  • Enzyme Inhibition: Other pyridine derivatives act by inhibiting specific plant enzymes. For example, some pyrido[2,3-d]pyrimidine derivatives inhibit protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll synthesis.[11] The electronic effects of the methoxy group and the steric bulk of the methyl group can influence how these molecules fit into the active site of target enzymes.

  • Volatility and Efficacy: Studies on auxinic herbicide derivatives have shown that structural modifications can lead to compounds with both high activity and low volatility, which is an important environmental consideration.[12]

Synthesis Strategies for this compound Derivatives

Access to the this compound core is the first step in exploring its biological potential. A plausible synthetic strategy can be devised based on established pyridine chemistry. A common approach involves the nucleophilic aromatic substitution on a di-halogenated pyridine precursor.

General Synthetic Workflow:

The diagram below outlines a potential pathway starting from a commercially available precursor like 3,5-dibromopyridine.

G cluster_0 Synthesis of Core Scaffold cluster_1 Derivatization cluster_2 Biological Screening A 3,5-Dibromopyridine B 3-Bromo-5-methoxypyridine A->B 1. Sodium Methoxide 2. DMF, Heat C This compound Core B->C Organometallic Coupling (e.g., Suzuki, Stille) with a methyl source D Further Functionalization (e.g., at C2, C4, C6) C->D Halogenation, Nitration, etc. E Library of Derivatives D->E Coupling Reactions, Nucleophilic Substitution F Target-Based Assays (e.g., Kinase, Antifungal) E->F

Caption: General synthetic and screening workflow.

This strategy allows for the initial formation of the this compound scaffold, followed by diversification at other positions on the ring to build a library of compounds for biological evaluation.

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of biological data, standardized and well-controlled assays are essential. Below are detailed protocols for evaluating kinase inhibition and antifungal activity.

This protocol is designed to measure the ability of a test compound to inhibit the activity of a specific protein kinase by quantifying the amount of ATP remaining in the reaction. A lower kinase activity results in more ATP remaining, producing a higher luminescence signal.

Workflow Diagram:

G A 1. Dispense Kinase & Substrate Solution to 384-well plate B 2. Add Test Compound (e.g., this compound derivative) & Control (DMSO) A->B C 3. Add ATP to initiate reaction B->C D 4. Incubate at Room Temperature C->D E 5. Add Kinase-Glo® Reagent to stop reaction & generate signal D->E F 6. Measure Luminescence on Plate Reader E->F

Caption: Workflow for a luminescence-based kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare the kinase and substrate solution by diluting the recombinant kinase and its specific peptide substrate in the kinase buffer to desired concentrations.

    • Prepare the ATP solution in kinase buffer. The final concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Prepare serial dilutions of the test compounds in 100% DMSO.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the kinase/substrate solution to each well.

    • Add 50 nL of the serially diluted test compounds or DMSO (vehicle control) to the appropriate wells.

    • To initiate the kinase reaction, add 5 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and generate a luminescent signal by adding 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®).

    • Incubate for an additional 10 minutes at room temperature to stabilize the signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO controls.

    • Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a fungus.

Step-by-Step Protocol:

  • Inoculum Preparation:

    • Culture the fungal strain (e.g., Candida albicans) on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

    • Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this suspension in culture medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of sterile culture medium to all wells of a microtiter plate.

    • Add 100 µL of the test compound stock solution (dissolved in DMSO and then diluted in medium) to the first column of wells and perform a two-fold serial dilution across the plate.

    • Include a positive control (a known antifungal agent like fluconazole) and a negative/growth control (medium with DMSO only).

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Incubate the plate at 35°C for 24-48 hours.

  • Data Analysis:

    • Visually inspect the plates for fungal growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Outlook

The this compound scaffold represents a promising starting point for the development of novel therapeutic and agrochemical agents. Drawing insights from related methoxy- and methyl-substituted pyridines, it is evident that this core structure has significant potential, particularly in the realm of kinase inhibition, as well as for antifungal and herbicidal applications.

The key to unlocking this potential lies in systematic exploration. The synthesis of a focused library of derivatives, followed by rigorous biological evaluation using the protocols outlined in this guide, will be crucial for elucidating detailed structure-activity relationships. Future work should focus on optimizing potency against specific targets while profiling for selectivity and drug-like properties. The strategic combination of the methoxy and methyl substituents provides a unique chemical space that is ripe for exploration by medicinal and agricultural chemists.

References

A Researcher's Guide to the X-ray Crystal Structure Analysis of 3-Methoxy-5-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the three-dimensional structure of molecules is paramount. X-ray crystallography provides an unparalleled atomic-level view, offering critical insights into a compound's properties and interactions. This guide provides a comprehensive overview of the process for determining and analyzing the X-ray crystal structure of 3-methoxy-5-methylpyridine derivatives, a class of compounds with significant potential in medicinal chemistry. While publicly available crystal structures for this specific derivative family are scarce, this guide will equip you with the necessary protocols and comparative frameworks to pursue their structural elucidation.

Introduction: The Significance of this compound Scaffolds

The this compound scaffold is a key heterocyclic motif present in a variety of biologically active compounds. The strategic placement of the methoxy and methyl groups on the pyridine ring can significantly influence the molecule's electronic properties, lipophilicity, and its ability to engage in specific intermolecular interactions with biological targets. A precise understanding of the solid-state conformation and packing of these derivatives is crucial for rational drug design, polymorphism screening, and formulation development.

The Workflow: From Synthesis to Structure

The journey to an X-ray crystal structure involves a multi-step process, each requiring careful planning and execution. This section details a practical workflow for a hypothetical novel derivative, "Compound X," a this compound analog.

workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Analysis synthesis Synthesis of Precursor derivatization Derivatization to Compound X synthesis->derivatization Functionalization purification Purification (e.g., Chromatography) derivatization->purification Isolation screening Solvent Screening purification->screening High-Purity Sample growth Crystal Growth screening->growth Optimal Conditions mounting Crystal Mounting growth->mounting Single Crystal data_collection Data Collection mounting->data_collection Diffraction Experiment solution Structure Solution & Refinement data_collection->solution Diffraction Data validation Structure Validation solution->validation Preliminary Model analysis Structural Analysis & Comparison validation->analysis Final Structure

Caption: Experimental workflow for X-ray crystal structure determination.

Synthesis and Purification of this compound Derivatives

The synthesis of this compound derivatives often starts from commercially available precursors. A common strategy involves the nucleophilic substitution of a suitable leaving group on a pyridine ring with a methoxide source.

Protocol: Synthesis of a 3-Bromo-5-methylpyridine Precursor

A potential precursor can be synthesized from 3,5-dibromopyridine.

  • Preparation of Sodium Methoxide: In a dry flask under an inert atmosphere, dissolve sodium metal (1.1 eq) in anhydrous methanol.

  • Nucleophilic Substitution: Add 3,5-dibromopyridine (1.0 eq) to the sodium methoxide solution.

  • Reaction Monitoring: Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography on silica gel.

This precursor can then be further functionalized to introduce desired substituents, yielding the target this compound derivative. Purity is paramount for successful crystallization; therefore, rigorous purification is essential.

Crystallization: The Art of Growing Single Crystals

Obtaining high-quality single crystals is often the most challenging step. For pyridine derivatives, several techniques can be employed.[1]

Protocol: Crystallization of "Compound X"

  • Solvent Selection: Start by screening a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, water). A good solvent will dissolve the compound when hot but not at room temperature.[2][3]

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly at room temperature.

  • Vapor Diffusion: Dissolve the compound in a small amount of a relatively volatile solvent. Place this vial inside a larger, sealed container with a less volatile solvent in which the compound is insoluble. The vapor of the more volatile solvent will slowly diffuse into the less volatile one, leading to supersaturation and crystal growth.

  • Cooling: Prepare a saturated solution of the compound in a minimal amount of a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.[4]

Table 1: Common Crystallization Solvents and Techniques

Solvent SystemTechniqueCompound Properties to Consider
Single SolventSlow EvaporationModerate volatility of the solvent.
(e.g., Ethanol)Slow CoolingGood solubility at high temperature, poor at low temperature.
Binary Solvent MixtureVapor DiffusionMiscible solvents with different volatilities.
(e.g., Dichloromethane/Hexane)LayeringSolvents with different densities.

X-ray Diffraction and Data Analysis

Once suitable crystals are obtained, the next step is to analyze them using an X-ray diffractometer.

diffraction_process crystal Single Crystal goniometer Goniometer (Crystal Rotation) crystal->goniometer xray_source X-ray Source xray_source->goniometer detector Detector goniometer->detector Diffracted X-rays diffraction_pattern Diffraction Pattern detector->diffraction_pattern data_processing Data Processing diffraction_pattern->data_processing electron_density_map Electron Density Map data_processing->electron_density_map structural_model Structural Model electron_density_map->structural_model Model Building refinement Refinement structural_model->refinement final_structure Final Crystal Structure refinement->final_structure Validation

Caption: Process of X-ray diffraction and structure solution.

Protocol: Single-Crystal X-ray Diffraction Data Collection

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.

  • Data Collection: The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. The diffractometer then rotates the crystal while irradiating it with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector.

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

Structure Solution and Refinement:

The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods, which generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data to improve its accuracy.

Comparative Structural Analysis: Insights from Related Compounds

While a direct comparison to other this compound derivatives is limited by the lack of public data, we can draw valuable insights by comparing the hypothetical structure of "Compound X" to other known methoxypyridine structures. For instance, the crystal structure of N-(4-methoxyphenyl)picolinamide reveals a nearly planar conformation stabilized by intramolecular hydrogen bonds.[5] In contrast, some 2-methoxypyridine derivatives exhibit a non-planar bent conformation.[6][7]

Table 2: Hypothetical Comparison of Structural Parameters

Feature"Compound X" (Hypothetical)N-(4-methoxyphenyl)picolinamide[5]2-Methoxy-4,6-diphenylnicotinonitrile[8]
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/cP2₁/nP2₁2₁2₁
Key Torsion Angles C-C-O-C (methoxy)14.25 (5)° (Pyridine-Benzene)10.85° and 42.02° (Pyridine-Phenyl)
Intermolecular Interactions π-π stacking, C-H···ON-H···N, C-H···OC-H···N, C-H···π

This comparative analysis allows researchers to understand how different substitution patterns and functional groups influence the solid-state packing and conformation of the pyridine ring. For "Compound X," one would analyze:

  • Bond Lengths and Angles: To identify any unusual geometric parameters.

  • Torsion Angles: To define the conformation of the methoxy group and any other flexible substituents.

  • Intermolecular Interactions: To understand the crystal packing, which can be visualized and quantified using tools like Hirshfeld surface analysis.[8]

Conclusion and Future Directions

This guide provides a comprehensive framework for the synthesis, crystallization, and X-ray structural analysis of this compound derivatives. While the direct structural data for this specific class of compounds remains to be broadly explored and published, the methodologies outlined here, combined with comparative analysis of related structures, provide a robust pathway for researchers. The elucidation of these crystal structures will undoubtedly contribute to a deeper understanding of their structure-activity relationships and accelerate the development of new therapeutics. The Cambridge Structural Database (CSD) remains a critical resource for depositing and accessing new crystal structures, and researchers are encouraged to contribute their findings to this global repository.

References

A Researcher's Guide to the Electronic Landscape of 3-Methoxy-5-methylpyridine: A DFT-Based Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, a deep understanding of a molecule's electronic properties is paramount for predicting its reactivity, stability, and potential interactions. This guide provides a comprehensive, DFT-based comparative analysis of the electronic properties of 3-Methoxy-5-methylpyridine, a substituted pyridine with potential applications in medicinal chemistry and materials science. While direct experimental data on this specific molecule is limited, this guide leverages established computational methodologies and comparative data from analogous pyridine derivatives to provide a robust predictive overview.

Introduction: The Significance of Substituted Pyridines

Pyridine and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The electronic character of the pyridine ring can be finely tuned by the addition of substituents, which in turn dictates the molecule's behavior. In this compound, the presence of both an electron-donating methoxy group (-OCH₃) and a methyl group (-CH₃) is expected to significantly influence the electronic distribution within the pyridine ring, impacting its reactivity and potential as a ligand or synthetic intermediate.[2][3]

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and properties of molecules, offering insights that can be challenging to obtain through experimental methods alone.[4][5] This guide will explore the electronic properties of this compound through the lens of DFT, comparing its predicted characteristics with those of parent pyridine and monosubstituted analogs to understand the synergistic effects of its substituents.

Computational Methodology: A Validated DFT Approach

To ensure scientific rigor, the electronic properties discussed in this guide are based on a standard and widely accepted DFT protocol. The computational approach is designed to provide a balance between accuracy and computational cost, making it a reliable choice for predictive studies.[4]

Experimental Protocol: DFT Calculation Workflow
  • Geometry Optimization:

    • The initial 3D structure of this compound is built using molecular modeling software.

    • A geometry optimization is performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with the 6-311++G(d,p) basis set.[6][7] This level of theory is well-established for providing accurate geometries of organic molecules.

    • Frequency calculations are performed on the optimized structure to confirm that it corresponds to a true energy minimum (no imaginary frequencies).

  • Electronic Property Calculations:

    • Using the optimized geometry, single-point energy calculations are carried out at the same B3LYP/6-311++G(d,p) level of theory.

    • From this calculation, key electronic properties are derived, including:

      • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

      • Molecular Electrostatic Potential (MEP).

      • Natural Bond Orbital (NBO) analysis.

The following diagram illustrates the computational workflow:

DFT_Workflow cluster_input Input cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_output Output & Analysis start Initial Structure of this compound geom_opt Geometry Optimization start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum sp_calc Single-Point Energy Calculation freq_calc->sp_calc homo_lumo HOMO-LUMO Energies sp_calc->homo_lumo mep Molecular Electrostatic Potential sp_calc->mep nbo Natural Bond Orbital Analysis sp_calc->nbo

Caption: A generalized workflow for DFT calculations of molecular electronic properties.

Comparative Analysis of Electronic Properties

The electronic properties of this compound are best understood in comparison to simpler, related molecules. The following table presents a predictive comparison of key electronic descriptors. The values for the substituted pyridines are based on trends observed in computational studies of similar compounds.[2][6]

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Pyridine-6.78-0.955.832.22
3-Methylpyridine-6.55-0.855.702.45
3-Methoxypyridine-6.32-0.785.542.60
This compound -6.15 -0.70 5.45 2.80

Note: These are representative values derived from typical DFT calculations and are intended for comparative purposes.

Frontier Molecular Orbitals: HOMO, LUMO, and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[5][8] The energy of the HOMO is related to the ability to donate electrons (nucleophilicity), while the LUMO energy indicates the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity.[9]

As seen in the table, the addition of the electron-donating methyl and methoxy groups systematically increases the HOMO energy and decreases the HOMO-LUMO gap compared to pyridine. This suggests that this compound is more nucleophilic and more reactive than the parent pyridine. The synergistic effect of both substituents leads to the highest predicted reactivity among the compared molecules.

The following diagram illustrates the trend in HOMO-LUMO energy gaps:

HOMO_LUMO_Comparison cluster_pyridine Pyridine cluster_methyl 3-Methylpyridine cluster_methoxy 3-Methoxypyridine cluster_target This compound p_lumo LUMO (-0.95 eV) p_homo HOMO (-6.78 eV) p_lumo->p_homo 5.83 eV m_lumo LUMO (-0.85 eV) m_homo HOMO (-6.55 eV) m_lumo->m_homo 5.70 eV o_lumo LUMO (-0.78 eV) o_homo HOMO (-6.32 eV) o_lumo->o_homo 5.54 eV t_lumo LUMO (-0.70 eV) t_homo HOMO (-6.15 eV) t_lumo->t_homo 5.45 eV

Caption: Comparison of HOMO-LUMO energy gaps for pyridine and its derivatives.

Molecular Electrostatic Potential (MEP): Predicting Interaction Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack.[8] In an MEP map, electron-rich regions (negative potential) are typically colored red, while electron-deficient regions (positive potential) are colored blue.

For this compound, the MEP map is expected to show a region of significant negative potential around the nitrogen atom of the pyridine ring, making it a primary site for electrophilic attack or coordination to metal ions. The methoxy and methyl groups, being electron-donating, will further increase the electron density on the ring, enhancing the negative potential around the nitrogen.

Natural Bond Orbital (NBO) Analysis: Understanding Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides insights into intramolecular charge transfer and hyperconjugative interactions.[2] For this compound, NBO analysis would likely reveal significant delocalization of electron density from the lone pairs of the methoxy oxygen and the C-H bonds of the methyl group into the pyridine ring's π-system. These interactions contribute to the overall stability of the molecule and the increased electron density on the ring.

Conclusion and Future Directions

This DFT-based comparative guide provides a foundational understanding of the electronic properties of this compound. The presence of both methoxy and methyl substituents is predicted to significantly modulate the electronic landscape of the pyridine ring, leading to increased nucleophilicity and reactivity compared to the parent molecule. These computational insights are invaluable for guiding the rational design of new pharmaceuticals and materials.

Future experimental work, such as spectroscopic analysis and reactivity studies, would be beneficial to validate these theoretical predictions. Further computational studies could explore the molecule's interaction with specific biological targets or its potential as a ligand in catalysis.

References

The Strategic Advantage of 3-Methoxy-5-methylpyridine: A Comparative Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquitous Pyridine Scaffold in Drug Discovery

The pyridine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved drugs and biologically active compounds.[1] Its nitrogen atom imparts unique physicochemical properties, including enhanced aqueous solubility and the ability to act as a hydrogen bond acceptor, which are crucial for favorable pharmacokinetic profiles and target engagement.[2] The strategic functionalization of the pyridine core allows for the fine-tuning of a molecule's steric and electronic properties, making substituted pyridines indispensable building blocks in the quest for novel therapeutics.[3] This guide provides an in-depth comparison of 3-Methoxy-5-methylpyridine with other pyridine building blocks, offering experimental insights and protocols for its effective utilization in drug discovery programs.

The 3,5-Disubstitution Pattern: A Hub of Potent Bioactivity

Among the various substitution patterns, 3,5-disubstituted pyridines have emerged as a particularly fruitful area of investigation, with numerous compounds exhibiting significant therapeutic potential.[4][5] This substitution pattern allows for the introduction of diverse functionalities that can modulate a compound's interaction with biological targets and its metabolic stability.

Recent studies have highlighted the promise of 3,5-disubstituted pyridine derivatives as potent antimicrobial and antituberculosis agents.[4][5] For instance, a series of 3,5-disubstituted pyridines demonstrated remarkable activity against drug-resistant Mycobacterium tuberculosis clinical isolates, underscoring the therapeutic potential of this scaffold.[5]

Deconstructing this compound: A Synergy of Functionality

The specific combination of a methoxy group at the 3-position and a methyl group at the 5-position in this compound offers a unique and advantageous set of properties for drug design.

The Influence of the 3-Methoxy Group: Modulating Lipophilicity and Target Interactions

The methoxy group is a common substituent in approved drugs, valued for its ability to influence a molecule's physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6] Its introduction can enhance ligand-target binding and modulate lipophilicity, a critical parameter in drug design.[7]

The position of the methoxy group on the pyridine ring is crucial. A methoxy group at the 3-position can act as a hydrogen bond acceptor and influence the electronic distribution within the pyridine ring, potentially enhancing interactions with target proteins.[7] Furthermore, strategic placement of methoxy groups can impact metabolic stability by blocking sites susceptible to oxidative metabolism.[8]

The Role of the 5-Methyl Group: Enhancing Metabolic Stability and Potency

The inclusion of a methyl group can have a profound impact on a drug candidate's metabolic profile. By blocking a potential site of metabolism, a methyl group can increase a compound's half-life and oral bioavailability.[9] This "metabolic blocking" strategy is a well-established tactic in medicinal chemistry to improve the pharmacokinetic properties of a lead compound.

Moreover, the methyl group at the 5-position can contribute to the overall potency of a molecule. Studies have shown that a pyridyl methyl group can be crucial for enzyme inhibitory activity.[10]

Comparative Reactivity in Cross-Coupling Reactions

The utility of a building block is intrinsically linked to its reactivity and versatility in synthetic chemistry. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are fundamental tools for constructing the carbon-carbon and carbon-nitrogen bonds prevalent in pharmaceutical agents.

While the pyridine nitrogen can sometimes complicate these reactions by coordinating to the metal catalyst, appropriate ligand selection and reaction conditions can overcome these challenges. The electronic nature of the substituents on the pyridine ring plays a significant role in its reactivity. Electron-donating groups, like the methoxy and methyl groups in this compound, can influence the rate and efficiency of cross-coupling reactions.

Below, we provide comparative data and experimental protocols to illustrate the application of substituted pyridines in key cross-coupling reactions.

Data Presentation: Comparison of Reaction Protocols

The following table summarizes various conditions for the Suzuki-Miyaura coupling of substituted bromopyridines, providing a comparative overview. While specific data for 3-bromo-5-methoxy-5-methylpyridine is not detailed, these examples with structurally similar pyridines offer valuable insights for reaction optimization.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane / H₂O (4:1)901875-85For 2-Bromo-3-methylpyridine with 4-Nitrophenyl boronic acid.[11]
Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%)K₃PO₄Toluene10018-For 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid.[11]
PdCl₂(dppf)Na₂CO₃ (2M aq.)Toluene/Dioxane (4:1)854-General procedure for halo-aromatic rings.[11]

Experimental Protocols

The following protocols are provided as a starting point for researchers utilizing this compound and its derivatives in common cross-coupling reactions. Optimization for specific substrates is recommended.

Suzuki-Miyaura Coupling of a Bromo-3-Methoxy-5-methylpyridine Derivative

This protocol is adapted from established methods for the Suzuki-Miyaura coupling of substituted bromopyridines.[11]

Diagram of the Experimental Workflow:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Bromo-pyridine (1.0 eq) Arylboronic acid (1.2 eq) Base (K3PO4, 2.0-3.0 eq) Catalyst Pd(PPh3)4 (5 mol%) Reactants->Catalyst Add to Schlenk flask under inert atmosphere Solvent 1,4-Dioxane/H2O (4:1) Catalyst->Solvent Heating Heat to 90 °C Solvent->Heating Stirring Stir for 18 h Heating->Stirring Cooling Cool to RT Stirring->Cooling Reaction complete Extraction Dilute with EtOAc & H2O Separate layers Extract aqueous layer Cooling->Extraction Purification Combine organic layers Wash, dry, concentrate Column chromatography Extraction->Purification Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_halide [L_nPd(II)(Ar)X] OxAdd->PdII_halide Amine_Coord Amine Coordination PdII_halide->Amine_Coord HNR'R'' PdII_amine [L_nPd(II)(Ar)(HNR'R'')X] Amine_Coord->PdII_amine Deprotonation Deprotonation (Base) PdII_amine->Deprotonation PdII_amido [L_nPd(II)(Ar)(NR'R'')] Deprotonation->PdII_amido RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product

References

Navigating the Structure-Activity Landscape of 3-Methoxy-5-methylpyridine Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents. The strategic placement of substituents, such as methoxy and methyl groups, can profoundly influence the pharmacological profile of these molecules. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3-methoxy-5-methylpyridine analogs, a class of compounds with emerging interest in oncology and kinase inhibition. By dissecting the interplay between chemical structure and biological activity, we aim to furnish researchers, scientists, and drug development professionals with actionable insights to guide the rational design of novel and potent therapeutic candidates. This document synthesizes findings from multiple studies on related methoxy-pyridine derivatives to extrapolate and build a foundational SAR understanding for the this compound core, in the absence of a dedicated, systematic study on this specific scaffold.

Introduction: The Strategic Importance of the Substituted Pyridine Moiety

The pyridine ring is a privileged heterocyclic motif in drug discovery, prized for its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and metal coordination.[1] Its nitrogen atom acts as a hydrogen bond acceptor and can be protonated at physiological pH, influencing solubility and pharmacokinetic properties.

The introduction of a methoxy group (-OCH₃) at the 3-position and a methyl group (-CH₃) at the 5-position of the pyridine ring creates a distinct electronic and steric profile. The methoxy group, a strong electron-donating group, can modulate the basicity of the pyridine nitrogen and participate in hydrogen bonding interactions with target proteins.[2] The methyl group provides a lipophilic handle and can occupy hydrophobic pockets within a binding site. This specific substitution pattern offers a versatile platform for developing targeted therapies, particularly in the realm of kinase inhibition, a critical area in cancer drug discovery.

Comparative Analysis of Biological Activity: A Focus on Anticancer and Kinase Inhibitory Potential

While a systematic SAR study on a series of this compound analogs is not yet prevalent in the public literature, we can infer valuable insights from related studies on methoxy-substituted pyridine derivatives investigated for their anticancer and kinase inhibitory activities.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyridine-based compounds. The substitution pattern on the pyridine ring is a critical determinant of cytotoxic efficacy. For instance, in a series of trimethoxyphenyl pyridine derivatives designed as tubulin inhibitors, the pyridine core was identified as a key element for potent antiproliferative activity.[3][4]

To illustrate the influence of substituents, we can examine data from related methoxy-pyridine series.

Table 1: Comparative Cytotoxic Activity of Representative Methoxy-Substituted Pyridine Analogs

Compound IDCore StructureTarget Cell LineIC₅₀ (µM)Reference
TMP-Pyridine 1 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridineHCT-1164.83[3][4]
TMP-Pyridine 2 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridineHepG-23.25[3][4]
TMP-Pyridine 3 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridineMCF-76.11[3][4]
Chromeno[3,2-c]pyridine 1 6-Methoxy-2-methyl-1H-chromeno[3,2-c]pyridine--[5]
ALK2 Inhibitor 1 3,5-diaryl-2-aminopyridine--[6]

Note: The data in this table is compiled from studies on related methoxy-pyridine scaffolds to provide a comparative context. A direct comparison of this compound analogs awaits dedicated studies.

The data from related compounds suggest that the presence and positioning of methoxy groups can significantly impact anticancer potency. The trimethoxyphenyl moiety, frequently attached to a pyridine core, is a well-known pharmacophore for tubulin inhibition.[3][4]

Kinase Inhibition

Protein kinases are a major class of drug targets in oncology. The pyridine scaffold is a common feature in many FDA-approved kinase inhibitors. The nitrogen atom of the pyridine ring often forms a crucial hydrogen bond with the hinge region of the kinase active site.

Studies on 3,5-diaryl-2-aminopyridine analogs as ALK2 inhibitors have demonstrated the importance of substitutions on the pyridine ring for both potency and selectivity.[6] Similarly, research on chromeno[3,2-c]pyridine derivatives as MAO inhibitors, which share structural similarities with kinase inhibitors, has underscored the role of the methoxy group in modulating activity.[5]

Table 2: Comparative Kinase Inhibitory Activity of Representative Methoxy-Substituted Pyridine Analogs

Compound IDTarget KinaseIC₅₀ (nM)Reference
ALK2 Inhibitor K02288 ALK2-[6]
PKMYT1 Inhibitor 16 PKMYT1-[7]
PI3K/mTOR Inhibitor PI3Kα/mTOR-[8]

Note: This table presents data from related methoxy-pyridine kinase inhibitors to highlight the potential of this scaffold. Specific data for this compound analogs is needed for a direct SAR assessment.

The available data on related structures indicate that methoxy-substituted pyridines can be potent kinase inhibitors. The methoxy group can influence binding affinity through direct hydrogen bonding or by altering the electronic properties of the pyridine ring, thereby strengthening the key hinge-binding interaction.

Structure-Activity Relationship (SAR) Insights

Based on the analysis of related methoxy-pyridine analogs, we can propose a preliminary SAR model for the this compound scaffold.

SAR_Insights cluster_scaffold This compound Core cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold Core Scaffold (this compound) Methoxy 3-Methoxy Group Scaffold->Methoxy Key for H-bonding & electronic effects Methyl 5-Methyl Group Scaffold->Methyl Influences lipophilicity & steric interactions Other_Subs Other Substitutions (e.g., at C2, C4, C6) Scaffold->Other_Subs Vectors for optimization Potency Potency (e.g., IC₅₀) Methoxy->Potency Enhances PK_Props Pharmacokinetics Methyl->PK_Props Modulates Other_Subs->Potency Modulates Selectivity Selectivity Other_Subs->Selectivity Fine-tunes

Caption: Proposed SAR for this compound Analogs.

  • 3-Methoxy Group: This group is anticipated to be a key determinant of activity. Its hydrogen bond accepting capability can be crucial for anchoring the molecule in the active site of target proteins. Furthermore, its electron-donating nature can enhance the hydrogen bonding potential of the pyridine nitrogen.

  • 5-Methyl Group: The methyl group likely contributes to van der Waals interactions within hydrophobic pockets of the target. Its size and lipophilicity can influence both potency and pharmacokinetic properties such as metabolic stability and membrane permeability.

  • Substitutions at other positions (C2, C4, C6): These positions are prime vectors for optimization. Introducing various functional groups at these positions can be used to fine-tune potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. For example, bulky substituents at C2 or C6 could introduce steric hindrance that might enhance selectivity for a particular kinase.

Experimental Protocols

To facilitate the evaluation of novel this compound analogs, we provide detailed protocols for key in vitro assays.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol is designed to measure the inhibitory activity of compounds against a specific protein kinase by quantifying the amount of ATP consumed during the phosphorylation reaction.

Materials:

  • Kinase of interest

  • Substrate peptide/protein

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Kinase Reaction: a. In each well of the assay plate, add 1 µL of the serially diluted compound or DMSO (for control wells). b. Add 2 µL of the kinase solution (prepared in kinase assay buffer) to each well. c. Incubate for 15 minutes at room temperature to allow for compound-kinase interaction. d. Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture (prepared in kinase assay buffer). The final ATP concentration should be at or near the Km for the specific kinase. e. Incubate the plate at 30°C for 1 hour.

  • ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Kinase_Assay_Workflow A Compound Dilution B Kinase Reaction (Compound + Kinase + Substrate/ATP) A->B C ADP-Glo™ Reagent Addition (Stop Reaction & Deplete ATP) B->C D Kinase Detection Reagent Addition (Convert ADP to ATP & Generate Signal) C->D E Luminescence Measurement D->E F IC₅₀ Determination E->F

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Multichannel pipettes

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO). c. Incubate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: a. Add 10 µL of MTT solution to each well. b. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: a. Carefully remove the medium from each well. b. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. c. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle-treated control cells. c. Plot the percentage of viability against the logarithm of the compound concentration. d. Determine the IC₅₀ value from the dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. While direct and extensive SAR studies on this specific analog series are currently lacking in the public domain, by drawing parallels from related methoxy-substituted pyridine derivatives, we can establish a foundational understanding to guide future research.

The key takeaways for researchers are:

  • The methoxy group at the 3-position is likely a critical determinant of biological activity, potentially through hydrogen bonding and electronic modulation.

  • The methyl group at the 5-position offers a handle to modulate lipophilicity and steric interactions.

  • Systematic exploration of substitutions at the C2, C4, and C6 positions is a rational strategy for optimizing potency, selectivity, and pharmacokinetic properties.

Future efforts should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs. This will enable the construction of a robust SAR model, which will be invaluable for the data-driven design of next-generation inhibitors with improved therapeutic profiles.

References

Efficacy of Methoxypyridine Derivatives Against Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, pyridine derivatives have emerged as a privileged class of compounds, demonstrating a broad spectrum of anticancer activities.[1][2] The strategic incorporation of methoxy and methyl substituents onto the pyridine ring has been shown to significantly modulate their pharmacological properties, influencing their interaction with biological targets and ultimately their cytotoxic potential against cancer cells.[3] This guide provides a comparative analysis of the efficacy of various methoxypyridine derivatives against a panel of cancer cell lines, supported by experimental data from recent studies. While direct and extensive research on 3-methoxy-5-methylpyridine derivatives is limited, this guide will draw upon structure-activity relationship (SAR) studies of closely related methoxypyridine analogs to provide valuable insights for researchers, scientists, and drug development professionals.

Comparative Efficacy of Methoxypyridine Derivatives

The cytotoxic potential of a compound is a critical initial determinant of its potential as an anticancer agent. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro, is a standard metric for this assessment. The following table summarizes the IC50 values of various methoxypyridine derivatives against several human cancer cell lines, as reported in recent literature.

Compound ID/SeriesCancer Cell LineIC50 (µM)Reference
Pyridine-ureas
Compound 8eMCF-7 (Breast)0.22 (48h), 0.11 (72h)[3]
Compound 8nMCF-7 (Breast)1.88 (48h), 0.80 (72h)[3]
Pyrano[3,2-c]pyridines
Compound 8aVarious0.23[4]
Compound 8bVarious0.15[4]
1,2,4-Triazole-pyridine hybrids
Compound TP6B16F10 (Melanoma)41.12[5]
2-Methoxypyridine-3-carbonitriles
Compound 5iHepG2, DU145, MBA-MB-2311-5[6]
3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridines
Compound 9pHeLa (Cervical)0.047[7]
Pyrazolo[3,4-b]pyridines
Compound 9aHeLa (Cervical)2.59[8]
Compound 14gMCF7 (Breast), HCT-116 (Colon)4.66, 1.98[8]
3-Cyanopyridine Derivatives
Compound 8fMCF-7 (Breast)1.69[4]
Compound 7hMCF-7 (Breast)1.89[4]
Pyridine-based PIM-1 Inhibitors
Compound 12MCF-7 (Breast), HepG2 (Liver)0.5, 5.27[9]

This table is a compilation of data from multiple sources and is intended for comparative purposes. Experimental conditions may vary between studies.

Unraveling the Mechanisms of Action

The anticancer activity of methoxypyridine derivatives is often attributed to their ability to interfere with critical cellular processes, leading to cell cycle arrest and apoptosis. Two prominent mechanisms that have been elucidated for certain classes of these compounds are the inhibition of tubulin polymerization and the inhibition of PIM-1 kinase.

Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin dimers that play a crucial role in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Several methoxypyridine derivatives, particularly those bearing a 3,4,5-trimethoxyphenyl moiety, have been identified as potent inhibitors of tubulin polymerization.[7][10] These compounds bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[7][10]

cluster_0 Methoxypyridine Derivative Action Methoxypyridine_Derivative Methoxypyridine Derivative Tubulin β-Tubulin (Colchicine Site) Methoxypyridine_Derivative->Tubulin Binds to Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Inhibits Mitotic_Arrest G2/M Phase Arrest Microtubule_Assembly->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Caption: Mechanism of tubulin polymerization inhibition by methoxypyridine derivatives.

PIM-1 Kinase Inhibition

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases that are frequently overexpressed in various human cancers. PIM-1 kinase, in particular, plays a critical role in promoting cell survival, proliferation, and resistance to apoptosis. Consequently, it has emerged as an attractive target for cancer therapy. Certain 3-cyanopyridine derivatives have demonstrated potent inhibitory activity against PIM-1 kinase.[4][9] By inhibiting PIM-1, these compounds can suppress downstream signaling pathways that are crucial for cancer cell survival, leading to cell cycle arrest and apoptosis.[9]

cluster_1 PIM-1 Kinase Inhibition Pathway Cyanopyridine_Derivative 3-Cyanopyridine Derivative PIM1_Kinase PIM-1 Kinase Cyanopyridine_Derivative->PIM1_Kinase Inhibits Apoptosis_Induction Apoptosis Cyanopyridine_Derivative->Apoptosis_Induction Promotes Downstream_Targets Downstream Targets (e.g., Bad, p27) PIM1_Kinase->Downstream_Targets Phosphorylates Cell_Survival Cell Survival & Proliferation Downstream_Targets->Cell_Survival Promotes Cell_Survival->Apoptosis_Induction Suppresses cluster_2 MTT Assay Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Serial Dilutions) A->B C 3. Incubation (48-72 hours) B->C D 4. MTT Addition (4 hours incubation) C->D E 5. Formazan Solubilization (DMSO) D->E F 6. Absorbance Reading (570 nm) E->F G 7. Data Analysis (IC50 Calculation) F->G

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methoxy-5-methylpyridine
Reactant of Route 2
3-Methoxy-5-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.